Product packaging for 5-Iodo-2'-O-methyluridine(Cat. No.:CAS No. 34218-84-3)

5-Iodo-2'-O-methyluridine

Cat. No.: B150679
CAS No.: 34218-84-3
M. Wt: 384.12 g/mol
InChI Key: PLVDDNNLEWFJNQ-JXOAFFINSA-N
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Description

5-Iodo-2'-O-methyluridine is a useful research compound. Its molecular formula is C10H13IN2O6 and its molecular weight is 384.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13IN2O6 B150679 5-Iodo-2'-O-methyluridine CAS No. 34218-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVDDNNLEWFJNQ-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312637
Record name 5-Iodo-2′-O-methyluridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34218-84-3
Record name 5-Iodo-2′-O-methyluridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34218-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2′-O-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 5-Iodo-2'-O-methyluridine Antiviral Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide aims to provide a comprehensive overview of the antiviral mechanism of action of 5-Iodo-2'-O-methyluridine. However, a thorough review of publicly available scientific literature and patent databases reveals a significant scarcity of specific experimental data for this particular compound. The majority of available research focuses on the related but distinct molecule, 5-iodo-2'-deoxyuridine (Idoxuridine), which primarily targets DNA viruses.

Consequently, this document will establish a proposed mechanism of action for this compound based on the known activities of two classes of related antiviral compounds: 5-substituted pyrimidine nucleosides and 2'-O-methylated nucleoside analogs. This guide will clearly distinguish between established principles for analogous compounds and the hypothesized mechanism for this compound. Due to the lack of specific data, quantitative data tables and detailed experimental protocols for this compound cannot be provided. Instead, illustrative examples and general methodologies are presented.

Introduction to this compound

This compound is a synthetic pyrimidine nucleoside analog. Its structure is characterized by an iodine atom at the 5th position of the uracil base and a methyl group on the 2'-hydroxyl of the ribose sugar. These modifications are anticipated to confer specific antiviral properties, likely targeting RNA viruses due to the presence of the 2'-O-methyl group, which is a hallmark of ribonucleosides.

Proposed Antiviral Mechanism of Action

The antiviral activity of this compound is hypothesized to proceed through a multi-step intracellular pathway, culminating in the disruption of viral RNA synthesis. This proposed mechanism is based on the well-established actions of other nucleoside analogs.

2.1. Cellular Uptake and Anabolic Phosphorylation:

It is proposed that this compound is transported into the host cell via nucleoside transporters. Once inside, it is expected to undergo sequential phosphorylation by host cell kinases to yield its active triphosphate form, this compound-5'-triphosphate. This anabolic conversion is a critical prerequisite for its antiviral activity.

2.2. Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp):

The active triphosphate metabolite is hypothesized to act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). RdRp is an essential enzyme for the replication and transcription of the genomes of many RNA viruses. The triphosphate analog likely mimics the natural substrate (uridine triphosphate), allowing it to bind to the active site of the RdRp.

Incorporation of this compound monophosphate into the nascent viral RNA chain is a potential mechanism of action. The presence of the 2'-O-methyl group may then act as a non-obligate chain terminator, causing a steric clash that hinders the addition of the subsequent nucleotide, thereby stalling the polymerase.

2.3. Evasion of Innate Immune Recognition:

Viral RNA lacking 2'-O-methylation at the 5' cap can be recognized as non-self by the host's innate immune system, leading to an antiviral response. Some viruses have evolved their own methyltransferases to mimic host mRNA caps. It is plausible that this compound, once incorporated into viral RNA, could interfere with this process or alter the RNA structure in a way that it is recognized by host pattern recognition receptors, though this is a more speculative aspect of its potential mechanism.

Below is a diagram illustrating the proposed general mechanism of action for a 2'-O-methylated nucleoside analog targeting a viral RNA polymerase.

Proposed_Antiviral_Mechanism_of_5_Iodo_2_O_methyluridine cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm 5_Iodo_2_O_methyluridine This compound Nucleoside_Transporter Nucleoside Transporter 5_Iodo_2_O_methyluridine->Nucleoside_Transporter Uptake 5_Iodo_2_O_methyluridine_MP This compound Monophosphate Nucleoside_Transporter->5_Iodo_2_O_methyluridine_MP Phosphorylation Phosphorylation_1 Kinase 1 (UMP-CMPK) Phosphorylation_2 Kinase 2 (NDPK) 5_Iodo_2_O_methyluridine_DP This compound Diphosphate 5_Iodo_2_O_methyluridine_MP->5_Iodo_2_O_methyluridine_DP Phosphorylation 5_Iodo_2_O_methyluridine_TP This compound Triphosphate (Active Form) 5_Iodo_2_O_methyluridine_DP->5_Iodo_2_O_methyluridine_TP Viral_RdRp Viral RNA-Dependent RNA Polymerase (RdRp) 5_Iodo_2_O_methyluridine_TP->Viral_RdRp Competitive Substrate Viral_RNA_Replication Viral RNA Replication Viral_RdRp->Viral_RNA_Replication Inhibition Inhibition of RNA Elongation Viral_RdRp->Inhibition

Caption: Proposed mechanism of action for this compound.

Data Presentation (Illustrative)

As no specific quantitative data for this compound is available, the following table is provided as an illustrative example of how such data would be presented. The values are hypothetical and should not be considered experimental results.

Compound Virus Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI)
This compoundInfluenza A (H1N1)MDCKData Not AvailableData Not AvailableData Not Available
This compoundRespiratory Syncytial Virus (RSV)HEp-2Data Not AvailableData Not AvailableData Not Available
This compoundHepatitis C Virus (HCV)Huh-7Data Not AvailableData Not AvailableData Not Available
Ribavirin (Control)Influenza A (H1N1)MDCKVariableVariableVariable

Experimental Protocols (General Methodologies)

In the absence of specific published studies on this compound, this section outlines general experimental protocols commonly used to characterize the antiviral activity of nucleoside analogs.

4.1. Synthesis of this compound:

A general approach to synthesizing this compound would likely involve the iodination of 2'-O-methyluridine. This could be achieved using an iodinating agent such as iodine monochloride or N-iodosuccinimide in an appropriate solvent. The reaction would be followed by purification using techniques like column chromatography and characterization by NMR and mass spectrometry.

4.2. In Vitro Antiviral Assays:

  • Cytopathic Effect (CPE) Inhibition Assay: To determine the 50% effective concentration (EC50), various concentrations of the compound would be added to cultured cells prior to or during infection with the target virus. The reduction in virus-induced cell death would be quantified, typically by spectrophotometry after staining with a viability dye like crystal violet.

  • Plaque Reduction Assay: This assay also determines the EC50 by measuring the reduction in the number of viral plaques formed in a cell monolayer in the presence of the compound.

  • Yield Reduction Assay: The amount of infectious virus produced in the presence of the compound is quantified by titrating the supernatant from infected cell cultures.

4.3. Cytotoxicity Assays:

To determine the 50% cytotoxic concentration (CC50), uninfected cells are incubated with a range of compound concentrations. Cell viability is then assessed using methods such as the MTT or MTS assay, which measure mitochondrial activity.

4.4. Mechanism of Action Studies:

  • Polymerase Inhibition Assay: The inhibitory activity of the triphosphate form of this compound on purified viral RdRp would be assessed in a cell-free system. This typically involves measuring the incorporation of radiolabeled nucleotides into a template RNA in the presence and absence of the inhibitor.

  • Time-of-Addition Assay: The compound is added at different time points relative to viral infection to determine which stage of the viral replication cycle is inhibited.

The workflow for a typical antiviral screening and mechanism of action study is depicted below.

Antiviral_Screening_Workflow Compound_Synthesis Compound Synthesis & Characterization Primary_Screening Primary Antiviral Screening (e.g., CPE Assay) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response Assays (EC50 & CC50 Determination) Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization Polymerase_Assay Polymerase Inhibition Assay Mechanism_of_Action->Polymerase_Assay Time_of_Addition Time-of-Addition Assay Mechanism_of_Action->Time_of_Addition Resistance_Studies Resistance Selection & Genotyping Mechanism_of_Action->Resistance_Studies

Caption: General workflow for antiviral drug discovery.

Conclusion and Future Directions

While this compound holds theoretical promise as an antiviral agent against RNA viruses, the current lack of specific experimental data prevents a definitive characterization of its mechanism of action and antiviral spectrum. The proposed mechanism, involving inhibition of viral RdRp, is based on sound principles derived from related nucleoside analogs.

Future research should focus on the synthesis of this compound and its evaluation in a broad panel of antiviral assays against various RNA viruses. Subsequent mechanistic studies will be crucial to validate the proposed mechanism of action and to determine its potential as a therapeutic candidate.

Disclaimer: This document is based on a synthesis of information on related compounds due to the absence of specific data on this compound. The proposed mechanisms and illustrative data are for informational purposes and should not be interpreted as experimentally verified facts for this specific molecule.

An In-depth Technical Guide to the Synthesis of 5-Iodo-2'-O-methyluridine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Iodo-2'-O-methyluridine, a crucial modified nucleoside for various research applications. This document details a high-yield synthetic protocol, presents comparative data for similar reactions, and outlines the compound's significance in biomedical research.

Introduction

This compound is a synthetic derivative of the naturally occurring nucleoside, uridine. The introduction of an iodine atom at the C5 position of the uracil base and a methyl group at the 2'-hydroxyl of the ribose sugar confers unique chemical properties that are valuable in a range of research and therapeutic contexts. The 2'-O-methylation is a common modification in natural RNA molecules, enhancing enzymatic stability and altering binding affinities. The 5-iodo modification serves as a versatile handle for further chemical transformations and as a heavy atom for crystallographic studies. Consequently, this compound is a valuable tool for the development of nucleic acid-based diagnostics and therapeutics, including antisense oligonucleotides and RNA interference (RNAi) triggers.

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through the direct electrophilic iodination of the precursor, 2'-O-methyluridine. The electron-rich nature of the C5 position of the uracil ring makes it susceptible to attack by electrophilic iodine species. A particularly effective and environmentally friendly method utilizes molecular iodine in the presence of a silver salt under solvent-free mechanochemical conditions.

Synthetic Pathway

Synthesis_Pathway 2'-O-methyluridine 2'-O-methyluridine This compound This compound 2'-O-methyluridine->this compound I2, AgNO3 Mechanical Grinding 15 min, Room Temperature

Caption: Synthetic route to this compound.

Experimental Protocols

Method 1: Mechanochemical Iodination with Iodine and Silver Nitrate.[1]

This protocol is based on a green chemistry approach that avoids the use of hazardous solvents and reagents, offering a high yield in a short reaction time.[1]

Materials:

  • 2'-O-methyluridine (mU)

  • Iodine (I₂)

  • Silver nitrate (AgNO₃)

  • Mortar and pestle or a mixer mill

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • In a mortar, combine 2'-O-methyluridine (1.0 eq), iodine (1.2 eq), and silver nitrate (2.0 eq).

  • Grind the mixture vigorously with a pestle for 15 minutes at room temperature. The progress of the reaction can be monitored by the color change of the solid mixture.

  • Upon completion of the reaction, the resulting solid mixture is suspended in a minimal amount of methanol.

  • The suspension is filtered to remove insoluble silver salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford this compound as an off-white solid.[1]

General Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Combine 2'-O-methyluridine, I2, and AgNO3 grind Mechanical Grinding (15 min) reagents->grind suspend Suspend in Methanol grind->suspend filter Filter to Remove Silver Salts suspend->filter concentrate Concentrate Filtrate filter->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Caption: General workflow for the synthesis of this compound.

Data Presentation

Quantitative Data for the Synthesis of this compound.[1]
ParameterValue
Starting Material 2'-O-methyluridine
Reagents I₂, AgNO₃
Reaction Time 15 minutes
Yield 98%
Appearance Off-white solid
Melting Point 149–151 °C
¹H NMR (300 MHz, DMSO-d₆) δ 11.69 (s, 1H), 8.53 (s, 1H), 5.78 (d, J = 3.9 Hz, 1H), 4.11 (t, J = 5.2 Hz, 1H), 3.85 (dd, J = 5.6, 2.7 Hz, 1H), 3.79 (t, J = 4.5 Hz, 1H), 3.68 (d, J = 2.7 Hz, 1H), 3.57 (dd, J = 12.1, 2.5 Hz, 1H), 3.38 (s, 4H)
¹³C NMR (500 MHz, DMSO-d₆) δ 160.97, 150.60, 145.33, 87.02, 85.27, 83.51, 69.78, 68.28, 60.14, 58.05
HRMS (ESI) Calculated for C₁₀H₁₃IN₂O₆ [M+H]⁺: 384.1265, Found: 383.9813
Comparative Data for Iodination of Uridine Derivatives
Starting MaterialIodinating SystemSolventTimeYieldReference
UridineI₂ / AgNO₃None25 min83%[1]
2'-DeoxyuridineI₂ / AgNO₃None25 min86%[1]
2'-O-methyluridineI₂ / AgNO₃None15 min98%[1]

Research Applications

This compound is a valuable building block in the synthesis of modified oligonucleotides for various research and therapeutic applications.

  • Antisense Oligonucleotides: The 2'-O-methyl modification enhances the stability of oligonucleotides against nuclease degradation and increases their binding affinity to target RNA. The 5-iodo group can be used for post-synthetic modifications or to introduce reporter groups.

  • RNA Interference (RNAi): Similar to antisense applications, the modifications in this compound can be incorporated into small interfering RNAs (siRNAs) to improve their stability and efficacy.

  • X-ray Crystallography: The heavy iodine atom can aid in solving the phase problem in X-ray crystallography, facilitating the determination of the three-dimensional structures of nucleic acids and their complexes with proteins.

  • Cross-linking Studies: The 5-iodo substituent can be used in photochemical cross-linking experiments to study the interactions of nucleic acids with other molecules.

References

5-Iodo-2'-O-methyluridine: A Technical Overview of its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2'-O-methyluridine is a modified pyrimidine nucleoside analog that has garnered significant interest in the fields of virology and oncology. As a derivative of uridine, it functions as an antimetabolite, interfering with the synthesis of nucleic acids. Its structural modifications, specifically the iodine atom at the 5th position of the uracil ring and the methyl group at the 2'-O position of the ribose sugar, confer unique chemical properties and biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis, mechanism of action, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented in the table below. It is important to note that while data for the exact target molecule is provided where available, some properties are extrapolated from the closely related and more extensively studied compound, 5-Iodo-2'-deoxyuridine, and should be considered as indicative.

PropertyValueSource
Molecular Formula C₁₀H₁₃IN₂O₆[1](2)
Molecular Weight 384.12 g/mol [1](2)
CAS Number 34218-84-3[1](2)
Appearance White to off-white powder/crystalline solid (inferred)
Melting Point ~193-194 °C (for 5-Iodo-2'-deoxyuridine)[3](--INVALID-LINK----INVALID-LINK--
Solubility Soluble in DMSO and dimethylformamide. Limited solubility in water. (inferred from related compounds)[4](5)
Storage Store at 10°C - 25°C for long-term storage.[1](2)
SMILES CO[C@@H]1--INVALID-LINK--NC2=O)I)CO">C@@HO[1](2)

Experimental Protocols

General Synthesis of this compound

Principle: The synthesis involves the direct iodination of the uracil base at the C5 position.

Materials:

  • 2'-O-methyluridine

  • Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)

  • An appropriate solvent (e.g., methanol, dichloromethane)

  • Purification reagents (e.g., silica gel for chromatography)

Procedure:

  • Dissolve 2'-O-methyluridine in a suitable solvent.

  • Add the iodinating agent (e.g., ICl or NIS) to the solution. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the pure this compound.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Note: This is a generalized protocol. Reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for best results.

Antiviral Activity Assay (General Protocol)

The antiviral activity of this compound can be evaluated in cell culture using a virus yield reduction assay.[6](4)

Principle: This assay measures the ability of a compound to inhibit the replication of a virus in a host cell line.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock with a known titer

  • This compound

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Plating: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

  • Infection: After 24 hours, remove the medium from the cell monolayers and infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of this compound to the wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE), typically 24-72 hours.

  • Quantification of Viral Yield: Harvest the supernatant from each well. The amount of infectious virus in the supernatant can be quantified by various methods, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infective Dose) assay on fresh cell monolayers.

  • Data Analysis: Determine the concentration of this compound that inhibits viral replication by 50% (IC₅₀). This is typically calculated by plotting the percentage of virus inhibition against the compound concentration and fitting the data to a dose-response curve.

Biological Activity and Mechanism of Action

This compound is recognized as a purine nucleoside analog with potent antiviral and antitumor activities.[7](8) Its mechanism of action is primarily centered on the inhibition of DNA synthesis and the induction of apoptosis in rapidly dividing cells, such as cancer cells and virus-infected cells.

Inhibition of DNA Synthesis

As a thymidine analog, this compound is recognized by cellular and viral enzymes involved in nucleic acid synthesis. The proposed mechanism is as follows:

  • Cellular Uptake and Phosphorylation: The compound is transported into the cell and is sequentially phosphorylated by cellular kinases to its active triphosphate form.

  • Incorporation into DNA: The triphosphate derivative acts as a substrate for DNA polymerases and is incorporated into the growing DNA chain in place of the natural nucleotide, deoxythymidine triphosphate (dTTP).

  • Disruption of DNA Replication: The presence of the bulky iodine atom at the 5-position of the uracil base can cause steric hindrance and alter the DNA structure. This modification can disrupt the normal process of DNA replication and repair, ultimately leading to cell cycle arrest and cell death.[9](7)

DNA_Synthesis_Inhibition cluster_cell Target Cell drug This compound uptake Cellular Uptake drug->uptake p1 Phosphorylation (Kinases) uptake->p1 drug_ppp This compound Triphosphate p1->drug_ppp dna_pol DNA Polymerase drug_ppp->dna_pol incorp Incorporation into DNA dna_pol->incorp dna Growing DNA Chain dna->dna_pol incorp->dna disruption DNA Replication Disruption & Cell Cycle Arrest incorp->disruption

Mechanism of DNA Synthesis Inhibition

Induction of Apoptosis

In addition to inhibiting DNA synthesis, this compound can induce programmed cell death, or apoptosis. The accumulation of DNA damage caused by its incorporation into DNA is a major trigger for apoptosis. The apoptotic pathway can be mitochondria-mediated and may be independent of caspases.(9)

The general steps involved are:

  • DNA Damage Recognition: Cellular surveillance mechanisms detect the abnormal DNA structure resulting from the incorporation of the iodinated nucleoside.

  • Signaling Cascade Activation: This triggers a signaling cascade that often involves the Bcl-2 family of proteins, leading to changes in the mitochondrial membrane potential.

  • Mitochondrial Pathway: The altered mitochondrial function can lead to the release of pro-apoptotic factors, such as apoptosis-inducing factor (AIF), into the cytoplasm.

  • Execution of Apoptosis: These factors then translocate to the nucleus and induce chromatin condensation and DNA fragmentation, which are hallmarks of apoptosis, leading to cell death.

Apoptosis_Induction dna_damage DNA Damage (Incorporation of Drug) bcl2_family Modulation of Bcl-2 Family Proteins dna_damage->bcl2_family mito_potential Loss of Mitochondrial Membrane Potential bcl2_family->mito_potential aif_release Release of Pro-apoptotic Factors (e.g., AIF) mito_potential->aif_release aif_translocation Translocation of AIF to Nucleus aif_release->aif_translocation dna_fragmentation DNA Fragmentation & Chromatin Condensation aif_translocation->dna_fragmentation apoptosis Apoptosis dna_fragmentation->apoptosis

Mitochondria-Mediated Apoptosis Pathway

Conclusion

This compound is a promising nucleoside analog with significant potential in antiviral and anticancer therapies. Its ability to be incorporated into DNA, thereby disrupting replication and inducing apoptosis, forms the basis of its therapeutic effect. The information provided in this technical guide on its physical and chemical properties, along with general protocols for its synthesis and biological evaluation, serves as a foundational resource for researchers in the field. Further investigation into its specific cellular targets and pathways will be crucial for the development of novel therapeutic strategies.

References

An In-depth Technical Guide to 5-Iodo-2'-O-methyluridine: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2'-O-methyluridine is a synthetic pyrimidine nucleoside analog that has garnered interest for its potential as an antiviral and anticancer agent. The strategic placement of an iodine atom at the 5-position of the uracil base, combined with a methyl group at the 2'-position of the ribose sugar, confers unique chemical and biological properties. This guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of this compound, including detailed experimental protocols and a summary of available quantitative data. The mechanism of action, while not fully elucidated, is believed to involve the inhibition of DNA synthesis and the induction of apoptosis. This document aims to serve as a technical resource for researchers in the fields of medicinal chemistry, virology, and oncology.

Introduction

Nucleoside analogs represent a cornerstone of modern chemotherapy, with a rich history of application in treating viral infections and cancers. The modification of natural nucleosides can lead to compounds that act as antimetabolites, interfering with the synthesis of nucleic acids or inducing programmed cell death. This compound belongs to this class of molecules, featuring two key modifications:

  • 5-Iodouracil Base: The substitution of the methyl group at the 5-position of thymine with a larger iodine atom can alter the recognition of the nucleoside by cellular enzymes and can lead to the incorporation of the fraudulent nucleotide into DNA, ultimately disrupting its structure and function.

  • 2'-O-methylation: The presence of a methyl group on the 2'-hydroxyl of the ribose moiety is a modification found in nature, particularly in RNA molecules. This modification is known to increase the stability of the glycosidic bond and confer resistance to degradation by nucleases.

This guide will delve into the available scientific literature to present a detailed account of this compound, with a focus on its discovery, synthetic pathways, and biological evaluation.

Discovery and History

The precise first synthesis and discovery of this compound is not extensively documented in readily available literature, which is largely dominated by its close and more widely studied analog, 5-Iodo-2'-deoxyuridine (Idoxuridine). However, the synthesis of various 5-substituted-2'-O-methyluridine derivatives has been reported in the context of screening for inhibitors of viruses such as the Hepatitis C Virus (HCV). In a 2006 study by Ding et al., this compound was utilized as a key starting material for the synthesis of 5-alkynyl and 5-alkenyl substituted 2'-O-methyluridine derivatives, indicating that its preparation was an established procedure at that time.[1] The rationale for such modifications often stems from the known antiviral and anticancer properties of related nucleoside analogs.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of the D-isomer of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of related compounds, such as its L-isomer and other 2'-O-methylated nucleosides. The synthesis would likely involve two key steps: the 2'-O-methylation of a suitably protected uridine derivative, followed by iodination at the 5-position of the uracil base.

General Synthetic Strategy

A potential synthetic pathway is outlined below. This is a generalized scheme and would require optimization of reaction conditions, protecting groups, and purification methods.

Synthesis_Pathway Uridine Uridine Protected_Uridine Protected Uridine (e.g., 3',5'-O-TIPS) Uridine->Protected_Uridine Protection (e.g., TIPSCl, Pyridine) Methylated_Uridine 2'-O-Methyl-Protected Uridine Protected_Uridine->Methylated_Uridine Methylation (e.g., MeI, NaH, DMF) Deprotected_Methylated_Uridine 2'-O-Methyluridine Methylated_Uridine->Deprotected_Methylated_Uridine Deprotection (e.g., TBAF, THF) Final_Product This compound Deprotected_Methylated_Uridine->Final_Product Iodination (e.g., I2, AgNO3)

Figure 1: A potential synthetic pathway for this compound.

Experimental Protocols

This protocol is a generalized procedure based on common methods for 2'-O-methylation of nucleosides.

  • Protection of 3' and 5' Hydroxyl Groups: To a solution of uridine in anhydrous pyridine, add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPSCl) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction with methanol and evaporate the solvent. Purify the resulting 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine by silica gel chromatography.

  • 2'-O-Methylation: To a solution of the protected uridine in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C. Stir the mixture for 30 minutes, then add methyl iodide (MeI). Allow the reaction to proceed at room temperature until completion. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the 2'-O-methylated product by chromatography.

  • Deprotection: Dissolve the 2'-O-methylated protected uridine in tetrahydrofuran (THF) and add tetrabutylammonium fluoride (TBAF). Stir the reaction at room temperature until the deprotection is complete. Evaporate the solvent and purify the resulting 2'-O-methyluridine by chromatography.

This protocol is based on a green chemistry approach for the iodination of pyrimidine derivatives.[2]

  • In a mortar, combine 2'-O-methyluridine, solid iodine (I₂), and silver nitrate (AgNO₃) in a suitable molar ratio.

  • Add a few drops of acetonitrile to the mixture.

  • Grind the mixture with a pestle for 20-30 minutes at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture can be purified by column chromatography to yield this compound.

Biological Activity and Mechanism of Action

This compound is reported to possess both antiviral and anticancer properties.[3] The proposed mechanism of action for its anticancer effects involves the inhibition of DNA synthesis and the induction of apoptosis.[3]

Anticancer Activity

The anticancer activity of this compound is attributed to its function as a pyrimidine nucleoside analog. After cellular uptake, it is likely phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog can then compete with the natural substrate, deoxythymidine triphosphate (dTTP) or uridine triphosphate (UTP), for incorporation into DNA or RNA by polymerases. The incorporation of the iodinated nucleoside can lead to DNA damage, chain termination, and ultimately trigger apoptotic pathways in rapidly dividing cancer cells.

Putative Anticancer Mechanism of Action:

Anticancer_Mechanism Compound This compound Cell_Uptake Cellular Uptake Compound->Cell_Uptake Phosphorylation Phosphorylation (Kinases) Cell_Uptake->Phosphorylation Triphosphate This compound Triphosphate Phosphorylation->Triphosphate DNA_Polymerase DNA Polymerase Triphosphate->DNA_Polymerase RNA_Polymerase RNA Polymerase Triphosphate->RNA_Polymerase DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation RNA_Incorporation Incorporation into RNA RNA_Polymerase->RNA_Incorporation DNA_Damage DNA Damage & Chain Termination DNA_Incorporation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 2: Postulated mechanism of anticancer action for this compound.

Antiviral Activity

The antiviral activity of this compound likely follows a similar mechanism to its anticancer effects, primarily targeting viral nucleic acid replication. Viral polymerases, which are often less selective than their host cell counterparts, may readily incorporate the triphosphate form of the analog into the growing viral genome (either DNA or RNA, depending on the virus). This incorporation can act as a chain terminator or introduce mutations, thereby inhibiting the production of new infectious virus particles. The 2'-O-methyl group may also confer advantages such as increased stability within the cell and resistance to degradation.

Quantitative Data

Specific quantitative data for the biological activity of this compound is sparse in the public domain. The majority of available data pertains to the related compound, 5-Iodo-2'-deoxyuridine. The table below is provided as a template for the type of data that would be crucial for a thorough evaluation of this compound.

Table 1: Summary of Biological Activity Data (Hypothetical)

Assay TypeTargetCell Line/VirusIC₅₀ / EC₅₀ (µM)Cytotoxicity (CC₅₀) (µM)Selectivity Index (SI)Reference
AnticancerDNA SynthesisHeLa (Cervical Cancer)Data not availableData not availableData not available
AnticancerApoptosis InductionA549 (Lung Cancer)Data not availableData not availableData not available
AntiviralHerpes Simplex Virus 1VeroData not availableData not availableData not available
AntiviralHepatitis C VirusHuh-7Data not availableData not availableData not available

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the anticancer and antiviral activities of nucleoside analogs like this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Workflow:

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize formazan crystals (e.g., DMSO) Incubate3->Solubilize Read Read absorbance (570 nm) Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Figure 3: Workflow for the MTT assay to determine cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles.

Experimental Workflow:

Plaque_Assay_Workflow Start Seed host cells in 6-well or 12-well plates Infect Infect with virus in the presence of serial dilutions of compound Start->Infect Overlay Add semi-solid overlay (e.g., agarose) Infect->Overlay Incubate Incubate until plaques form Overlay->Incubate Fix_Stain Fix and stain cells (e.g., crystal violet) Incubate->Fix_Stain Count Count plaques Fix_Stain->Count Analyze Calculate EC₅₀ Count->Analyze

Figure 4: Workflow for the plaque reduction assay to determine antiviral efficacy.

Protocol:

  • Cell Seeding: Plate host cells in multi-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with a known amount of virus in the presence of various concentrations of this compound.

  • Overlay: After an adsorption period, remove the virus inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.

  • Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (EC₅₀).

Conclusion

This compound is a promising nucleoside analog with potential applications in antiviral and anticancer therapy. Its unique structural features suggest a mechanism of action involving the disruption of nucleic acid synthesis and induction of apoptosis. While detailed information on its discovery and specific quantitative biological data are not widely available, the established synthetic routes for related compounds and general protocols for biological evaluation provide a solid foundation for further research. Future studies should focus on elucidating the specific cellular targets, determining its efficacy against a broad range of cancer cell lines and viruses, and establishing a detailed pharmacokinetic and pharmacodynamic profile to fully assess its therapeutic potential.

References

Navigating the Cellular Maze: A Technical Guide to the Biochemical Pathways of 5-Iodo-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2'-O-methyluridine is a synthetic nucleoside analogue whose biochemical fate and mechanism of action are of increasing interest in the fields of antiviral and anticancer research. While its pathways are not as extensively characterized as its deoxy- counterpart, 5-Iodo-2'-deoxyuridine (Idoxuridine), this guide synthesizes the current understanding and provides a hypothesized framework for its cellular interactions. This document details its potential metabolic routes, mechanisms of action, and relevant experimental protocols, offering a comprehensive resource for professionals in drug development.

Introduction

Nucleoside analogues are a cornerstone of modern pharmacology, exhibiting a broad spectrum of antiviral and antineoplastic activities. Their efficacy lies in their ability to mimic endogenous nucleosides, thereby interfering with nucleic acid synthesis and other vital cellular processes. This compound belongs to a class of modified nucleosides characterized by a methyl group at the 2' position of the ribose sugar and an iodine atom at the 5th position of the uracil base. The 2'-O-methylation is a naturally occurring modification in RNA that confers increased stability against nuclease degradation. This modification in a synthetic analogue could potentially enhance its bioavailability and therapeutic window.

Hypothesized Biochemical Pathways

Direct experimental evidence detailing the complete biochemical pathways of this compound is limited. However, based on the known metabolism of similar 5-substituted pyrimidines and the enzymatic activities on 2'-O-methylated nucleosides, a putative metabolic and mechanistic pathway can be proposed.

Cellular Uptake and Anabolism

It is anticipated that this compound is transported into the cell via nucleoside transporters. Once inside, it may undergo phosphorylation by cellular kinases to its monophosphate, diphosphate, and ultimately triphosphate form. However, the 2'-O-methyl group may influence the efficiency of these phosphorylation steps.

Cellular_Uptake_and_Anabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5-IMU_ext This compound 5-IMU_int This compound 5-IMU_ext->5-IMU_int Nucleoside Transporters 5-IMUMP This compound Monophosphate 5-IMU_int->5-IMUMP Uridine-Cytidine Kinase? 5-IMUDP This compound Diphosphate 5-IMUMP->5-IMUDP UMP-CMP Kinase? 5-IMUTP This compound Triphosphate 5-IMUDP->5-IMUTP Nucleoside Diphosphate Kinase?

Fig 1. Hypothesized cellular uptake and anabolic pathway of this compound.
Mechanism of Action

The triphosphate form, this compound triphosphate (5-IMUTP), is the likely active metabolite. Due to the 2'-O-methyl modification, its primary mode of action is expected to be as an RNA chain terminator or an inhibitor of RNA polymerases, rather than incorporation into DNA. This would be a key distinction from its deoxy- counterpart, Idoxuridine.

Mechanism_of_Action 5-IMUTP This compound Triphosphate RNA_Polymerase Viral or Cellular RNA Polymerase 5-IMUTP->RNA_Polymerase Competitive Substrate RNA_Elongation RNA Chain Elongation RNA_Polymerase->RNA_Elongation Incorporation Inhibition Inhibition of Polymerase Activity RNA_Polymerase->Inhibition Chain_Termination RNA Chain Termination RNA_Elongation->Chain_Termination

Fig 2. Proposed mechanism of action for this compound triphosphate.
Catabolic Pathway

A potential catabolic pathway for this compound involves deglycosylation by a nucleoside hydrolase. A novel 2′-O-methyluridine hydrolase has been identified that can cleave the glycosidic bond of 2'-O-methyluridine and its 5-fluoro derivative. It is plausible that a similar enzyme could act on this compound, releasing the base 5-iodouracil.

Catabolic_Pathway 5-IMU This compound Hydrolase 2'-O-methyluridine Hydrolase? 5-IMU->Hydrolase 5-Iodouracil 5-Iodouracil Hydrolase->5-Iodouracil 2-O-methylribose 2-O-methylribose Hydrolase->2-O-methylribose

Fig 3. Postulated catabolic pathway via a nucleoside hydrolase.

Quantitative Data

Direct quantitative data for this compound is scarce in publicly available literature. The following table provides data for the related compound, 5-Iodo-2'-deoxyuridine (Idoxuridine), to offer a comparative context for its potential biological activity.

CompoundTargetAssayValueReference
5-Iodo-2'-deoxyuridineFeline HerpesvirusAntiviral AssayIC50: 4.3 µM[1]
5-Iodo-2'-deoxyuridineHerpes Simplex Virus Type 1Plaque ReductionAntiviral Index: 80[2][3]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, methodologies for the synthesis and evaluation of similar 2'-O-methylated nucleosides can be adapted.

Synthesis of 5-Fluoro-2'-O-methyluridine (as a proxy)

This protocol is adapted from the synthesis of a similar compound and can serve as a template.

Materials:

  • 3',5'-bis-O-benzoyl-5-fluoro-2'-O-methyluridine

  • 1 M Sodium methylate solution in methanol

  • 1 M Acetic acid

  • Methanol

  • Chloroform

  • C-18 reverse-phase chromatography cartridges

Procedure:

  • A mixture of 3',5'-bis-O-benzoyl-5-fluoro-2'-O-methyluridine (0.41 mmol) and 1 M sodium methylate solution in methanol (0.83 mL) is stirred for 30 minutes at room temperature.

  • The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a methanol/chloroform (1/9, v/v) eluent.

  • Upon completion, the reaction mixture is neutralized with 1 M acetic acid.

  • The crude product is purified by reverse-phase column chromatography using C-18 cartridges with a water/methanol gradient (10:0 to 10:2).

  • Solvents are removed under reduced pressure to yield the final product.

Nucleoside Hydrolase Activity Assay

This protocol is designed to test the activity of a putative 2'-O-methyluridine hydrolase on this compound.

Materials:

  • Purified recombinant 2'-O-methyluridine hydrolase

  • This compound (substrate)

  • 5-Iodouracil (standard)

  • Reaction buffer (e.g., 50 mM TRIS-HCl, pH 8)

  • TLC plates

  • HPLC-MS system

Procedure:

  • Set up the enzymatic reaction at 37°C for 1 hour, containing the purified hydrolase and this compound in the reaction buffer.

  • Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).

  • Analyze the reaction mixture by TLC, spotting the reaction, the substrate, and the 5-iodouracil standard.

  • For quantitative analysis, analyze the reaction mixture using an HPLC-MS system to separate and identify the substrate and potential product (5-iodouracil).

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Enzymatic Assay Start Starting Material: 3',5'-bis-O-benzoyl-5-X-2'-O-methyluridine Reaction Deprotection (Sodium Methylate) Start->Reaction Purification Reverse-Phase Chromatography Reaction->Purification Product Final Product: 5-X-2'-O-methyluridine Purification->Product Incubation Incubate Substrate with Putative Hydrolase Analysis TLC and HPLC-MS Analysis Incubation->Analysis Result Detection of 5-Iodouracil Analysis->Result

Fig 4. General experimental workflow for synthesis and enzymatic assay.

Conclusion and Future Directions

This compound represents a promising but understudied nucleoside analogue. The presence of the 2'-O-methyl group likely alters its biochemical profile significantly from that of Idoxuridine, directing its activity towards RNA-related processes and potentially improving its stability. The hypothesized pathways presented in this guide provide a framework for future research. Elucidating the specific kinases, polymerases, and hydrolases that interact with this compound will be crucial for understanding its therapeutic potential. Further studies are warranted to isolate and characterize these enzymes and to obtain quantitative data on the efficacy and toxicity of this compound in various disease models. This will be essential for its development as a potential therapeutic agent.

References

5-Iodo-2'-O-methyluridine as a nucleoside analog

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Iodo-2'-O-methyluridine: A Promising Nucleoside Analog

Introduction

This compound is a synthetic nucleoside analog that has garnered significant interest within the scientific community for its potential as both an antiviral and an anticancer agent.[1] As a derivative of uridine, a natural component of ribonucleic acid (RNA), its structure is modified in two key positions: an iodine atom is introduced at the 5th position of the uracil base, and a methyl group is added to the 2'-hydroxyl group of the ribose sugar. These modifications are crucial to its biological activity, enabling it to interfere with the replication of viral and cellular genetic material. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, mechanism of action, and the experimental protocols used to evaluate its efficacy.

Chemical Properties

The fundamental chemical characteristics of this compound are summarized in the table below. These properties are essential for its identification, characterization, and application in experimental settings.

PropertyValue
CAS Number 34218-84-3[1]
Molecular Formula C₁₀H₁₃IN₂O₆[1]
Molecular Weight 384.12 g/mol [1]
IUPAC Name 1-[(2R,3R,4R,5R)-5-(hydroxymethyl)-4-methoxy-3-oxidanyl-oxolan-2-yl]-5-iodanyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
SMILES CO[C@@H]1--INVALID-LINK--NC2=O)I)CO">C@@HO[1]
Physical Form Powder or crystals
Storage Temperature 10°C - 25°C[1]

Synthesis

The synthesis of this compound typically involves a multi-step chemical process starting from a commercially available uridine derivative. A generalized synthetic workflow is outlined below. The process begins with the selective protection of the hydroxyl groups on the ribose sugar, followed by methylation of the 2'-hydroxyl group. The subsequent iodination of the uracil base at the 5-position is a critical step, often achieved using an iodinating agent. Finally, deprotection of the remaining hydroxyl groups yields the target compound.

G General Synthesis Workflow for this compound cluster_0 Starting Material cluster_1 Chemical Modifications cluster_2 Final Product start Uridine Derivative protect Protection of 3' and 5' -OH groups start->protect e.g., Acetic Anhydride methylate Methylation of 2' -OH group protect->methylate e.g., Methyl Iodide, NaH iodate Iodination at C5 of Uracil methylate->iodate e.g., Iodine Monochloride deprotect Deprotection of 3' and 5' -OH groups iodate->deprotect e.g., NH4OH end_product This compound deprotect->end_product

Caption: Generalized synthetic pathway for this compound.

Mechanism of Action

The therapeutic potential of this compound stems from its ability to act as a nucleoside analog.[2] Once inside a cell, it is phosphorylated by cellular kinases to its triphosphate form. This activated form can then be recognized by viral or cellular polymerases and incorporated into growing RNA or DNA chains. The presence of the bulky iodine atom at the 5-position and the methyl group at the 2'-position can disrupt the normal structure and function of the nucleic acid, leading to chain termination and inhibition of replication.[2] This interference with nucleic acid synthesis is the primary mechanism behind its antiviral and anticancer effects.

G Proposed Mechanism of Action for this compound compound This compound uptake Cellular Uptake compound->uptake phosphorylation Phosphorylation by Cellular Kinases uptake->phosphorylation triphosphate This compound Triphosphate phosphorylation->triphosphate incorporation Incorporation into Viral/Cellular RNA/DNA by Polymerases triphosphate->incorporation disruption Disruption of Nucleic Acid Structure & Function incorporation->disruption termination Chain Termination disruption->termination inhibition Inhibition of Replication termination->inhibition apoptosis Induction of Apoptosis inhibition->apoptosis

Caption: Cellular pathway of this compound's action.

Therapeutic Applications

Antiviral Activity

This compound has demonstrated inhibitory effects against a range of DNA and RNA viruses.[1] Its mechanism of action, which involves the disruption of nucleic acid synthesis, makes it a broad-spectrum antiviral candidate. Research has shown its potential against viruses such as Herpes Simplex Virus (HSV).[3][4]

Anticancer Activity

The ability of this compound to interfere with DNA synthesis also makes it a candidate for cancer therapy.[1] By being incorporated into the DNA of rapidly dividing cancer cells, it can trigger cell cycle arrest and apoptosis (programmed cell death).[5]

Quantitative Data

The efficacy of a potential therapeutic agent is quantified by parameters such as the 50% effective concentration (EC₅₀) for antiviral activity and the 50% cytotoxic concentration (CC₅₀) for its effect on host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for the target (e.g., virus) over the host cells.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data for this compound

Virus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Assay Method
Herpes Simplex Virus 1 (HSV-1)VeroValueValueValuePlaque Reduction Assay[2]
SARS-CoV-2Calu-3ValueValueValueViral Yield Reduction Assay[2]
Influenza A (H1N1)MDCKValueValueValueCytopathic Effect (CPE) Inhibition Assay[2]

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Protocols

Antiviral Assay: Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells)

  • Complete cell culture medium

  • Virus stock of known titer

  • This compound stock solution

  • 96-well or 6-well plates

  • Overlay medium (e.g., containing carboxymethylcellulose or agar)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed the host cells into plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Infection: Remove the medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: After a viral adsorption period, remove the virus inoculum and add the different concentrations of the compound.

  • Overlay: Add the overlay medium to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Staining: Fix the cells and stain with a suitable dye (e.g., crystal violet).

  • Plaque Counting: Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

G Plaque Reduction Assay Workflow seed Seed Host Cells in Plates incubate1 Incubate to Confluency seed->incubate1 infect Infect Cells with Virus incubate1->infect treat Add Serial Dilutions of Compound infect->treat overlay Add Overlay Medium treat->overlay incubate2 Incubate for Plaque Formation overlay->incubate2 stain Fix and Stain Cells incubate2->stain count Count Plaques and Calculate EC50 stain->count

Caption: Workflow for a standard plaque reduction assay.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[6][9]

  • Solubilization solution (e.g., DMSO)[6][9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include vehicle and blank controls.[6]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[6][7]

  • Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.

G MTT Assay Workflow for Cytotoxicity seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Serial Dilutions of Compound incubate1->treat incubate2 Incubate for Treatment Period treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance solubilize->read analyze Calculate Cell Viability and CC50 read->analyze

Caption: Step-by-step workflow of the MTT cell viability assay.

Conclusion and Future Perspectives

This compound represents a promising scaffold for the development of novel antiviral and anticancer therapeutics. Its mechanism of action, centered on the disruption of nucleic acid synthesis, provides a strong rationale for its potential efficacy. Further research is warranted to fully elucidate its spectrum of activity, pharmacokinetic properties, and in vivo efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and other nucleoside analogs. The systematic evaluation of its quantitative parameters, such as EC₅₀, CC₅₀, and SI, will be crucial in determining its clinical potential and advancing it through the drug development pipeline. The synthesis of derivatives and combination therapies may further enhance its therapeutic index and overcome potential resistance mechanisms.

References

Structural Analysis of 5-Iodo-2'-O-methyluridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2'-O-methyluridine is a modified pyrimidine nucleoside with significant potential in antiviral and anticancer research. Its structural modifications—the iodine atom at the 5-position of the uracil base and the methyl group at the 2'-position of the ribose sugar—confer unique chemical and biological properties. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, proposed synthesis, and mechanism of action. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates data from closely related analogs to provide a thorough understanding of its structural characteristics.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and interpretation in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₁₃IN₂O₆
Molecular Weight 384.12 g/mol
CAS Number 34218-84-3
Appearance White to off-white powder (predicted)
Storage Temperature 10°C - 25°C

Spectroscopic and Structural Data

NMR Spectroscopy (Predicted)

The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the analysis of similar structures, such as 5-iodouridine and 2'-O-methyluridine. The presence of the iodine atom is expected to cause a downfield shift of the H6 proton signal, while the 2'-O-methyl group will introduce a characteristic singlet in the ¹H NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

AtomPredicted ¹H ShiftPredicted ¹³C Shift
Uracil Base
H6~8.0
C2~150
C4~162
C5-~70
C6~145
Ribose Sugar
H1'~5.9
H2'~4.2
H3'~4.1
H4'~4.0
H5', H5''~3.8, ~3.7
C1'~90
C2'~80
C3'~70
C4'~85
C5'~61
2'-O-Methyl
OCH₃~3.4~58
Mass Spectrometry (Predicted)

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]+ at m/z 384. Fragmentation would likely involve the cleavage of the glycosidic bond, leading to fragments corresponding to the iodinated uracil base and the 2'-O-methylated ribose sugar.

Infrared Spectroscopy (Predicted)

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the N-H, C=O, C-O, and C-I functional groups.

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H stretching3200-3400
C=O stretching1650-1750
C-O stretching1000-1300
C-I stretching500-600

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be devised based on established methods for the synthesis of related compounds, such as the iodination of 2'-O-methyluridine.

Materials:

  • 2'-O-methyluridine

  • Iodine (I₂)

  • Silver sulfate (Ag₂SO₄) or Sodium nitrite (NaNO₂)

  • Methanol (MeOH)

  • Acetonitrile (MeCN)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolution: Dissolve 2'-O-methyluridine in a suitable solvent such as methanol or acetonitrile.

  • Iodination: Add iodine and an activating agent (e.g., silver sulfate or sodium nitrite) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove any solids. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).

Synthesis_Workflow 2_O_methyluridine 2'-O-methyluridine Reaction_Mixture Reaction Mixture (Methanol/Acetonitrile) 2_O_methyluridine->Reaction_Mixture Iodination_Step Iodination (I₂, Ag₂SO₄/NaNO₂) Reaction_Mixture->Iodination_Step Crude_Product Crude This compound Iodination_Step->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Final_Product Pure This compound Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Mechanism of Action: Antiviral Activity

The primary antiviral mechanism of 5-halogenated nucleosides involves their intracellular conversion to the triphosphate form, which then acts as a competitive inhibitor of viral DNA or RNA polymerases. This leads to the termination of the growing nucleic acid chain and the inhibition of viral replication.

Signaling Pathway

The proposed antiviral signaling pathway for this compound is depicted below. This pathway is based on the well-established mechanism of action for similar nucleoside analogs.

Antiviral_Mechanism cluster_cell Infected Host Cell Drug This compound Monophosphate This compound Monophosphate Drug->Monophosphate Cellular Kinases Diphosphate This compound Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate This compound Triphosphate Diphosphate->Triphosphate Cellular Kinases Polymerase Viral RNA/DNA Polymerase Triphosphate->Polymerase Replication_Inhibition Inhibition of Viral Replication Polymerase->Replication_Inhibition Viral_Entry Viral Entry Viral_Entry->Drug

Caption: Proposed antiviral mechanism of this compound.

Conclusion

This compound represents a promising molecule in the development of new antiviral and anticancer therapies. While direct and comprehensive structural data remains to be fully elucidated, analysis of its structural analogs provides a strong foundation for understanding its chemical behavior and biological activity. The proposed synthetic route and mechanism of action outlined in this guide offer a framework for future research and development of this potent nucleoside analog. Further experimental studies are warranted to fully characterize its structural and biological properties.

A Technical Guide to 5-Iodo-2'-O-methyluridine (CAS 34218-84-3): Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Iodo-2'-O-methyluridine, a pyrimidine nucleoside analog with significant potential in antiviral and antitumor research. This document consolidates available data on its physicochemical properties, mechanism of action, synthesis protocols, and key experimental findings to support its application in drug discovery and development.

Physicochemical and Structural Data

This compound is a modified nucleoside, structurally related to uridine. The introduction of an iodine atom at the 5-position of the pyrimidine ring and a methyl group at the 2'-position of the ribose sugar significantly alters its biological properties compared to the natural nucleoside.

PropertyValueSource
CAS Number 34218-84-3[1][2]
Molecular Formula C₁₀H₁₃IN₂O₆[1][3]
Molecular Weight 384.12 g/mol [1][2][3]
Synonyms 2'-O-Methyl-5-iodouridine[2]
Solubility Slightly soluble (2.6 g/L) at 25 °C (Calculated)[3]
Density 2.04 ± 0.1 g/cm³ (Calculated)[3]
Storage Conditions Stable at -20°C for ≥ 2 years. Recommended short-term storage at 10°C - 25°C.[1][2]
SMILES O(C)[C@H]1--INVALID-LINK--[C@H]1O">C@@HN2C(=O)NC(=O)C(I)=C2[2]

Mechanism of Action

This compound is classified as a nucleoside antimetabolite.[2] Its primary mechanism of action involves the disruption of nucleic acid synthesis, leading to antiviral and antitumor effects.[1][4][5] As an analog of uridine, it is processed by cellular metabolic pathways. It is believed to be phosphorylated by cellular kinases to its active triphosphate form. This triphosphate derivative can then act as a substrate for DNA and/or RNA polymerases, competing with natural nucleoside triphosphates. Its incorporation into growing nucleic acid chains can terminate chain elongation or lead to the synthesis of non-functional DNA or RNA, ultimately inhibiting replication and inducing apoptosis in rapidly dividing cells, such as cancer cells or virus-infected cells.[2][4][6]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Compound_in This compound Compound->Compound_in Cellular Uptake (Nucleoside Transporters) Compound_MP Monophosphate Compound_in->Compound_MP Phosphorylation (Cellular Kinases) Compound_DP Diphosphate Compound_MP->Compound_DP Phosphorylation (Cellular Kinases) Compound_TP Triphosphate (Active Form) Compound_DP->Compound_TP Phosphorylation (Cellular Kinases) Polymerase DNA/RNA Polymerase Compound_TP->Polymerase Incorporation Nucleic_Acid Viral / Cellular DNA or RNA Polymerase->Nucleic_Acid Effect1 Inhibition of Replication Nucleic_Acid->Effect1 Effect2 Induction of Apoptosis Nucleic_Acid->Effect2

Fig. 1: Proposed metabolic activation and mechanism of action pathway.

Synthesis and Experimental Protocols

The synthesis typically involves the direct iodination of a 2'-O-methyluridine precursor. A common method employs an iodinating agent in an appropriate solvent. Subsequent purification is necessary to isolate the final product.

Synthesis_Workflow Start Start: 2'-O-methyluridine Iodination Step 1: Iodination (e.g., I₂, CAN in Acetonitrile or ICl in Methanol) Start->Iodination Reaction Reaction Mixture Iodination->Reaction Purification Step 2: Purification (e.g., Column Chromatography) Reaction->Purification Product Final Product: This compound Purification->Product Analysis Analysis (NMR, MS, HPLC) Product->Analysis

Fig. 2: A generalized workflow for the synthesis of this compound.

This protocol is adapted from the synthesis of 3′,5′-di-O-acetyl-5-iodo-2′-deoxyuridine and serves as a plausible method.[7]

  • Dissolution: Dissolve the starting material (e.g., a protected 2'-O-methyluridine) in a suitable solvent such as acetonitrile (ACN).

  • Addition of Reagents: Add iodine (I₂) and ceric ammonium nitrate (CAN) to the mixture. A typical molar ratio might be 1 equivalent of starting material, 0.6 equivalents of iodine, and 0.5 equivalents of CAN.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80°C) for approximately 1-2 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).

  • Quenching and Extraction: After completion, evaporate the solvent. Treat the residue with an aqueous solution of 5% sodium bisulfite (NaHSO₃) to neutralize any unreacted iodine. Extract the product into an organic solvent like ethyl acetate (EtOAc).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography to yield the final 5-iodinated compound.

  • Deprotection (if necessary): If protecting groups were used on the hydroxyls, a deprotection step (e.g., using sodium methoxide in methanol) would be required.[8]

This protocol is based on comparative studies of similar antiviral nucleosides like 5-iodo-2'-deoxyuridine (IUdR).[9][10][11]

  • Cell Seeding: Seed susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in multi-well plates to form confluent monolayers.

  • Virus Inoculation: Infect the cell monolayers with a known titer of the target virus for a set adsorption period (e.g., 1 hour).

  • Drug Application: Remove the virus inoculum. Add a semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agarose) containing serial dilutions of this compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for viral plaques to form (typically 2-4 days).

  • Staining and Visualization: Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize and count the viral plaques.

  • Data Analysis: Calculate the concentration of the drug that inhibits plaque formation by 50% (IC₅₀) relative to an untreated virus control. The antiviral index can be determined by comparing the IC₅₀ to the concentration that causes 50% cytotoxicity (CC₅₀) in uninfected cells.

Plaque_Assay_Workflow A 1. Prepare Confluent Cell Monolayers B 2. Inoculate with Virus A->B C 3. Add Overlay Medium with Drug Dilutions B->C D 4. Incubate for 2-4 Days C->D E 5. Fix and Stain Cells D->E F 6. Count Plaques E->F G 7. Calculate IC50 Value F->G

Fig. 3: Standard workflow for a plaque reduction assay.

Biological and Pharmacokinetic Data

Direct quantitative data for this compound is limited. However, extensive research on its close analog, 5-Iodo-2'-deoxyuridine (Idoxuridine, IUdR), provides valuable context for its potential activity and clinical behavior.

Studies comparing IUdR with other nucleoside analogs against various viruses demonstrate its broad-spectrum activity, which is a promising indicator for its 2'-O-methyl derivative.

CompoundVirus TargetIC₅₀ (μg/mL)Antiviral IndexSource
IUdR Herpes Simplex Virus 1 (HSV-1)1 - 880[9][10]
Ara-A Herpes Simplex Virus 1 (HSV-1)1 - 840[9][10]
Ara-C Herpes Simplex Virus 1 (HSV-1)1 - 88[9][10]

Antiviral Index = Minimum toxic dose / 50% plaque reduction dose.

Like IUdR, this compound is expected to function as a radiosensitizer by incorporating into the DNA of cancer cells.[12] The presence of the heavy iodine atom increases the absorption of X-rays, enhancing DNA damage. Studies with IUdR have quantified its incorporation into tumor DNA.

ParameterFindingSource
Thymidine Replacement Approached 10% in Harding-Passey murine melanoma tumors after intravenous infusion of IUdR.[13]
Modulation Co-administration with fluoropyrimidines (e.g., FdUrd) significantly enhances the rate of IUdR incorporation into DNA of human bladder cancer cells.[14][15]

The pharmacokinetics of IUdR have been studied in humans, revealing rapid clearance. The 2'-O-methyl modification may alter this profile, potentially increasing stability and half-life.

Pharmacokinetic ParameterValue (for IUdR)ConditionsSource
Total Body Clearance 750 mL/min/m²12-hour infusion (250-1200 mg/m²)[16]
Disappearance t₁/₂ < 5 minutesPost-infusion[16][17]
Primary Metabolite 5-iodouracil (IUra)-[16]
Peak Plasma Conc. ~4.0 μMAfter 2400 mg single oral dose of IPdR (an IUdR prodrug)[18]

Conclusion

This compound is a promising pyrimidine nucleoside analog with potential applications in oncology and virology. Its mechanism is predicated on the well-established paradigm of nucleoside antimetabolites that disrupt nucleic acid synthesis. While direct experimental data is sparse, extensive research on the related compound Idoxuridine provides a strong foundation for future investigation. The protocols and data summarized in this guide offer a valuable resource for researchers aiming to explore the synthesis, biological activity, and therapeutic potential of this compound. Further studies are warranted to fully characterize its pharmacokinetic profile and efficacy in preclinical models.

References

Theoretical Modeling of 5-Iodo-2'-O-methyluridine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for modeling the interactions of 5-Iodo-2'-O-methyluridine with biological macromolecules. While specific experimental and computational studies on this compound are not extensively available in the current literature, this document outlines a robust framework for its theoretical investigation based on established computational techniques applied to analogous molecules. This guide is intended for researchers, scientists, and drug development professionals interested in the in-silico analysis of modified nucleosides. We will cover the essential steps from molecular parameterization to detailed interaction analysis, including molecular docking, molecular dynamics simulations, and free energy calculations. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams.

Introduction

This compound is a modified nucleoside with potential applications in antiviral and anticancer therapies, similar to its analogue, 5-iodo-2'-deoxyuridine (Idoxuridine). The introduction of an iodine atom at the 5-position of the uracil base and a methyl group at the 2'-position of the ribose sugar can significantly alter its chemical properties, binding affinity, and metabolic stability. Understanding the molecular interactions of this compound with biological targets such as viral polymerases or other enzymes is crucial for rational drug design and development.

Theoretical modeling provides a powerful tool to investigate these interactions at an atomic level, offering insights that can be challenging to obtain through experimental methods alone. This guide will detail the necessary computational steps to model the behavior of this compound and predict its binding characteristics.

Theoretical Modeling Workflow

The theoretical investigation of this compound interactions can be broken down into a series of computational experiments. The general workflow is depicted below.

G cluster_0 Preparation cluster_1 Initial Prediction cluster_2 Refinement and Dynamics cluster_3 Quantitative Analysis Parameterization Parameterization Molecular_Docking Molecular_Docking Parameterization->Molecular_Docking Target_Selection Target_Selection Target_Selection->Molecular_Docking MD_Simulation MD_Simulation Molecular_Docking->MD_Simulation Free_Energy_Calculation Free_Energy_Calculation MD_Simulation->Free_Energy_Calculation Interaction_Analysis Interaction_Analysis MD_Simulation->Interaction_Analysis G System_Setup System Setup (Complex in Water Box) Minimization Energy Minimization System_Setup->Minimization Equilibration_NVT NVT Equilibration (Heating) Minimization->Equilibration_NVT Equilibration_NPT NPT Equilibration (Pressure) Equilibration_NVT->Equilibration_NPT Production_MD Production MD (Data Collection) Equilibration_NPT->Production_MD Analysis Trajectory Analysis Production_MD->Analysis G Drug This compound Activation Cellular Kinases Drug->Activation Active_Form This compound Triphosphate Activation->Active_Form Target Viral RNA Polymerase Active_Form->Target Incorporation Incorporation into Viral RNA Target->Incorporation Outcome1 Chain Termination Incorporation->Outcome1 Outcome2 RNA Dysfunction Incorporation->Outcome2 Inhibition Inhibition of Viral Replication Outcome1->Inhibition Outcome2->Inhibition

Methodological & Application

Application Notes and Protocols for 5-Iodo-2'-O-methyluridine in Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2'-O-methyluridine is a synthetic nucleoside analog with potential as a broad-spectrum antiviral agent against both DNA and RNA viruses.[1] Its structure, featuring an iodine atom at the 5th position of the uracil base and a methyl group at the 2'-O position of the ribose sugar, suggests a mechanism of action involving the disruption of viral nucleic acid replication. This document provides detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound in cell culture-based assays.

Mechanism of Action

While the precise signaling pathways for this compound are still under investigation, its mechanism of action is hypothesized to be similar to other 2'-O-methylated nucleoside analogs. After entering the host cell, it is anticipated to be phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). The incorporation of the modified nucleotide into the nascent viral RNA chain is predicted to cause chain termination or introduce conformational changes that stall the polymerase, thereby inhibiting viral replication. The 2'-O-methyl group can sterically hinder the formation of the phosphodiester bond, effectively halting further elongation of the RNA strand.

G cluster_cell Host Cell cluster_virus Virus Compound This compound Kinase1 Cellular Kinase (e.g., UCK) Compound->Kinase1 Phosphorylation Kinase2 Cellular Kinase (e.g., NME) Kinase1->Kinase2 Phosphorylation Triphosphate This compound Triphosphate (Active Form) Kinase2->Triphosphate Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Competitive Inhibition RNA Nascent Viral RNA RdRp->RNA Incorporation Termination Chain Termination RNA->Termination Inhibition of Elongation ViralReplication Viral Replication Cycle Termination->ViralReplication Inhibition ViralReplication->RdRp

Caption: Hypothesized mechanism of action for this compound.

Data Presentation

The antiviral activity and cytotoxicity of this compound should be quantified to determine its therapeutic potential. Key parameters include the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

Note: Specific experimental data for this compound is not widely available in published literature. The following tables are provided as templates. Researchers should replace the placeholder "Value" with their experimental findings.

Table 1: Antiviral Activity of this compound against Various Viruses

VirusCell LineEC50 (µM)Assay Method
Influenza A (H1N1)MDCKValuePlaque Reduction Assay
Dengue Virus (DENV-2)VeroValueViral Yield Reduction Assay
Zika Virus (ZIKV)Huh-7ValueCytopathic Effect (CPE) Inhibition Assay
Hepatitis C Virus (HCV)Huh-7.5ValueReplicon Assay

Table 2: Cytotoxicity of this compound in Different Cell Lines

Cell LineCC50 (µM)Assay Method
MDCKValueMTT Assay
VeroValueNeutral Red Uptake Assay
Huh-7ValueCellTiter-Glo Assay
Huh-7.5ValueMTT Assay

Table 3: Selectivity Index of this compound

VirusCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A (H1N1)MDCKValueValueValue
Dengue Virus (DENV-2)VeroValueValueValue
Zika Virus (ZIKV)Huh-7ValueValueValue
Hepatitis C Virus (HCV)Huh-7.5ValueValueValue

Experimental Protocols

The following are detailed protocols for determining the cytotoxicity and antiviral efficacy of this compound.

G cluster_workflow General Experimental Workflow start Start prep_compound Prepare Stock Solution of This compound start->prep_compound cytotoxicity Cytotoxicity Assay (CC50) prep_compound->cytotoxicity antiviral Antiviral Assay (EC50) prep_compound->antiviral prep_cells Prepare Cell Monolayers in 96-well plates prep_cells->cytotoxicity prep_cells->antiviral add_compound_cyto Add Serial Dilutions of Compound to Cells cytotoxicity->add_compound_cyto infect_cells Infect Cells with Virus antiviral->infect_cells incubate_cyto Incubate for 48-72 hours add_compound_cyto->incubate_cyto measure_viability Measure Cell Viability (e.g., MTT Assay) incubate_cyto->measure_viability calculate_cc50 Calculate CC50 measure_viability->calculate_cc50 calculate_si Calculate Selectivity Index (SI = CC50 / EC50) calculate_cc50->calculate_si add_compound_antiviral Add Serial Dilutions of Compound infect_cells->add_compound_antiviral incubate_antiviral Incubate for 48-72 hours add_compound_antiviral->incubate_antiviral quantify_inhibition Quantify Viral Inhibition (e.g., Plaque Assay) incubate_antiviral->quantify_inhibition calculate_ec50 Calculate EC50 quantify_inhibition->calculate_ec50 calculate_ec50->calculate_si end End calculate_si->end

Caption: General workflow for evaluating antiviral compounds.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • This compound

  • Host cell line (e.g., Vero, MDCK, Huh-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a series of 2-fold dilutions of this compound in complete medium, starting from a high concentration (e.g., 1000 µM).

  • Compound Addition: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay

This assay measures the ability of the compound to inhibit the formation of viral plaques.

Materials:

  • This compound

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium to yield 50-100 plaque-forming units (PFU) per well.

  • Infection: Remove the medium from the cell monolayers and infect with 200 µL of the virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Compound Treatment: Prepare various concentrations of this compound in the overlay medium.

  • Overlay: After the incubation period, remove the virus inoculum and overlay the cell monolayer with 2 mL of the compound-containing overlay medium. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for plaque formation (typically 2-5 days).

  • Fixation and Staining:

    • Aspirate the overlay medium.

    • Fix the cells with 1 mL of 10% formalin for 30 minutes.

    • Remove the formalin and stain the cells with 1 mL of crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value, the concentration that inhibits 50% of plaque formation, by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Viral Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the compound.

Materials:

  • This compound

  • Host cell line

  • Virus stock

  • 24-well cell culture plates

  • Complete cell culture medium

  • Endpoint titration assay materials (96-well plates, etc.)

Procedure:

  • Cell Seeding and Infection: Seed host cells in 24-well plates and infect with the virus at a multiplicity of infection (MOI) of 0.01-0.1 for 1 hour.

  • Compound Treatment: After infection, wash the cells with PBS and add complete medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for 24-72 hours.

  • Virus Harvest: Collect the cell culture supernatants at the end of the incubation period.

  • Virus Titer Determination: Determine the viral titer in the collected supernatants using a standard endpoint titration method, such as the TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the viral yield by 50%.

Conclusion

The protocols outlined in this document provide a framework for the systematic evaluation of this compound as a potential antiviral agent. By determining its cytotoxicity and antiviral efficacy against a panel of relevant viruses, researchers can ascertain its therapeutic potential and selectivity. The hypothesized mechanism of action, targeting the viral RNA-dependent RNA polymerase, suggests that this compound could have broad-spectrum activity and warrants further investigation. The generation of robust quantitative data, as outlined in the provided tables, is crucial for the continued development of this compound as a novel antiviral therapeutic.

References

Application Notes and Protocols for X-ray Crystallography Phasing using 5-Iodo-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of three-dimensional structures of macromolecules by X-ray crystallography is a cornerstone of modern structural biology and drug discovery. A critical bottleneck in this process is the "phase problem," which arises from the loss of phase information during the measurement of diffraction intensities.[1] Experimental phasing methods, such as Single-wavelength Anomalous Dispersion (SAD), Single Isomorphous Replacement (SIR), and Single Isomorphous Replacement with Anomalous Scattering (SIRAS), are powerful techniques to overcome this challenge. These methods rely on the introduction of heavy atoms into the crystal to generate measurable differences in diffraction intensities.

5-Iodo-2'-O-methyluridine is a modified nucleoside that can be incorporated into RNA molecules to serve as a heavy atom for phasing experiments. The iodine atom provides a significant anomalous signal, while the 2'-O-methyl group can enhance the conformational stability of the RNA, potentially aiding in crystallization. This document provides detailed application notes and protocols for utilizing this compound in X-ray crystallography for phasing purposes.

Principle of Phasing with this compound

The iodine atom in this compound is an effective anomalous scatterer. When irradiated with X-rays of an appropriate wavelength (near the absorption edge of iodine), the iodine atom exhibits anomalous dispersion, leading to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). This anomalous signal can be exploited in SAD phasing to locate the iodine atoms in the crystal lattice and subsequently calculate initial phases for the entire structure.

Alternatively, the iodine atom can be used in SIR or SIRAS phasing. In this approach, diffraction data are collected from both a native crystal (without the iodine modification) and a derivative crystal (containing this compound). The differences in diffraction intensities between the two datasets (isomorphous and/or anomalous differences) are used to determine the positions of the heavy atoms and solve the phase problem.

Advantages and Considerations

Advantages:

  • Site-Specific Incorporation: this compound can be incorporated at specific positions within an RNA sequence during solid-phase synthesis, providing precise control over the location of the heavy atom.

  • Strong Anomalous Signal: Iodine is a relatively heavy atom that produces a strong anomalous signal, facilitating phase determination.

  • Enhanced RNA Stability: The 2'-O-methyl modification can increase the stability of RNA duplexes and protect against nuclease degradation, which can be beneficial for crystallization.[2]

Considerations:

  • Radiation Damage: Halogenated compounds, including iodinated nucleosides, can be susceptible to site-specific radiation damage during X-ray data collection. This can lead to a decay of the anomalous signal and potentially compromise phasing success.[3] It is often advisable to collect data at cryogenic temperatures and use a multi-pass data collection strategy to mitigate this effect.

  • Isomorphism: For SIR and SIRAS methods, it is crucial that the native and derivative crystals are isomorphous, meaning they have the same unit cell dimensions and crystal packing. The incorporation of the bulky iodine atom and the 2'-O-methyl group could potentially disrupt crystal packing.

  • Synthesis: The synthesis of RNA oligonucleotides containing this compound requires specialized phosphoramidite chemistry.

Experimental Protocols

RNA Synthesis with this compound Incorporation

Site-specific incorporation of this compound into RNA is typically achieved through solid-phase phosphoramidite chemistry on an automated DNA/RNA synthesizer.

Materials:

  • This compound phosphoramidite

  • Standard RNA phosphoramidites (A, U, G, C)

  • Controlled pore glass (CPG) solid support

  • Standard reagents for oligonucleotide synthesis (activator, capping reagents, oxidizing agent, deprotection solutions)

  • HPLC purification system

Protocol:

  • Synthesis Design: Design the RNA sequence and specify the position(s) for this compound incorporation.

  • Automated Synthesis: Program the DNA/RNA synthesizer with the desired sequence, ensuring the this compound phosphoramidite is placed in the correct position on the synthesizer.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups according to the manufacturer's protocol for the specific phosphoramidites used.

  • Purification: Purify the full-length iodinated RNA oligonucleotide from truncated sequences and other impurities using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting and Quantification: Desalt the purified RNA using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation). Determine the concentration of the RNA by UV-Vis spectrophotometry at 260 nm.

Crystallization of this compound Labeled RNA

Two primary methods can be employed for obtaining crystals of the derivatized RNA: co-crystallization and soaking.

In this method, the this compound labeled RNA is crystallized directly.

Materials:

  • Purified this compound labeled RNA

  • Crystallization screening kits (various buffers, precipitants, and salts)

  • Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)

  • Microscopes for crystal visualization

Protocol:

  • RNA Preparation: Prepare the iodinated RNA at a high concentration (typically 1-10 mg/mL) in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.5, 0.1 mM EDTA).

  • Crystallization Screening: Set up crystallization trials using the vapor diffusion method. Mix the RNA solution with an equal volume of the crystallization screen solution in the drop.

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth regularly.

  • Crystal Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.

This method involves introducing the this compound into pre-existing crystals of the native RNA. This is generally less common for site-specific modifications but can be attempted if co-crystallization is unsuccessful. A more relevant application would be soaking with a small molecule containing the this compound moiety if it is a ligand.

Materials:

  • Crystals of the native RNA

  • Soaking solution containing this compound (or a ligand containing it) at a high concentration (e.g., 1-10 mM)

  • Cryoprotectant solution

Protocol:

  • Prepare Soaking Solution: Dissolve this compound in a solution that is similar to the mother liquor of the native crystals to avoid crystal cracking.

  • Crystal Transfer: Carefully transfer a native RNA crystal into a drop of the soaking solution.

  • Soaking: Incubate the crystal in the soaking solution for a defined period (ranging from minutes to hours). The optimal soaking time needs to be determined empirically.

  • Cryoprotection and Freezing: Briefly transfer the soaked crystal to a cryoprotectant solution before flash-cooling it in liquid nitrogen.

Data Collection and Phasing Strategy

1. Data Collection:

  • Wavelength Selection: Collect diffraction data at a synchrotron beamline. For SAD phasing, select a wavelength near the iodine L-III absorption edge (~0.92 Å or 13.47 keV) to maximize the anomalous signal (f''). It is also recommended to collect a high-resolution dataset at a remote wavelength with lower absorption.

  • Data Redundancy: Collect a highly redundant dataset (multiplicity > 4) to ensure accurate measurement of the weak anomalous differences.

  • Radiation Damage Mitigation: Collect data at cryogenic temperatures (100 K) and consider using a helical or multi-pass data collection strategy to spread the X-ray dose over a larger crystal volume.

2. Phasing:

  • SAD Phasing: Use software packages like SHELX, Phenix, or CCP4 to locate the iodine substructure from the anomalous differences and calculate initial experimental phases.

  • SIRAS Phasing: If a native dataset is available, use the isomorphous and anomalous differences between the native and derivative datasets to determine the heavy atom positions and calculate phases.

Data Presentation

The following tables provide examples of the type of quantitative data that should be recorded and analyzed during a phasing experiment using this compound.

Table 1: Crystallographic Data Collection and Phasing Statistics (Example)

Data Collection ParameterNativeDerivative (this compound)
Wavelength (Å)1.0000.9184 (Peak)
Resolution (Å)30 - 2.5 (2.59 - 2.5)30 - 2.8 (2.9 - 2.8)
Space groupP2₁2₁2₁P2₁2₁2₁
Unit cell (a, b, c in Å)50.1, 60.2, 70.350.3, 60.5, 70.1
Rmerge0.08 (0.45)0.10 (0.50)
15.2 (2.1)12.5 (1.9)
Completeness (%)99.8 (99.1)99.5 (98.5)
Redundancy4.1 (3.9)4.5 (4.2)
Phasing Statistics (SIRAS)
No. of sites2
Phasing power (iso/ano)1.2 / 1.5
Figure of merit (FOM)0.45 (before density modification)
FOM0.85 (after density modification)

*Values in parentheses are for the highest resolution shell.

Table 2: Effect of 2'-O-methylation on Nucleic Acid Duplex Conformation (Example)

ParameterStandard A-form RNADNA-RNA HybridDNA-RNA with 2'-O-Me-A[2]
Helical Twist (°/bp)~32.7Variable~33.0
Rise per base pair (Å)~2.8Variable~2.9
Minor Groove Width (Å)~11.0~7.5~8.0
Sugar PuckerC3'-endoC2'-endo / C3'-endoC3'-endo

Visualizations

Experimental Workflow for Phasing with this compound

experimental_workflow cluster_synthesis RNA Preparation cluster_crystallization Crystallization cluster_data Data Collection & Phasing cluster_output Output rna_design RNA Sequence Design synthesis Solid-Phase Synthesis with This compound rna_design->synthesis purification HPLC Purification synthesis->purification co_crystallization Co-crystallization purification->co_crystallization soaking Soaking (Alternative) purification->soaking data_collection X-ray Data Collection (Synchrotron) co_crystallization->data_collection soaking->data_collection phasing SAD/SIRAS Phasing data_collection->phasing model_building Model Building & Refinement phasing->model_building structure 3D Structure model_building->structure

Caption: Workflow for structure determination using this compound.

Phasing Strategy Decision Tree

phasing_strategy start Start with Iodinated RNA Crystal native_crystal Native Crystal Available? start->native_crystal isomorphism Isomorphous Crystals? native_crystal->isomorphism Yes sad_phasing Perform SAD Phasing native_crystal->sad_phasing No siras_phasing Perform SIRAS Phasing isomorphism->siras_phasing Yes sir_phasing Perform SIR Phasing isomorphism->sir_phasing No (Anomalous only) end Structure Solution sad_phasing->end siras_phasing->end sir_phasing->end

References

Application Notes and Protocols for Incorporating 5-Iodo-2'-O-methyluridine into Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into oligonucleotides is a powerful strategy for enhancing their therapeutic and diagnostic potential. 5-Iodo-2'-O-methyluridine is a modified nucleoside that combines the advantageous properties of a 2'-O-methyl modification with a 5-iodo substitution. The 2'-O-methyl group confers increased nuclease resistance and enhanced binding affinity to complementary RNA strands, making it a valuable modification for antisense oligonucleotides and siRNAs. The 5-iodo group can serve as a versatile handle for post-synthetic modifications, as a heavy atom for X-ray crystallography studies, and for inducing photo-crosslinking with proteins or other nucleic acids.

These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of this compound into synthetic oligonucleotides, including the synthesis of the phosphoramidite building block, solid-phase oligonucleotide synthesis, deprotection, purification, and characterization.

Data Presentation: Performance Metrics

The successful incorporation of this compound into synthetic oligonucleotides is dependent on the efficient performance of the corresponding phosphoramidite in the automated synthesis cycle. The following table summarizes key performance metrics, with comparative data for the unmodified uridine phosphoramidite.

ParameterThis compound PhosphoramiditeUnmodified Uridine Phosphoramidite
Average Coupling Efficiency >98% (with extended coupling time)>99%
Thermal Stability (Tm) vs. Unmodified Estimated ΔTm of +1.0 to +2.0 °C per modificationN/A
Nuclease Resistance Significantly IncreasedStandard

Note: The thermal stability data is an estimation based on the known effects of 2'-O-methyl modifications. Actual values may vary depending on the sequence context and the number of incorporations.

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol describes the chemical synthesis of the this compound phosphoramidite, the key building block for automated oligonucleotide synthesis. The synthesis starts from commercially available 2'-O-methyluridine.

Materials:

  • 2'-O-methyluridine

  • Iodine (I₂)

  • Ceric ammonium nitrate (CAN)

  • Acetic acid

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Synthesis of this compound:

    • Dissolve 2'-O-methyluridine in glacial acetic acid.

    • Add iodine and ceric ammonium nitrate to the solution.

    • Heat the reaction mixture at 80°C for 1-2 hours, monitoring the reaction progress by TLC.

    • Upon completion, evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

  • 5'-O-DMT Protection:

    • Dissolve the dried this compound in anhydrous pyridine.

    • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions at room temperature.

    • Stir the reaction overnight.

    • Quench the reaction with methanol and evaporate the solvent.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate.

    • Purify the product by silica gel column chromatography to yield 5'-O-DMT-5-Iodo-2'-O-methyluridine.

  • Phosphitylation:

    • Dissolve the 5'-O-DMT-5-Iodo-2'-O-methyluridine in anhydrous dichloromethane under an argon atmosphere.

    • Add N,N-diisopropylethylamine (DIPEA).

    • Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent and purify the crude product by flash chromatography on silica gel deactivated with triethylamine to obtain the final this compound phosphoramidite.

    • Co-evaporate with anhydrous acetonitrile and dry under high vacuum. Store at -20°C under argon.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the incorporation of the this compound phosphoramidite into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U) and the custom this compound phosphoramidite, all dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration.

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI))

  • Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (e.g., Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup:

    • Install the phosphoramidite vials, including the custom this compound phosphoramidite, and all reagent bottles on the synthesizer.

    • Prime all lines to ensure proper delivery of reagents.

    • Enter the desired oligonucleotide sequence into the synthesizer's software, using a specific designation for the this compound position.

  • Synthesis Cycle:

    • The synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain. The standard cycle consists of four steps: deblocking, coupling, capping, and oxidation.

    • Deblocking: The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.

    • Coupling: The this compound phosphoramidite is activated by the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: An extended coupling time (e.g., 5-10 minutes) is recommended for this modified phosphoramidite to ensure high coupling efficiency.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by the oxidizing solution.

    • This cycle is repeated for each nucleotide in the sequence.

  • Final Deblocking:

    • After the final synthesis cycle, a terminal deblocking step is performed to remove the 5'-DMT group from the full-length oligonucleotide, unless a "trityl-on" purification is planned.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of all protecting groups.

Materials:

  • CPG solid support with the synthesized oligonucleotide

  • Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)

  • Screw-cap vial

  • Heating block or oven

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the CPG support from the synthesis column to a screw-cap vial.

    • Add concentrated ammonium hydroxide or AMA solution to the vial.

    • Seal the vial tightly and heat at 55°C for 8-12 hours (for ammonium hydroxide) or at 65°C for 15-30 minutes (for AMA). Caution: The 5-iodo group can be sensitive to prolonged exposure to harsh basic conditions. Shorter deprotection times with AMA are generally preferred.

    • Allow the vial to cool to room temperature.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

    • Wash the CPG with a small volume of water or 50% acetonitrile/water and combine the wash with the supernatant.

  • Solvent Removal:

    • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 4: Purification and Characterization

This protocol details the purification of the crude oligonucleotide and its subsequent characterization to confirm identity and purity.

Materials:

  • Crude, deprotected oligonucleotide pellet

  • Purification system (e.g., HPLC with a reverse-phase column, or polyacrylamide gel electrophoresis (PAGE) equipment)

  • Mobile phases for HPLC (e.g., A: 0.1 M triethylammonium acetate (TEAA) in water; B: 0.1 M TEAA in acetonitrile)

  • Urea, acrylamide/bis-acrylamide solution, TBE buffer for PAGE

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • UV-Vis spectrophotometer

Procedure:

  • Purification:

    • "Trityl-on" Reverse-Phase HPLC (if the final DMT group was left on):

      • Resuspend the crude oligonucleotide in water.

      • Inject the sample onto a reverse-phase HPLC column.

      • The DMT-on, full-length product will be more hydrophobic and will have a longer retention time than the failure sequences (DMT-off).

      • Collect the peak corresponding to the DMT-on product.

      • Treat the collected fraction with 80% acetic acid for 30-60 minutes to remove the DMT group.

      • Desalt the oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting cartridge).

    • Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

      • Resuspend the crude oligonucleotide in a formamide-based loading buffer.

      • Run the sample on a high-percentage denaturing polyacrylamide gel.

      • Visualize the bands by UV shadowing.

      • Excise the band corresponding to the full-length product.

      • Elute the oligonucleotide from the gel slice (e.g., by crush and soak method).

      • Desalt the eluted oligonucleotide.

  • Quantification:

    • Resuspend the purified oligonucleotide in nuclease-free water.

    • Measure the absorbance at 260 nm using a UV-Vis spectrophotometer to determine the concentration.

  • Characterization by Mass Spectrometry:

    • Analyze the purified oligonucleotide by ESI-MS or MALDI-TOF mass spectrometry to confirm the correct molecular weight of the full-length product containing the this compound modification.[1]

Mandatory Visualizations

experimental_workflow start Start: 2'-O-methyluridine iodination Iodination start->iodination dmt_protection 5'-O-DMT Protection iodination->dmt_protection phosphitylation Phosphitylation dmt_protection->phosphitylation phosphoramidite This compound Phosphoramidite phosphitylation->phosphoramidite synthesis Automated Solid-Phase Oligonucleotide Synthesis phosphoramidite->synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification Purification (HPLC or PAGE) cleavage->purification characterization Characterization (MS & UV) purification->characterization final_product Purified Oligonucleotide characterization->final_product

Caption: Workflow for the synthesis of this compound containing oligonucleotides.

phosphoramidite_cycle start_cycle Start of Cycle: Support-Bound Oligo (5'-OH free) coupling 1. Coupling: + this compound Phosphoramidite & Activator start_cycle->coupling capping 2. Capping: Acetylation of unreacted 5'-OH coupling->capping oxidation 3. Oxidation: Iodine solution (P(III) -> P(V)) capping->oxidation deblocking 4. Deblocking: Removal of 5'-DMT oxidation->deblocking next_cycle Ready for Next Cycle deblocking->next_cycle

Caption: Automated solid-phase synthesis cycle for incorporating this compound.

Potential Applications

Oligonucleotides incorporating this compound are valuable tools for a range of applications in research and drug development:

  • Antisense Therapeutics: The 2'-O-methyl modification provides enhanced stability against nucleases and increases the binding affinity to target mRNA, making these oligonucleotides potent antisense inhibitors of gene expression.

  • siRNA Therapeutics: The incorporation of this compound into siRNA duplexes can improve their stability and pharmacokinetic properties.

  • Structural Biology: The iodine atom serves as a heavy atom for phasing in X-ray crystallography, facilitating the determination of the three-dimensional structures of oligonucleotide-protein complexes or nucleic acid structures.

  • Cross-linking Studies: The 5-iodo group can be activated by UV light to form covalent cross-links with nearby amino acid residues in proteins or with other nucleic acids, enabling the study of molecular interactions.

  • Aptamer Development: Modified aptamers with enhanced stability and binding properties can be developed for diagnostic and therapeutic purposes.

Troubleshooting

ProblemPossible CauseSolution
Low Coupling Efficiency Insufficient coupling time.Increase the coupling time for the modified phosphoramidite to 5-10 minutes.
Poor quality of the phosphoramidite.Ensure the phosphoramidite is dry and has been stored properly under inert gas. Synthesize fresh phosphoramidite if necessary.
Inefficient activation.Use a more potent activator like DCI.
Degradation of the 5-Iodo Group Harsh deprotection conditions.Use milder deprotection conditions, such as AMA at a lower temperature or for a shorter duration.
Incomplete Deprotection Insufficient deprotection time or temperature.Optimize deprotection conditions by increasing time or temperature, while monitoring for degradation of the 5-iodo group.
Poor Purification Resolution Inappropriate purification method.For longer oligonucleotides, consider PAGE for better resolution of full-length product from n-1 species. Optimize the HPLC gradient for better separation.
Incorrect Mass by MS Incomplete deprotection or modification during workup.Review the deprotection and purification protocols. Analyze the crude product to identify the source of the mass discrepancy.

References

Application Notes and Protocols: 5-Iodo-2'-O-methyluridine in PCR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed protocols for the use of 5-Iodo-2'-O-methyluridine in Polymerase Chain Reaction (PCR) techniques. This modified nucleoside combines the advantageous properties of both a 5-halogenated pyrimidine and a 2'-O-methylated ribose, offering unique possibilities for enhancing PCR-based assays.

Introduction to this compound

This compound is a synthetic derivative of uridine that incorporates two key modifications: an iodine atom at the 5th position of the pyrimidine ring and a methyl group on the 2'-hydroxyl of the ribose sugar. While not a naturally occurring nucleotide, its constituent modifications have been independently studied and utilized in various molecular biology applications. The combination of these two modifications in a single nucleotide suggests novel applications in PCR, particularly in the design of specialized primers and probes.

Key Properties and Advantages

The unique characteristics of this compound stem from the synergistic effects of its two modifications.

  • 2'-O-Methylation: This modification is known to confer several beneficial properties to oligonucleotides. It increases the thermal stability of duplexes, particularly RNA-DNA and RNA-RNA hybrids, leading to a higher melting temperature (Tm).[1][2] This allows for the use of shorter, more specific probes. Furthermore, the 2'-O-methyl group provides significant resistance to nuclease degradation, enhancing the stability of oligonucleotides in biological samples.[1] The presence of 2'-O-methyl ribonucleotides at the 3'-end of primers has also been shown to improve PCR specificity.[3]

  • 5-Iodo Modification: The iodine atom at the 5-position of uracil introduces photo-reactivity. Upon exposure to UV light of a specific wavelength (around 325 nm), 5-iodouracil can form a covalent crosslink with nearby amino acid residues in proteins or with other nucleic acids.[4][5] This property is valuable for studying nucleic acid-protein interactions and for covalently capturing PCR products. Importantly, the substitution of iodine for a methyl group does not significantly alter the steric properties of the oligonucleotide, thus preserving its binding affinity.[6]

Table 1: Summary of Properties of Modified Uracil Analogs

ModificationKey PropertyImpact on Oligonucleotide Function in PCR
2'-O-Methyl Increased duplex stability (higher Tm)Allows for shorter, more specific probes; enhances mismatch discrimination.[2]
Nuclease resistanceIncreased probe/primer stability in enzymatic assays and biological samples.[1]
Can inhibit some DNA polymerasesPotential for use in allele-specific PCR or quantification of methylation.[7]
5-Iodo Photo-reactivity (UV crosslinking)Enables covalent linkage to proteins or nucleic acids for capture and analysis.[5][8]
Minimal steric hindranceMaintains hybridization kinetics and binding affinity similar to thymidine.[6]
Heavy atomUseful for X-ray crystallography studies of nucleic acid structures.[6]

Applications in PCR Techniques

The unique combination of properties in this compound opens up several advanced applications in PCR.

Nuclease-Resistant, High-Affinity qPCR Probes

Oligonucleotides containing this compound can be designed as highly stable and specific probes for quantitative real-time PCR (qPCR).

  • Enhanced Specificity and Stability: The increased Tm conferred by the 2'-O-methyl groups allows for the use of shorter probes, which are more sensitive to mismatches, thereby improving the specificity of the assay.[2] The inherent nuclease resistance extends the probe's lifetime in the reaction mixture, leading to more reliable and reproducible results.[1]

  • Post-PCR Crosslinking and Capture: The 5-iodo modification can be exploited for post-PCR analysis. After the qPCR run, the sample can be exposed to UV light to crosslink the probe to the amplified target DNA. This covalent linkage allows for the specific capture and purification of the amplicon for downstream applications such as sequencing or further characterization.

qPCR_Probe_Workflow cluster_PCR qPCR Amplification cluster_Post_PCR Post-PCR Analysis Template Target DNA Amplification Denaturation Annealing Extension Template->Amplification Primers Forward & Reverse Primers Primers->Amplification Probe This compound Probe (Fluorophore & Quencher) Probe->Amplification Detection Fluorescence Detection Amplification->Detection UV_Irradiation UV Irradiation (~325 nm) Detection->UV_Irradiation Optional Step Crosslinking Covalent Crosslinking of Probe to Amplicon UV_Irradiation->Crosslinking Capture Affinity Capture of Crosslinked Product Crosslinking->Capture Downstream Sequencing / Further Analysis Capture->Downstream

Figure 1. Workflow for using a this compound probe in qPCR followed by optional post-PCR crosslinking and capture.
Photo-Crosslinkable Primers for Studying DNA-Protein Interactions

Primers incorporating this compound at specific positions can be used to investigate proteins that interact with the template DNA or the newly synthesized strand during PCR.

  • Mechanism: During the annealing and extension phases of PCR, proteins in the reaction mix (e.g., DNA polymerase, transcription factors in a complex sample) that come into close proximity with the 5-iodouracil residue can be covalently crosslinked to the primer upon UV irradiation.

  • Application: This technique can be used to map the binding sites of DNA-binding proteins on a specific template sequence under dynamic amplification conditions. Following the PCR, the crosslinked protein-DNA complexes can be isolated and the protein identified by mass spectrometry.

Primer_Crosslinking Template DNA Template Annealing Primer Annealing Template->Annealing Modified_Primer Primer with this compound Modified_Primer->Annealing DNA_Binding_Protein DNA Binding Protein DNA_Binding_Protein->Annealing UV_Irradiation UV Irradiation (~325 nm) Annealing->UV_Irradiation Crosslinking Covalent Crosslink Formation UV_Irradiation->Crosslinking Analysis Isolation & Identification of Crosslinked Protein Crosslinking->Analysis

Figure 2. Logical flow for using a this compound modified primer for photo-crosslinking to a DNA-binding protein during PCR.

Experimental Protocols

Protocol for qPCR using a this compound Probe

This protocol outlines the use of a dual-labeled hydrolysis probe containing this compound for gene quantification.

Materials:

  • DNA template

  • Forward and reverse primers

  • Dual-labeled probe with this compound substitutions, a 5' fluorophore (e.g., FAM), and a 3' quencher (e.g., BHQ-1)

  • qPCR master mix (containing DNA polymerase, dNTPs, MgCl2, and buffer)

  • Nuclease-free water

  • Real-time PCR instrument

Procedure:

  • Reaction Setup:

    • On ice, prepare the qPCR reaction mix in a total volume of 20 µL per reaction.

    • A typical reaction setup is provided in Table 2.

    • Include no-template controls (NTCs) to check for contamination.

    Table 2: Typical qPCR Reaction Setup

ComponentFinal ConcentrationVolume for 20 µL Reaction
qPCR Master Mix (2x)1x10 µL
Forward Primer (10 µM)200-500 nM0.4-1.0 µL
Reverse Primer (10 µM)200-500 nM0.4-1.0 µL
This compound Probe (10 µM)100-250 nM0.2-0.5 µL
DNA Template1-100 ngX µL
Nuclease-free water-to 20 µL
  • Thermal Cycling:

    • Program the real-time PCR instrument with the appropriate thermal cycling conditions. An example is provided in Table 3.

    • Optimize annealing/extension temperatures based on the Tm of the primers and probe.

    Table 3: Example Thermal Cycling Protocol

StepTemperature (°C)TimeCycles
Initial Denaturation952-5 min1
Denaturation9515 sec40
Annealing/Extension6060 sec
  • Data Analysis:

    • Analyze the amplification plots and determine the cycle threshold (Ct) values for each sample.

    • Perform relative or absolute quantification as required.

Protocol for Post-PCR UV Crosslinking and Capture

This protocol describes the steps to be performed after the qPCR run to capture the amplicon.

Materials:

  • Completed qPCR reaction product

  • UV transilluminator or crosslinker with a 325 nm light source

  • Streptavidin-coated magnetic beads (if the probe is biotinylated)

  • Wash buffers

  • Elution buffer

Procedure:

  • UV Irradiation:

    • Transfer the qPCR product to a UV-transparent plate or tube.

    • Place the sample on the UV transilluminator or in the crosslinker.

    • Irradiate with 325 nm UV light for 5-15 minutes. Optimization of irradiation time may be necessary.

  • Capture of Crosslinked Product (Example with Biotinylated Probe):

    • Add streptavidin-coated magnetic beads to the irradiated sample.

    • Incubate at room temperature with gentle mixing to allow the biotinylated probe (now crosslinked to the amplicon) to bind to the beads.

    • Place the tube on a magnetic stand to pellet the beads.

    • Remove the supernatant.

    • Wash the beads several times with an appropriate wash buffer to remove unbound components.

  • Elution and Downstream Analysis:

    • Elute the captured DNA from the beads using an appropriate elution buffer (e.g., by heat or chemical denaturation).

    • The purified amplicon is now ready for downstream applications such as Sanger sequencing or next-generation sequencing.

Conclusion

This compound represents a promising, albeit currently specialized, modified nucleotide for advanced PCR applications. Its combination of nuclease resistance, high binding affinity, and photo-reactivity enables the development of robust and innovative assays for nucleic acid detection and the study of molecular interactions. The protocols provided herein serve as a starting point for researchers to explore the potential of this unique molecule in their own experimental systems. Further research and optimization will undoubtedly expand the utility of this compound in the ever-evolving field of molecular diagnostics and research.

References

Application Notes and Protocols for 5-Iodo-2'-O-methyluridine in Cell Culture-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2'-O-methyluridine is a modified nucleoside analog with potential applications in antiviral and anticancer research. While specific data on this compound is limited, its structural similarity to the well-characterized 5-Iodo-2'-deoxyuridine (IdU) and the known effects of 2'-O-methylation provide a strong basis for its experimental use. This document provides an overview of this compound, discusses the implications of its chemical modifications, and offers detailed protocols and data for its closely related analog, 5-Iodo-2'-deoxyuridine, as a starting point for experimental design.

Disclaimer: The experimental protocols and quantitative data provided below are primarily based on studies of 5-Iodo-2'-deoxyuridine. Researchers should use this information as a guideline and perform necessary optimizations for this compound.

Overview of this compound

This compound is described as a novel antiviral drug that inhibits the replication of both DNA and RNA viruses. The presence of iodine at the 5th position of the uracil ring is a key feature shared with other antiviral and radiosensitizing nucleoside analogs.

The Role of 5-Iodouracil

The 5-iodo substitution on the uracil base allows the nucleoside, after conversion to its triphosphate form, to be incorporated into nucleic acids (DNA and potentially RNA) in place of thymidine or uridine. This incorporation can disrupt nucleic acid structure and function, leading to inhibition of replication and transcription. In the context of cancer therapy, the incorporated iodine can act as a radiosensitizer, enhancing the cell-killing effects of ionizing radiation.

The Significance of 2'-O-methylation

The 2'-O-methyl modification on the ribose sugar is a common feature of natural RNA molecules and is known to confer several important properties:

  • Increased Nuclease Resistance: The methyl group at the 2' position provides steric hindrance, protecting the phosphodiester backbone from cleavage by nucleases. This can increase the intracellular stability and prolong the half-life of the nucleoside analog.[1][2]

  • Enhanced RNA Stability: 2'-O-methylation stabilizes the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices. This can lead to more stable RNA duplexes.[3][4]

  • Evasion of Innate Immunity: The 2'-O-methylation of the 5' cap of viral mRNA can mimic host mRNA, allowing the virus to evade recognition by host innate immune sensors like IFIT1 and Mda5.[5][6][7] This property could be relevant to its mechanism as an antiviral agent.

Proposed Mechanism of Action

Based on its structure, the proposed mechanism of action for this compound involves several steps. The following diagram illustrates a potential pathway for its antiviral or anticancer effects.

Mechanism_of_Action cluster_0 Cellular Uptake and Metabolism cluster_1 Inhibition of Viral Replication / Cell Proliferation This compound This compound Cell_Membrane Cell Membrane Nucleoside_Transporter Nucleoside Transporter Intracellular_5IMU Intracellular This compound Nucleoside_Transporter->Intracellular_5IMU Kinases Cellular Kinases Intracellular_5IMU->Kinases 5IMU_TP This compound Triphosphate Kinases->5IMU_TP Viral_RNA_Polymerase Viral RNA Polymerase 5IMU_TP->Viral_RNA_Polymerase Host_DNA_Polymerase Host DNA Polymerase 5IMU_TP->Host_DNA_Polymerase Incorporation_RNA Incorporation into Viral RNA Viral_RNA_Polymerase->Incorporation_RNA Incorporation_DNA Incorporation into Cellular DNA Host_DNA_Polymerase->Incorporation_DNA Chain_Termination Chain Termination/ Faulty RNA Incorporation_RNA->Chain_Termination DNA_Damage DNA Damage & Replication Stress Incorporation_DNA->DNA_Damage Apoptosis Apoptosis Chain_Termination->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary (for 5-Iodo-2'-deoxyuridine)

The following tables summarize the antiviral activity and cytotoxicity of 5-Iodo-2'-deoxyuridine (IdU) in various cell lines and against different viruses. This data can serve as a reference for designing experiments with this compound.

Table 1: Antiviral Activity of 5-Iodo-2'-deoxyuridine (IdU)

VirusCell LineAssay TypeIC50Reference
Feline HerpesvirusN/AN/A4.3 µM[8]
Herpes Simplex Virus Type 1N/APlaque ReductionInhibitory at 1-8 µg/ml[9][10]
Equine Rhinopneumonitis VirusN/APlaque ReductionInhibitory at 1-8 µg/ml[9][10]
Murine CytomegalovirusN/APlaque ReductionInhibitory at 1-8 µg/ml[9][10]
Feline Rhinopneumonitis VirusN/APlaque ReductionInhibitory at 1-8 µg/ml[9][10]
Vaccinia VirusN/APlaque ReductionInhibitory at 1-8 µg/ml[9][10]

Table 2: Cytotoxicity of 5-Iodo-2'-deoxyuridine (IdU)

Cell LineAssay TypeCytotoxicity MetricValueReference
Human Embryonic Lung (HEL) cellsMicroscopic ObservationMinimum toxic dose>80 µg/ml (relative to antiviral dose)[10]
N/AN/AAntiviral Index*80[10]
T24 (Human Bladder Cancer)N/APotentiated by FdUrdIncreased lethal properties[11]

*Antiviral Index is defined as the minimum dose at which toxicity was observed microscopically divided by the dose which reduced plaque numbers by 50%.[10]

Experimental Protocols

The following are detailed protocols for common cell culture-based experiments that can be adapted for this compound.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of This compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT solution (0.5 mg/mL) Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours at 37°C Add_MTT->Incubate_4h Solubilize Add solubilization buffer (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a standard MTT cytotoxicity assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[12][13]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12][13]

  • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.[14]

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15]

Antiviral Plaque Reduction Assay

This assay measures the ability of a compound to inhibit virus-induced cell death (plaque formation).

Plaque_Reduction_Assay Start Start Seed_Cells Seed host cells in 6-well plates Start->Seed_Cells Grow_Confluent Grow to confluent monolayer Seed_Cells->Grow_Confluent Prepare_Virus Prepare serial dilutions of virus Grow_Confluent->Prepare_Virus Infect_Cells Infect cells with virus (1 hour) Prepare_Virus->Infect_Cells Add_Overlay Add overlay medium containing different concentrations of the compound Infect_Cells->Add_Overlay Incubate Incubate until plaques are visible Add_Overlay->Incubate Fix_Stain Fix and stain cells (e.g., Crystal Violet) Incubate->Fix_Stain Count_Plaques Count plaques Fix_Stain->Count_Plaques Calculate_EC50 Calculate EC50 value Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for a plaque reduction assay.

Materials:

  • Susceptible host cells

  • Virus stock

  • 6-well cell culture plates

  • This compound

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Fixation solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Seed host cells in 6-well plates and grow them to a confluent monolayer.[16][17]

  • Prepare 10-fold serial dilutions of the virus stock.

  • Remove the growth medium from the cells and infect the monolayers with the virus dilutions for 1 hour at 37°C.[18]

  • During infection, prepare the overlay medium containing various concentrations of this compound.

  • After the incubation period, remove the virus inoculum and add 2 mL of the overlay medium with the compound to each well.[19]

  • Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).

  • Fix the cells with fixation solution and then stain with crystal violet solution.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value.[16]

Clonogenic Survival Assay (for Radiosensitization)

This assay assesses the ability of a compound to enhance the cell-killing effect of ionizing radiation.

Materials:

  • Cancer cell line of interest

  • 6-well or 10 cm cell culture dishes

  • This compound

  • Source of ionizing radiation (e.g., X-ray irradiator)

  • Fixation and staining solution (e.g., methanol with crystal violet)

Procedure:

  • Prepare a single-cell suspension of the cells.

  • Seed a precise number of cells into culture dishes. The number of cells will depend on the radiation dose to be applied.[20][21]

  • Allow the cells to attach overnight.

  • Treat the cells with this compound for a predetermined time (e.g., 24 hours).

  • Expose the dishes to various doses of ionizing radiation.

  • Remove the drug-containing medium, wash the cells, and add fresh medium.

  • Incubate the dishes for 7-14 days, until colonies of at least 50 cells are formed.[22][23]

  • Fix and stain the colonies.

  • Count the number of colonies in each dish.

  • Calculate the surviving fraction for each treatment condition and plot the cell survival curves.

Conclusion

This compound is a promising nucleoside analog for further investigation in antiviral and anticancer research. The 2'-O-methyl group is expected to enhance its stability and potentially modulate its interaction with the host immune system. While specific experimental data for this compound is not yet widely available, the extensive knowledge of its close analog, 5-Iodo-2'-deoxyuridine, provides a solid foundation for designing and conducting cell culture-based experiments. The protocols and data presented here should serve as a valuable resource for researchers initiating studies with this compound. It is crucial to perform dose-response experiments and optimize protocols for the specific cell lines and viruses under investigation.

References

Applications of 5-Iodo-2'-O-methyluridine in Herpes Simplex Virus Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

5-Iodo-2'-O-methyluridine is a synthetic nucleoside analog. It shares structural similarities with thymidine, a natural component of DNA. The presence of an iodine atom at the 5th position of the uracil base and a methyl group at the 2' position of the ribose sugar are key modifications that are expected to influence its biological activity. While research on this specific compound against HSV is limited, the extensive studies on 5-Iodo-2'-deoxyuridine (Idoxuridine) provide a valuable foundation for postulating its potential applications and mechanism of action.

Principle of Antiviral Activity (Hypothesized)

The antiviral activity of nucleoside analogs against HSV is often dependent on their selective phosphorylation by viral thymidine kinase (TK) and subsequent incorporation into the viral DNA. The proposed mechanism for this compound follows a similar pathway:

  • Selective Phosphorylation: It is hypothesized that this compound is a substrate for the HSV-encoded thymidine kinase. This viral enzyme would convert the nucleoside into its monophosphate form. Host cell kinases would then further phosphorylate it to the diphosphate and triphosphate forms. This selective activation in infected cells is a hallmark of many anti-HSV nucleoside drugs.

  • Inhibition of Viral DNA Polymerase: The resulting this compound triphosphate is expected to act as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP).

  • Chain Termination and/or Dysfunctional DNA: Upon incorporation into the growing viral DNA chain, the presence of the 2'-O-methyl group would likely lead to chain termination, as the 3'-hydroxyl group, essential for the formation of the next phosphodiester bond, is sterically hindered. Furthermore, the incorporation of the iodinated base can lead to a dysfunctional viral genome.

The 2'-O-methyl modification may also confer increased stability against degradation by cellular enzymes, potentially leading to a longer intracellular half-life and sustained antiviral effect.

Potential Applications in HSV Research

  • Screening for Novel Anti-HSV Compounds: this compound can be utilized as a lead compound or a reference in screening assays to identify new and more potent inhibitors of HSV replication.

  • Structure-Activity Relationship (SAR) Studies: By comparing the antiviral activity and cytotoxicity of this compound with other 5-substituted and 2'-modified uridine analogs, researchers can gain valuable insights into the structural requirements for potent and selective anti-HSV agents.

  • Investigation of Drug Resistance Mechanisms: This compound could be used to select for and characterize drug-resistant HSV mutants. Studying the mutations in the viral thymidine kinase or DNA polymerase that confer resistance can elucidate the precise mechanism of action and inform the development of second-generation inhibitors.

  • Probing the Active Site of Viral Enzymes: As a modified nucleoside, it can serve as a tool to probe the substrate specificity and conformational changes of HSV thymidine kinase and DNA polymerase.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following table presents representative data for the related compound, 5-Iodo-2'-deoxyuridine (Idoxuridine), to provide a comparative context for its potential efficacy.

CompoundVirus StrainCell TypeIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
5-Iodo-2'-deoxyuridine (Idoxuridine) HSV-1Vero0.5 - 2.0>100>50 - >200[Fictionalized Data for Illustration]
5-Iodo-2'-deoxyuridine (Idoxuridine) HSV-2MRC-51.0 - 5.0>100>20 - >100[Fictionalized Data for Illustration]

Note: IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI = CC₅₀/IC₅₀) is a measure of the compound's therapeutic window. Higher SI values indicate greater selectivity for antiviral activity over cellular toxicity.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-HSV activity of this compound.

Protocol 1: Plaque Reduction Assay for Determining Antiviral Activity

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (IC₅₀).

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus (Type 1 or 2) stock of known titer

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • DMEM with 2% FBS

  • This compound stock solution (e.g., in DMSO)

  • Methylcellulose overlay medium (e.g., 1% methylcellulose in DMEM with 2% FBS)

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • 6-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10⁵ cells/well). Incubate at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM with 2% FBS.

  • Virus Infection: When cells are confluent, remove the growth medium and infect the monolayer with HSV at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well (e.g., MOI of 0.001). Adsorb the virus for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Treatment: After adsorption, remove the virus inoculum and wash the cells twice with PBS. Add 2 mL of the prepared dilutions of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: Add 2 mL of methylcellulose overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until clear plaques are visible in the virus control wells.

  • Staining: Remove the overlay medium and fix the cells with 10% formalin for 30 minutes. Stain the cells with Crystal Violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that reduces the viability of host cells by 50% (CC₅₀).

Materials:

  • Vero cells

  • DMEM with 10% FBS

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate overnight.

  • Treatment: Prepare serial dilutions of this compound in DMEM with 10% FBS. Remove the medium from the cells and add 100 µL of the compound dilutions to the wells. Include a cell control (no compound).

  • Incubation: Incubate the plate for the same duration as the plaque reduction assay (e.g., 2-3 days).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Determine the CC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

Visualizations

Antiviral_Mechanism_of_Action cluster_Cell Infected Host Cell cluster_Virus Viral Replication Compound This compound MonoP This compound Monophosphate Compound->MonoP HSV Thymidine Kinase DiP This compound Diphosphate MonoP->DiP Host Cell Kinases TriP This compound Triphosphate (Active Form) DiP->TriP Host Cell Kinases ViralDNAP Viral DNA Polymerase TriP->ViralDNAP Competitive Inhibition ViralDNA Viral DNA Synthesis TriP->ViralDNA Incorporation ViralDNAP->ViralDNA Inhibition Inhibition & Chain Termination ViralDNA->Inhibition

Caption: Hypothesized mechanism of action for this compound against HSV.

Experimental_Workflow cluster_Antiviral Antiviral Activity Assessment cluster_Cytotoxicity Cytotoxicity Assessment A1 Seed Vero Cells in 6-well plates A2 Infect with HSV A1->A2 A3 Treat with this compound A2->A3 A4 Overlay with Methylcellulose A3->A4 A5 Incubate & Stain A4->A5 A6 Count Plaques & Calculate IC₅₀ A5->A6 Result Determine Selectivity Index (SI) A6->Result C1 Seed Vero Cells in 96-well plates C2 Treat with this compound C1->C2 C3 Incubate C2->C3 C4 MTT Assay C3->C4 C5 Measure Absorbance & Calculate CC₅₀ C4->C5 C5->Result

Caption: Workflow for evaluating the anti-HSV properties of a test compound.

Application Notes and Protocols for Labeling DNA with 5-Iodo-2'-O-methyluridine for Hybridization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of DNA oligonucleotides with modified nucleosides is a cornerstone of modern molecular biology and diagnostics. 5-Iodo-2'-O-methyluridine is a modified nucleoside that offers unique properties for DNA hybridization studies. The iodine atom at the 5-position of the uracil base can serve as a heavy atom for crystallographic studies, a photo-cross-linking agent, or a Raman spectroscopic probe. The 2'-O-methyl modification on the ribose sugar confers increased nuclease resistance and enhances the thermal stability of duplexes formed with RNA targets.[1][2][3] This combination makes this compound-labeled DNA probes valuable tools for a variety of applications, including antisense therapy, RNA interference, and diagnostics.

These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into DNA oligonucleotides and their subsequent use in hybridization studies.

Key Applications

  • Enhanced Hybridization to RNA Targets: The 2'-O-methyl modification significantly increases the melting temperature (Tm) of DNA:RNA duplexes, leading to more stable hybridization.[1][2]

  • Increased Nuclease Resistance: Probes containing 2'-O-methylated nucleotides are less susceptible to degradation by cellular nucleases, prolonging their half-life in biological systems.[2][4]

  • Structural Biology: The iodine atom can be used for phasing in X-ray crystallography of DNA-protein or DNA-RNA complexes.[5]

  • Photo-Cross-linking Studies: Halogenated nucleosides like 5-iodouridine are photo-labile and can be used in UV-cross-linking experiments to study DNA-protein interactions.[5]

  • Advanced Spectroscopic Probes: The carbon-iodine bond provides a unique vibrational signature that can be exploited in techniques like Surface-Enhanced Raman Spectroscopy (SERS) for sensitive detection of hybridization events.

Data Presentation

Table 1: Thermal Stability (Tm) of DNA Probes Hybridized to DNA and RNA Targets
Probe Sequence (5'-GCGT[X]GCGTGC-3')Target Sequence (3'-CGCAYGCACG-5')Target TypeTm (°C)ΔTm vs. Unmodified (°C)
X = Thymidine (Unmodified)Y = AdenosineDNA55.0-
X = this compoundY = AdenosineDNA54.5-0.5
X = Thymidine (Unmodified)Y = AdenosineRNA60.0-
X = this compoundY = AdenosineRNA65.0+5.0

Note: The data presented in this table is representative and compiled based on the known effects of 2'-O-methyl and 5-iodo modifications. Actual Tm values will vary depending on the specific sequence, buffer conditions, and probe concentration.

Table 2: Nuclease Resistance of Modified DNA Probes
Probe ModificationIncubation Time with Nuclease (hours)Percent Intact Probe (%)
Unmodified DNA120
Unmodified DNA4<5
2'-O-methyl modified DNA195
2'-O-methyl modified DNA480

Note: This table illustrates the expected increase in nuclease resistance conferred by the 2'-O-methyl modification. The exact degradation rates will depend on the type and concentration of nuclease, as well as the specific sequence and length of the oligonucleotide.

Experimental Protocols

Protocol 1: Synthesis of DNA Oligonucleotides Containing this compound

The incorporation of this compound into a DNA oligonucleotide is achieved using standard automated solid-phase phosphoramidite chemistry.[6][7] This requires the chemical synthesis of the corresponding this compound phosphoramidite building block.

Materials:

  • This compound phosphoramidite

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • Controlled pore glass (CPG) solid support

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping reagents (e.g., acetic anhydride and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • Automated DNA synthesizer

Procedure:

  • Phosphoramidite Preparation: The this compound phosphoramidite is synthesized from the parent nucleoside. This is a multi-step organic synthesis process that is typically performed by specialized chemical suppliers.

  • Automated DNA Synthesis:

    • The this compound phosphoramidite is dissolved in anhydrous acetonitrile and placed on a designated port of the DNA synthesizer.

    • The desired DNA sequence is programmed into the synthesizer.

    • The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation, which are repeated for each nucleotide addition.[8]

    • At the position where this compound is to be incorporated, the synthesizer will deliver the modified phosphoramidite instead of a standard one.

  • Cleavage and Deprotection:

    • Following the completion of the synthesis, the CPG support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases.

  • Purification:

    • The crude oligonucleotide solution is purified using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length, modified product.

  • Quantification and Quality Control:

    • The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.

    • The identity and purity of the product are confirmed by mass spectrometry.

G cluster_synthesis Oligonucleotide Synthesis start Start with CPG Solid Support deblocking Deblocking (Remove 5'-DMT) start->deblocking coupling Coupling (Add this compound Phosphoramidite) deblocking->coupling capping Capping (Block unreacted 5'-OH) coupling->capping oxidation Oxidation (P(III) to P(V)) capping->oxidation cycle Repeat for each nucleotide oxidation->cycle cycle->deblocking Next nucleotide cleavage Cleavage and Deprotection cycle->cleavage End of sequence purification Purification (HPLC/PAGE) cleavage->purification qc Quality Control (MS/UV) purification->qc end Purified Labeled Probe qc->end

Automated solid-phase synthesis workflow for DNA probes.
Protocol 2: Thermal Denaturation Analysis (Melting Temperature, Tm)

This protocol determines the thermal stability of the duplex formed between the this compound labeled DNA probe and its complementary target.

Materials:

  • Purified this compound labeled DNA probe

  • Purified complementary target DNA or RNA oligonucleotide

  • Hybridization buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Sample Preparation:

    • Prepare a solution containing equimolar concentrations of the labeled DNA probe and the target oligonucleotide in hybridization buffer. A typical final concentration is 1-5 µM for each strand.

  • Denaturation and Annealing:

    • Heat the sample to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.

    • Slowly cool the sample to room temperature to allow for proper annealing of the probe and target.

  • Melting Curve Acquisition:

    • Place the sample in the UV-Vis spectrophotometer.

    • Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the sigmoidal melting curve. The Tm can be determined by finding the peak of the first derivative of the melting curve.

G cluster_tm Thermal Denaturation Analysis mix Mix Probe and Target denature Denature at 95°C mix->denature anneal Slowly Cool to Anneal denature->anneal measure Measure Absorbance vs. Temperature anneal->measure analyze Determine Tm measure->analyze result Thermal Stability Data analyze->result G cluster_nuclease Nuclease Resistance Assay setup Incubate Probes with Nuclease timepoints Collect Aliquots at Time Points setup->timepoints quench Quench Reaction timepoints->quench page Analyze by PAGE quench->page quantify Quantify Intact Probe page->quantify result Nuclease Stability Profile quantify->result

References

Application Notes and Protocols: 5-Iodo-2'-deoxyuridine in DNA Replication and Repair Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2'-deoxyuridine (IdUrd or IUdR) is a synthetic thymidine analog that has become an invaluable tool in the study of DNA replication and repair. By substituting the methyl group at the 5-position of thymine with an iodine atom, IdUrd can be incorporated into newly synthesized DNA in place of thymidine. This property allows for the labeling, tracking, and analysis of DNA synthesis dynamics. Furthermore, the presence of the heavy iodine atom alters the physicochemical properties of DNA, making it a useful probe for investigating DNA-protein interactions and sensitizing cells to radiation, thereby providing insights into DNA repair mechanisms.

It is important to distinguish 5-iodo-2'-deoxyuridine, which contains a deoxyribose sugar and is incorporated into DNA, from its 2'-O-methyl counterpart. The 2'-O-methyl modification is typically found in RNA and provides resistance to nuclease degradation. This document will focus on 5-Iodo-2'-deoxyuridine and its well-established applications in the context of DNA replication and repair.

Application 1: Monitoring DNA Replication Dynamics

IdUrd is widely used to label and visualize nascent DNA strands. Its primary application in this area is in DNA fiber analysis, a powerful technique to study the dynamics of DNA replication at the single-molecule level. By sequentially pulsing cells with IdUrd and another thymidine analog, such as 5-Chloro-2'-deoxyuridine (CldU), researchers can directly measure replication fork speed, origin firing, and fork stalling or termination events.

Experimental Workflow: DNA Fiber Analysis

The workflow for a typical dual-labeling DNA fiber experiment is outlined below. This technique allows for the detailed analysis of replication fork progression.

DNA_Fiber_Analysis cluster_cell_culture Cell Culture & Labeling cluster_fiber_prep DNA Fiber Preparation cluster_staining Immunodetection cluster_imaging Imaging & Analysis start 1. Seed Cells pulse1 2. First Pulse (e.g., CldU) start->pulse1 Grow to log phase pulse2 3. Second Pulse (e.g., IdUrd) pulse1->pulse2 Washout harvest 4. Harvest Cells pulse2->harvest lyse 5. Lyse Cells on Glass Slide harvest->lyse spread 6. Spread DNA by Tilting Slide lyse->spread fix 7. Fix DNA Fibers spread->fix denature 8. Denature DNA (HCl) fix->denature block 9. Block denature->block ab1 10. Primary Antibodies (Anti-CldU, Anti-IdUrd) block->ab1 ab2 11. Secondary Antibodies (Fluorescently Labeled) ab1->ab2 image 12. Fluorescence Microscopy ab2->image analyze 13. Measure Fiber Lengths & Analyze Data image->analyze

Caption: Workflow for DNA Fiber Analysis using dual labeling with CldU and IdUrd.

Protocol: DNA Fiber Assay for Replication Fork Analysis

This protocol describes a method for dual labeling of replicating DNA in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 5-Chloro-2'-deoxyuridine (CldU), 25 mM stock in DMSO

  • 5-Iodo-2'-deoxyuridine (IdUrd), 25 mM stock in DMSO

  • Lysis Buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)

  • Microscope slides

  • Fixing Solution (Methanol:Acetic Acid, 3:1)

  • 2.5 M HCl

  • Blocking Buffer (1% BSA in PBS)

  • Primary antibodies: Rat anti-BrdU (detects CldU), Mouse anti-BrdU (detects IdUrd)

  • Secondary antibodies: Anti-Rat IgG (e.g., Alexa Fluor 488), Anti-Mouse IgG (e.g., Alexa Fluor 594)

  • Mounting medium with DAPI

Procedure:

  • Cell Labeling:

    • Seed cells to be in the logarithmic growth phase on the day of the experiment.

    • Add CldU to the culture medium to a final concentration of 25 µM. Incubate for 20 minutes.

    • Remove the CldU-containing medium, wash cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed medium containing IdUrd to a final concentration of 250 µM. Incubate for 20 minutes.

    • Wash cells twice with PBS and harvest by trypsinization.

  • DNA Fiber Spreading:

    • Resuspend 2 x 10^5 cells in 2 µL of PBS and spot onto a clean microscope slide.

    • Add 7 µL of Lysis Buffer to the cell spot and incubate for 8 minutes at room temperature to lyse the cells and release DNA.

    • Tilt the slide at a 15-45 degree angle to allow the DNA to spread down the slide.

    • Let the slide air dry completely.

  • Fixation and Denaturation:

    • Fix the DNA fibers by immersing the slide in fresh Fixing Solution for 10 minutes.

    • Air dry the slide completely.

    • Immerse the slide in 2.5 M HCl for 1 hour at room temperature to denature the DNA.

    • Wash the slides extensively with PBS (5 times for 3 minutes each).

  • Immunostaining:

    • Block the slides with Blocking Buffer for 1 hour.

    • Incubate with primary antibodies (e.g., Rat anti-BrdU and Mouse anti-BrdU, diluted in Blocking Buffer) in a humidified chamber for 1.5 hours at room temperature.

    • Wash slides three times with PBS.

    • Incubate with fluorescently-labeled secondary antibodies diluted in Blocking Buffer for 1 hour in the dark.

    • Wash slides three times with PBS in the dark.

    • Mount a coverslip using mounting medium.

  • Imaging and Analysis:

    • Visualize the DNA fibers using a fluorescence microscope.

    • Capture images and measure the length of the fluorescent tracks using image analysis software (e.g., ImageJ). The length of the tracks corresponds to the distance the replication fork traveled during the pulse period.

Application 2: Probing DNA Repair Mechanisms

IdUrd's applications in DNA repair studies are twofold. First, as a photo-labile molecule, it can be used in UV-crosslinking experiments to identify proteins that bind to specific DNA sequences, which is critical for understanding the recruitment of repair factors.[1] Second, its incorporation into DNA sensitizes cells to ionizing radiation, leading to an increase in DNA damage, particularly double-strand breaks.[2] This radiosensitizing effect makes it a valuable tool for studying the cellular response to DNA damage and the efficacy of DNA repair pathways.

Conceptual Pathway: IdUrd as a Radiosensitizer

The incorporation of IdUrd into genomic DNA enhances the effects of radiation, leading to increased DNA damage and challenging the cell's repair machinery.

Radiosensitization_Pathway IdUrd 5-Iodo-2'-deoxyuridine (IdUrd) Incorporation Incorporation into DNA during S-Phase IdUrd->Incorporation DNA_IdUrd Genomic DNA containing IdUrd Incorporation->DNA_IdUrd Damage Increased DNA Damage (e.g., Double-Strand Breaks) DNA_IdUrd->Damage Radiation Ionizing Radiation (X-rays) Radiation->Damage Repair Activation of DNA Repair Pathways (e.g., NHEJ, HR) Damage->Repair Apoptosis Cell Death (Apoptosis) Repair->Apoptosis Overwhelming Damage or Failed Repair Survival Cell Survival Repair->Survival Successful Repair

Caption: Mechanism of IdUrd-mediated radiosensitization and cellular outcomes.

Protocol: UV Cross-linking for DNA-Protein Interaction Analysis

This protocol provides a general framework for using IdUrd-substituted oligonucleotides to identify DNA-binding proteins involved in repair.

Materials:

  • Custom synthesized DNA oligonucleotides with IdUrd at a specific position.

  • Complementary DNA strand.

  • Nuclear protein extract from the cells of interest.

  • Binding Buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).

  • UV Stratalinker or similar UV irradiation source (312 nm).

  • SDS-PAGE gels and buffers.

  • Autoradiography or western blotting equipment.

Procedure:

  • Probe Preparation:

    • If required, radiolabel the IdUrd-containing oligonucleotide (e.g., with ³²P at the 5' end using T4 polynucleotide kinase).

    • Anneal the labeled IdUrd-strand with its unlabeled complementary strand to form a double-stranded DNA probe.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the nuclear protein extract with the double-stranded IdUrd probe in Binding Buffer.

    • Incubate on ice for 20-30 minutes to allow DNA-protein complexes to form.

  • UV Irradiation:

    • Place the tubes on ice in a UV Stratalinker.

    • Irradiate with 312 nm UV light for 5-15 minutes. The UV light will induce a covalent cross-link between the iodine atom of IdUrd and adjacent amino acid residues of the binding protein.[1]

  • Analysis of Cross-linked Products:

    • Add SDS-PAGE loading buffer to the reaction and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • If the probe was radiolabeled, dry the gel and expose it to X-ray film for autoradiography. The band(s) appearing will correspond to the protein(s) cross-linked to the DNA.

    • Alternatively, if the protein of interest is known, perform a western blot to confirm its binding.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the biological activities of 5-Iodo-2'-deoxyuridine.

Table 1: Antiviral Activity of IdUrd
VirusHost CellInhibitory Concentration (µg/ml)Antiviral Index*Reference
Herpes Simplex Virus Type 1Rabbit Kidney Cells1 - 880[3][4][5]
Equine Rhinopneumonitis VirusEquine Cells1 - 8-[3][4][5]
Murine CytomegalovirusMouse Cells1 - 8-[3][4][5]
Feline Rhinopneumonitis VirusCat Cells1 - 8-[3][4][5]
Vaccinia Virus-1 - 8-[3][4][5]

*Antiviral Index is defined as the minimum toxic dose divided by the dose that reduces plaque numbers by 50%.[4][5]

Table 2: Radiosensitizing Effect of IdUrd Analog (ISdU)

A study on 5-iodo-4-thio-2′-deoxyuridine (ISdU), a related analog, demonstrated its ability to sensitize cancer cells to X-ray radiation.[2]

Cell LineISdU Concentration (µM)Radiation Dose (Gy)Surviving Fraction (%)
MCF-7 (Breast Cancer)0 (Control)0.578.4
MCF-7 (Breast Cancer)100.567.7
MCF-7 (Breast Cancer)1000.559.8
MCF-7 (Breast Cancer)0 (Control)1.068.2
MCF-7 (Breast Cancer)101.054.9
MCF-7 (Breast Cancer)1001.040.8
Table 3: Immunosuppressive Effects of IdUrd
AssayDose (mg/kg/day)EffectReference
Serum Hemagglutinin Titer50No significant effect[6]
Spleen Cell-mediated Immunity (51Cr release)10073-90% inhibition of cytotoxicity[6]

Conclusion

5-Iodo-2'-deoxyuridine is a versatile and powerful tool for molecular biology and drug development. Its ability to be incorporated into nascent DNA allows for high-resolution analysis of DNA replication dynamics through techniques like DNA fiber analysis. Furthermore, its properties as a photo-labile probe and a radiosensitizer make it instrumental in elucidating the complex mechanisms of DNA repair and in developing strategies to enhance cancer radiotherapy. The protocols and data presented here provide a foundation for researchers to effectively utilize IdUrd in their studies of these fundamental cellular processes.

References

Application Notes and Protocols for Neuronal Differentiation Induced by 5-Iodo-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The directed differentiation of stem cells and progenitor cells into mature neurons is a cornerstone of neuroscience research, drug discovery, and regenerative medicine. Small molecules that can efficiently and reproducibly induce this process are of significant interest. This document provides detailed application notes and protocols for the use of 5-Iodo-2'-O-methyluridine , a nucleoside analog, for inducing neuronal differentiation.

Nucleoside analogs are structural mimics of natural nucleosides that can be incorporated into nucleic acids or interact with enzymes involved in nucleic acid synthesis. A study by a German research group identified that nucleoside analogs featuring a halogen substituent on the pyrimidine base and a 2'-O-methyl modification on the ribose sugar are potent inducers of neuronal differentiation[1]. This compound fits this structural class, suggesting its utility as a valuable tool for generating neuronal populations from appropriate progenitor cells. These compounds likely function by inducing cell cycle arrest, a critical prerequisite for terminal differentiation.

Proposed Mechanism of Action

The primary proposed mechanism of action for nucleoside analogs in inducing neuronal differentiation is through their effects on DNA synthesis and cell cycle regulation. By acting as a thymidine analog, this compound can be phosphorylated and subsequently incorporated into replicating DNA. This incorporation can disrupt the normal process of DNA replication and repair, leading to cell cycle arrest. Progenitor cells must exit the cell cycle to commit to a terminal differentiation pathway. By forcing this exit, this compound is hypothesized to create a cellular state permissive for the initiation of neuronal differentiation programs.

Several key signaling pathways are known to be intricately involved in the regulation of neuronal differentiation. The experimental protocols provided herein can be used to investigate the modulation of these pathways by this compound. These pathways include:

  • Wnt/β-catenin Pathway: This pathway is a critical regulator of neural stem cell proliferation and differentiation. Activation of the canonical Wnt pathway has been shown to promote neuronal differentiation of cortical neural precursor cells.[2]

  • PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a central node for multiple cellular functions, including cell survival, growth, and differentiation. Activation of this pathway is implicated in promoting neurite outgrowth and neuronal maturation.

  • MAPK/ERK Pathway: The MAPK/ERK pathway is a key signaling cascade that transduces extracellular signals to intracellular responses, influencing cell proliferation, differentiation, and survival. Its role in neuronal differentiation is complex and can be context-dependent.[3]

Data Presentation: Efficacy of Related Halogenated Nucleoside Analogs

While specific quantitative data for this compound is not yet extensively published, the following tables summarize data from studies using the related halogenated nucleoside analog, 5-Bromo-2'-deoxyuridine (BrdU), to provide a reference for expected outcomes in terms of effects on neural cells.

Table 1: Effects of 5-Bromo-2'-deoxyuridine (BrdU) on Neuronal Cells

ParameterCell Type/ModelBrdU ConcentrationObserved EffectReference
Cell ProliferationChick ForebrainNot specifiedDecreased cell proliferation in the hippocampus.[4]
Neurite OutgrowthRat Embryonic Spinal Neural Tube ExplantsNot specifiedMarked reduction in neurite length and number.[2]
Neuronal DifferentiationRat Striatal PrecursorsNot specifiedAffected the differentiation of neurons.[5]

Experimental Protocols

The following protocols are designed for the use of this compound to induce neuronal differentiation in a suitable model system, such as the human teratocarcinoma cell line NTERA-2 cl.D1 (NT2), which is known to differentiate into neurons upon treatment with inducing agents.

Protocol 1: Neuronal Differentiation of NT2 Cells

This protocol describes a monolayer differentiation method.

Materials:

  • NTERA-2 cl.D1 (NT2) cells (e.g., ATCC CRL-1973)

  • DMEM with 10% FBS, 2 mM L-Glutamine, and 1x Penicillin/Streptomycin (NT2 Growth Medium)

  • DMEM/F12 with 10% FBS, 2 mM L-Glutamine, and 1x Penicillin/Streptomycin (Differentiation Medium)

  • This compound (stock solution in DMSO)

  • Poly-D-lysine coated cell culture plates/coverslips

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture Maintenance: Culture NT2 cells in NT2 Growth Medium on standard tissue culture flasks. Maintain the culture at high density to prevent spontaneous differentiation, splitting cells 1:4 when they reach approximately 90% confluency.

  • Seeding for Differentiation: Coat culture plates or coverslips with Poly-D-lysine according to the manufacturer's instructions. Seed NT2 cells at a density of 2 x 10^4 cells/cm² in NT2 Growth Medium. Allow cells to attach for 24 hours.

  • Differentiation Induction:

    • After 24 hours, replace the Growth Medium with Differentiation Medium.

    • Add this compound to the Differentiation Medium. A starting concentration range of 1-10 µM is recommended for initial optimization experiments. Prepare a vehicle control (DMSO) at the same final concentration.

    • Culture the cells for 7-14 days, replacing the medium with fresh Differentiation Medium containing this compound every 2-3 days.

  • Monitoring Differentiation: Observe the cells daily using a phase-contrast microscope for morphological changes indicative of neuronal differentiation, such as cell body rounding, neurite extension, and formation of cellular networks.

  • Assessment of Differentiation: After the desired differentiation period, proceed with immunocytochemistry (Protocol 2) to detect neuronal markers and quantify differentiation efficiency and neurite outgrowth (Protocol 3).

Protocol 2: Immunocytochemistry for Neuronal Markers

Materials:

  • Differentiated cell cultures on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibodies (e.g., anti-β-III-tubulin, anti-MAP2)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash the cells with PBS and then incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells with PBS and then incubate with DAPI solution for 5 minutes.

  • Mounting: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

Protocol 3: Quantification of Neuronal Differentiation and Neurite Outgrowth

Procedure:

  • Image Acquisition: Acquire fluorescent images from multiple random fields of view for each experimental condition (e.g., control vs. This compound treated). Capture images for both the neuronal marker (e.g., β-III-tubulin) and the nuclear stain (DAPI).

  • Quantification of Differentiation Efficiency:

    • Count the total number of cells by counting the DAPI-stained nuclei.

    • Count the number of cells positive for the neuronal marker.

    • Calculate the percentage of differentiated neurons: (Number of neuronal marker-positive cells / Total number of cells) x 100.

  • Quantification of Neurite Outgrowth:

    • Use image analysis software (e.g., ImageJ with the NeuronJ plugin, or commercial software) to trace and measure the length of neurites from the neuronal marker-positive cells.

    • Parameters to measure can include:

      • Average neurite length per neuron.

      • Total neurite length per field of view.

      • Number of primary neurites per neuron.

      • Number of branch points per neuron.

  • Data Analysis: Perform statistical analysis to compare the results between the control and treated groups.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in neuronal differentiation.

Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Axin_APC Axin/APC Complex Dishevelled->Axin_APC GSK3b GSK-3β Beta_Catenin_cyto β-catenin (cytoplasm) Axin_APC->Beta_Catenin_cyto Degradation Beta_Catenin_nuc β-catenin (nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Expression (e.g., NeuroD1) TCF_LEF->Target_Genes Differentiation Neuronal Differentiation Target_Genes->Differentiation

Caption: Canonical Wnt/β-catenin signaling pathway.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Downstream Downstream Effectors Akt->Downstream Survival_Growth Cell Survival & Growth mTOR->Survival_Growth Differentiation Neuronal Differentiation Downstream->Differentiation

Caption: PI3K/Akt signaling pathway.

MAPK_ERK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Differentiation Neuronal Differentiation Gene_Expression->Differentiation

Caption: MAPK/ERK signaling pathway.

Experimental Workflow

The following diagram outlines the experimental workflow for inducing and assessing neuronal differentiation using this compound.

Experimental_Workflow Start Start: NT2 Cell Culture Seed Seed NT2 cells on Poly-D-lysine coated plates Start->Seed Induce Induce Differentiation with This compound (7-14 days) Seed->Induce Observe Daily Morphological Observation Induce->Observe Fix_Stain Fixation and Immunocytochemistry (β-III-tubulin, MAP2, DAPI) Induce->Fix_Stain Image Fluorescence Microscopy Imaging Fix_Stain->Image Quantify_Diff Quantify Differentiation Efficiency (% positive cells) Image->Quantify_Diff Quantify_Neurite Quantify Neurite Outgrowth (length, branching) Image->Quantify_Neurite Analyze Data Analysis and Interpretation Quantify_Diff->Analyze Quantify_Neurite->Analyze

Caption: Experimental workflow for neuronal differentiation.

References

Troubleshooting & Optimization

5-Iodo-2'-O-methyluridine solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-Iodo-2'-O-methyluridine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic nucleoside analog. While specific research on this compound is limited, its mechanism of action is likely similar to other iodinated pyrimidine analogs like Idoxuridine (5-iodo-2'-deoxyuridine). These compounds act as thymidine analogs and are incorporated into DNA during replication. The presence of the iodine atom can lead to mispairing and steric hindrance, ultimately disrupting DNA replication and function, which can inhibit viral replication and cell proliferation.[1] The incorporation of such analogs into DNA can be enhanced by co-treatment with other agents that affect nucleotide metabolism.[2][3]

Q2: I am observing precipitation of this compound in my cell culture medium. What are the common causes?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Low Aqueous Solubility: As a modified nucleoside, it may have inherently low solubility in aqueous solutions like cell culture media.

  • High Concentration: The working concentration of the compound may exceed its solubility limit in the specific medium being used.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous cell culture medium can cause the compound to "crash out" of solution.

  • Media Composition: Components in the cell culture medium, such as salts and proteins (especially in serum-containing media), can interact with the compound and reduce its solubility.[4][5]

  • Temperature: Temperature fluctuations, such as moving media from cold storage to a 37°C incubator, can affect the solubility of the compound.[4]

  • pH: The pH of the cell culture medium can influence the solubility of compounds with ionizable groups.

Q3: How can I prepare a stock solution of this compound?

Due to its likely limited aqueous solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving nucleoside analogs.

Data Presentation: Solubility of Related Compounds

CompoundSolventSolubility
5-Iodo-2'-deoxyuridineDMSO~50 mg/mL
5-Iodo-2'-deoxyuridineWater~1.7 mg/mL

Data is for a related compound and should be used as a guideline only.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 370.12 g/mol .

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol for Preparing Working Solutions in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.

  • Important: To avoid precipitation, add the stock solution dropwise to the medium while gently swirling. Do not add the medium directly to the concentrated stock.

  • Ensure the final concentration of DMSO in the cell culture is low (typically ≤ 0.1%) to avoid solvent toxicity.

  • Use the freshly prepared working solution immediately for your experiments.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Immediate Precipitation Upon Dilution Solvent Shock: Rapid change in solvent polarity.Perform a stepwise serial dilution in pre-warmed media. Add the stock solution slowly while gently mixing.
High Final Concentration: Exceeding the solubility limit.Decrease the final working concentration of the compound.
Precipitation After Incubation Temperature Fluctuation: Compound is less soluble at 37°C.Ensure the compound is fully dissolved at 37°C during preparation of the working solution.
Interaction with Media Components: Salts or proteins in the media are causing precipitation over time.Test solubility in a serum-free version of the medium. If stable, consider reducing the serum concentration or using a different lot of serum.
pH Shift: Cellular metabolism alters the pH of the medium.Monitor the pH of the culture medium. Consider using a medium with a stronger buffering capacity (e.g., HEPES).
Inconsistent Experimental Results Inaccurate Concentration: Precipitation leads to a lower effective concentration of the compound.Visually inspect the media for any signs of precipitation before and during the experiment. Prepare fresh working solutions for each experiment.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_culture Cell Culture Experiment weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve serial_dilute Serial Dilution dissolve->serial_dilute 10 mM Stock prewarm Pre-warm Media (37°C) prewarm->serial_dilute add_to_cells Add to Cells serial_dilute->add_to_cells Final Concentration incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound.

signaling_pathway Putative Mechanism of Action compound This compound transport Cellular Uptake compound->transport phosphorylation Phosphorylation (Cellular Kinases) transport->phosphorylation triphosphate This compound Triphosphate phosphorylation->triphosphate dna_pol DNA Polymerase triphosphate->dna_pol dna DNA Replication dna_pol->dna damaged_dna DNA with Incorporated Analog dna->damaged_dna inhibition Inhibition of DNA Replication & Function damaged_dna->inhibition

Caption: Putative mechanism of this compound action.

References

Technical Support Center: Optimizing 5-Iodo-2'-O-methyluridine for Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 5-Iodo-2'-O-methyluridine in antiviral experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of antiviral action for this compound?

A1: this compound is a nucleoside analog. Its antiviral mechanism is predicated on its ability to act as a chain terminator of viral RNA synthesis. After conversion to its triphosphate form within the host cell, it is incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). The 2'-O-methyl group on the ribose sugar sterically hinders the formation of a phosphodiester bond with the incoming nucleotide, thereby halting further elongation of the viral RNA chain.[1]

Q2: Which types of viruses are likely to be susceptible to this compound?

A2: Based on its mechanism of action as an inhibitor of RNA-dependent RNA polymerase, this compound is expected to be most effective against RNA viruses. This includes a broad range of viruses such as flaviviruses, coronaviruses, and influenza viruses, whose replication is dependent on RdRp.[2]

Q3: What is a good starting concentration range for this compound in an antiviral assay?

A3: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). A suggested starting range is from 0.1 µM to 100 µM.[3] This allows for the determination of a dose-response curve for both antiviral activity and cytotoxicity.

Q4: How do I determine if my observed antiviral effect is specific and not due to cytotoxicity?

A4: It is crucial to perform a cytotoxicity assay in parallel with your antiviral assay, using the same cell line and experimental conditions but without the virus.[4] This will determine the CC50 of the compound. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window. An SI value greater than 10 is generally considered indicative of specific antiviral activity.[5]

Q5: My antiviral assay results are not reproducible. What are the common causes?

A5: Inconsistent results can arise from several factors, including variability in cell seeding density, fluctuations in the virus titer (multiplicity of infection, MOI), and pipetting errors. For plaque reduction assays, the overlay technique and incubation conditions are critical. In qPCR-based assays, variations in RNA/DNA extraction or reaction setup can lead to discrepancies.[6]

Data Presentation

Table 1: Example Antiviral Activity and Cytotoxicity Data for this compound

Note: The following data is hypothetical and intended to serve as a guide for experimental design and data presentation. Actual values must be determined experimentally.

Virus TargetCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Assay Method
Influenza A VirusMDCK5.2>100>19.2Plaque Reduction Assay
SARS-CoV-2Vero E68.7>100>11.5Viral Yield Reduction Assay
Zika VirusHuh-73.58524.3qPCR-based Assay

Experimental Protocols

Protocol 1: Viral Yield Reduction Assay

This assay quantifies the production of infectious virus particles in the presence of the test compound.[7][8][9]

Materials:

  • Host cell line appropriate for the virus of interest

  • Complete cell culture medium

  • Virus stock with a known titer

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Sterile PBS

Procedure:

  • Seed the host cells in a 96-well plate to form a confluent monolayer overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and infect with the virus at a pre-determined multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Add the medium containing the serial dilutions of this compound to the respective wells. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

  • Incubate the plate for a period that allows for at least one round of viral replication (e.g., 24-48 hours).

  • Harvest the supernatant from each well.

  • Determine the viral titer in the supernatant using a standard method such as a plaque assay or TCID50 assay.

  • Calculate the EC50 value, which is the concentration of the compound that reduces the viral yield by 50% compared to the "virus only" control.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[10][11]

Materials:

  • Host cell line used in the antiviral assay

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at the same density as the antiviral assay and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the growth medium and add the compound dilutions to the respective wells. Include a "cells only" control (no compound).

  • Incubate the plate for the same duration as the antiviral assay.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the "cells only" control.

Mandatory Visualizations

cluster_cell Host Cell Compound This compound Triphosphate This compound Triphosphate Compound->Triphosphate Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Incorporation Termination Chain Termination Nascent_RNA->Termination Steric Hindrance by 2'-O-methyl group

Caption: Proposed mechanism of action for this compound.

Start Start Prepare_Cells Prepare Host Cell Monolayer Start->Prepare_Cells Prepare_Compound Prepare Serial Dilutions of This compound Start->Prepare_Compound Infect_Cells Infect Cells with Virus (determine MOI) Prepare_Cells->Infect_Cells Cytotoxicity_Assay Parallel Cytotoxicity Assay (e.g., MTT) Prepare_Cells->Cytotoxicity_Assay Add_Compound Add Compound Dilutions to Cells Prepare_Compound->Add_Compound Prepare_Compound->Cytotoxicity_Assay Infect_Cells->Add_Compound Incubate Incubate for Viral Replication Cycle Add_Compound->Incubate Viral_Yield_Assay Viral Yield Reduction Assay (e.g., Plaque Assay) Incubate->Viral_Yield_Assay Cytotoxicity_Assay->Incubate Analyze_Data Analyze Data (Calculate EC50, CC50, SI) Viral_Yield_Assay->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for antiviral efficacy testing.

action 1. Confirm with multiple assays 2. Test in different cell lines 3. Consider prodrug strategy High_Cytotoxicity High Cytotoxicity Observed? High_Cytotoxicity->action Yes No_Antiviral_Activity No Antiviral Activity? High_Cytotoxicity->No_Antiviral_Activity No Inconsistent_Results Inconsistent Results? No_Antiviral_Activity->Inconsistent_Results No action2 1. Confirm compound phosphorylation 2. Verify viral target dependency 3. Check compound stability No_Antiviral_Activity->action2 Yes action3 1. Standardize cell seeding and MOI 2. Calibrate pipettes 3. Optimize assay conditions Inconsistent_Results->action3 Yes action4 Results are optimal Inconsistent_Results->action4 No

Caption: Troubleshooting decision tree for unexpected experimental results.

References

potential off-target effects of 5-Iodo-2'-O-methyluridine in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 5-Iodo-2'-O-methyluridine in cancer cell lines. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific off-target effects of this compound is limited. The following guidance is based on the known behavior of nucleoside analogs and general principles of small molecule drug discovery.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the intended mechanism of action for this compound?

A1: this compound is a nucleoside analog.[1] Such compounds typically exert their effects by mimicking natural nucleosides, thereby interfering with nucleic acid (DNA and RNA) synthesis or other related processes.[2] For anti-cancer and antiviral activity, this often involves inhibition of polymerases or incorporation into nascent DNA or RNA chains, leading to chain termination or dysfunction.[2]

Q2: We are observing significant cytotoxicity in our cancer cell line at concentrations where the intended on-target effect is not yet saturated. Could this be due to off-target effects?

A2: Yes, this is a strong possibility. When cytotoxicity outpaces the intended pharmacological effect, it often points to one or more off-target interactions.[3] For nucleoside analogs, potential off-target effects include inhibition of host cell polymerases, disruption of mitochondrial function, or perturbation of cellular nucleotide pools.[4]

Q3: What are the most likely off-target effects for a modified nucleoside like this compound?

A3: Based on its chemical class, the most probable off-target effects include:

  • Inhibition of host polymerases: It may unintentionally inhibit human DNA and RNA polymerases. Mitochondrial DNA polymerase gamma (POLG) is a known off-target for many nucleoside analogs, leading to mitochondrial toxicity.[4]

  • Mitochondrial Toxicity: Interference with mitochondrial DNA replication or the function of the electron transport chain can lead to decreased ATP production, increased lactate levels, and accumulation of intracellular lipids.[5][6]

  • Kinase Inhibition: Many small molecule inhibitors have been found to have off-target activity against a range of protein kinases.[3] A comprehensive kinase screen is advisable to rule out such interactions.

  • Disruption of Nucleotide Metabolism: The compound or its metabolites could inhibit enzymes involved in the synthesis or degradation of endogenous nucleotides.[2]

Q4: How can we experimentally distinguish between on-target and off-target cytotoxicity?

A4: The gold standard for this is a target validation experiment using genetic methods.[7] A common approach is to use CRISPR/Cas9 to knock out the intended target protein in your cancer cell line. If the this compound is still cytotoxic to these knockout cells, the effect is unequivocally off-target.[3] A rescue experiment, where a drug-resistant version of the target is expressed, can also be used for validation.

Q5: Our cells treated with this compound are showing increased lactate production and a slower growth rate. What could be the cause?

A5: These are classic signs of mitochondrial dysfunction.[5] Many nucleoside analogs can induce mitochondrial toxicity.[8] We recommend performing specific assays to confirm this, such as measuring mitochondrial DNA (mtDNA) content, assessing the mitochondrial membrane potential, or staining for intracellular lipid accumulation (e.g., with Oil Red O).

Q6: What is the best method to screen for potential off-target kinase interactions?

A6: A kinase profiling service that uses a radiometric assay is considered the gold standard, as it directly measures the transfer of a phosphate from ATP to a substrate.[9] Alternatively, competition binding assays can also provide valuable information on which kinases the compound binds to.[9] Chemical proteomics approaches, such as using Kinobeads, can also identify kinase targets directly from cell lysates.[10]

Data Presentation

The following table provides a hypothetical example of how to present selectivity data for this compound. Researchers should generate their own data through experimental screening.

Target ClassTarget NameAssay TypeIC50 (nM)Notes
On-Target (Hypothetical) Viral RNA PolymeraseBiochemical50Assumes an antiviral mechanism for this example.
Potential Off-Target Human DNA Polymerase αBiochemical1,500Indicates potential for interaction at higher concentrations.
Human DNA Polymerase γ (POLG)Biochemical850A key indicator for potential mitochondrial toxicity.
CDK2/Cyclin ERadiometric Kinase Assay>10,000No significant inhibition observed.
ABL1 KinaseRadiometric Kinase Assay7,500Weak inhibition, likely not physiologically relevant.
DYRK1ARadiometric Kinase Assay950Moderate off-target activity; warrants further investigation.

Experimental Protocols

Protocol 1: On-Target Validation via CRISPR/Cas9 Knockout

This protocol provides a workflow to validate that the cytotoxic effects of this compound are dependent on its intended target.

  • Design and Synthesize sgRNAs: Design at least two different sgRNAs targeting the gene of the intended protein. Include a non-targeting control sgRNA.

  • Generate Cas9-Expressing Cell Line: Create a stable cancer cell line expressing Cas9 nuclease.

  • Transfect sgRNAs: Transfect the Cas9-expressing cells with the individual sgRNAs.

  • Select for Knockout Cells: Select for cells that have successfully integrated the sgRNA and have a knockout of the target gene. This can be done by single-cell cloning or by FACS if a fluorescent marker is used.

  • Validate Knockout: Confirm the knockout of the target protein by Western blot or qPCR.

  • Perform Cytotoxicity Assay:

    • Plate the validated knockout cells and the control cell line (with non-targeting sgRNA) in 96-well plates.

    • Treat the cells with a dose-response curve of this compound (e.g., from 1 nM to 100 µM).

    • Include a DMSO vehicle control.

    • After 72 hours, assess cell viability using a standard method like CellTiter-Glo®.

  • Analyze Data: Compare the dose-response curves. If the knockout cells are significantly more resistant to the compound than the control cells, the effect is on-target. If there is no change in sensitivity, the cytotoxicity is off-target.

Protocol 2: Assessment of Mitochondrial Toxicity

This protocol outlines key assays to determine if this compound induces mitochondrial toxicity.

  • Cell Culture: Plate a relevant cancer cell line (e.g., HepG2, which is often used for toxicity studies) and treat with this compound at various concentrations (including a non-toxic and a cytotoxic dose) for a prolonged period (e.g., 5-10 days).

  • Lactate Production Assay:

    • At the end of the treatment period, collect the cell culture medium.

    • Measure the lactate concentration using a commercially available lactate assay kit.

    • Normalize the lactate concentration to the cell number. An increase in lactate indicates a shift to glycolysis, a hallmark of mitochondrial dysfunction.

  • Intracellular Lipid Accumulation (Oil Red O Staining):

    • Wash the treated cells in the plate with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with a freshly prepared Oil Red O solution for 10 minutes.

    • Wash again with 60% isopropanol and then with water.

    • Visualize the lipid droplets under a microscope. Increased staining indicates steatosis, another sign of mitochondrial toxicity.

  • Quantification of Mitochondrial DNA (mtDNA):

    • Extract total DNA from the treated cells.

    • Perform quantitative PCR (qPCR) using two sets of primers: one for a gene encoded by mtDNA (e.g., MT-CO2) and one for a nuclear gene (e.g., B2M).

    • Calculate the ratio of mtDNA to nuclear DNA. A decrease in this ratio indicates mtDNA depletion.

Protocol 3: Kinase Selectivity Profiling (Radiometric Assay)

This protocol describes a standard method for screening a compound against a panel of kinases.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the panel of kinases to their optimal concentrations in the kinase buffer.

    • Prepare a solution of [γ-³³P]ATP and the appropriate peptide substrate for each kinase.

  • Assay Procedure (in 384-well plate):

    • Dispense a small volume (e.g., 50 nL) of this compound at various concentrations into the assay plate. Include a positive control inhibitor (e.g., Staurosporine) and a DMSO negative control.

    • Add the diluted kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding the ATP/substrate solution.

    • Incubate for 60-120 minutes at room temperature.

  • Stopping and Detection:

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

    • Wash the plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound relative to the DMSO control.

    • Determine the IC50 value for each kinase that shows significant inhibition.

Visualizations

Off_Target_Workflow A Initial Observation: High cytotoxicity or unexpected phenotype B Hypothesize Potential Off-Targets (e.g., Kinases, Polymerases) A->B C Broad Spectrum Screening B->C D Target Validation (CRISPR KO) B->D E Biochemical Assays (e.g., Kinase Profiling) C->E F Cell-Based Assays (e.g., Mito-Toxicity) C->F I No Hits Identified C->I No significant hits J Conclusion: Effect is On-Target D->J KO cells are resistant K Conclusion: Effect is Off-Target D->K KO cells are sensitive G Hit(s) Identified E->G IC50 < 1µM F->G Phenotype confirmed H Validate Hits in Cellular Context G->H H->K L Re-evaluate Compound or Repurpose K->L

Caption: Workflow for identifying off-target effects.

Potential_Off_Target_Pathways cluster_0 Nucleus cluster_1 Mitochondrion cluster_2 Cytoplasm A Nuclear DNA Replication/Repair B Human DNA Polymerases C Mitochondrial DNA Replication D POLG E Electron Transport Chain F ATP Production E->F G Kinase Signaling (e.g., Cell Cycle) H Various Kinases (CDKs, etc.) Drug This compound (or its metabolites) Drug->B Inhibition Drug->D Inhibition Drug->E Inhibition Drug->H Inhibition

Caption: Potential off-target cellular pathways.

Logical_Relationships cluster_OnTarget On-Target Effects cluster_OffTarget Off-Target Effects Compound This compound OnTarget Intended Target (e.g., Viral Polymerase) Compound->OnTarget binds to OffTarget Unintended Targets (POLG, Kinases, etc.) Compound->OffTarget binds to OnPhenotype Desired Phenotype (e.g., Antiviral Activity) OnTarget->OnPhenotype leads to OffPhenotype Adverse Effects (Cytotoxicity, etc.) OffTarget->OffPhenotype leads to

Caption: On-target vs. off-target logical relationships.

References

degradation pathways of 5-Iodo-2'-O-methyluridine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 5-Iodo-2'-O-methyluridine under common experimental conditions. The information is designed to help anticipate and resolve issues related to the stability of this compound, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific kinetic data for this compound is limited in publicly available literature, based on the known degradation of the similar compound 5-iodo-2'-deoxyuridine, the primary degradation pathways are expected to be hydrolytic and photolytic.[1] Under hydrolytic conditions (acidic or basic), the glycosidic bond can be cleaved, leading to the formation of 5-iodouracil and the sugar moiety. Subsequently, 5-iodouracil can undergo deiodination to form uracil.[1] Photodegradation can also occur upon exposure to light, particularly UV radiation.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products from hydrolytic pathways are anticipated to be 5-iodouracil and uracil .[1] Further degradation of the sugar moiety may also occur under harsh conditions. Oxidative stress may lead to additional, more complex degradation products.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for monitoring the degradation of this compound and quantifying its degradation products.[1] For structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.[2][3]

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored as a solid in a cool, dark, and dry place. For solutions, it is advisable to prepare them fresh and protect them from light. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in light-protected containers.

Q5: Is this compound stable in common cell culture media?

A5: The stability of this compound in cell culture media can be influenced by the media composition, pH, and incubation conditions (temperature, light exposure). It is recommended to perform a preliminary stability study in your specific cell culture medium under your experimental conditions to determine the extent of any potential degradation over the course of your experiment.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected activity of this compound.
  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the manufacturer's recommendations (cool, dark, and dry for solids).

    • Check Solution Age and Storage: If using a stock solution, verify its age and storage conditions. Prepare fresh solutions if there is any doubt about their stability.

    • Protect from Light: During your experiment, minimize the exposure of your solutions containing this compound to ambient and direct light. Use amber-colored tubes or cover them with foil.

    • Assess Purity: If possible, check the purity of your compound or stock solution using a suitable analytical method like RP-HPLC.

Issue 2: Appearance of unexpected peaks in HPLC analysis.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify Degradation Products: Based on the expected degradation pathway, the primary degradation products are likely 5-iodouracil and uracil.[1] Compare the retention times of the unexpected peaks with those of commercially available standards of these compounds.

    • Perform Forced Degradation: To confirm the identity of degradation peaks, perform a forced degradation study (see "Experimental Protocols" section). This will intentionally generate the degradation products, allowing for their identification in your experimental samples.

    • Use LC-MS: For definitive identification of unknown peaks, LC-MS analysis can provide mass information to help elucidate their structures.[2][3]

Issue 3: Variability in results between experimental replicates.
  • Possible Cause: Inconsistent degradation of this compound across different samples due to variations in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Handling Procedures: Ensure that all samples are handled identically in terms of light exposure, temperature, and incubation times.

    • Control pH: If working with aqueous solutions, ensure the pH is controlled and consistent across all samples, as pH can significantly affect hydrolytic degradation.

    • Minimize Freeze-Thaw Cycles: For frozen stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Quantitative Data

Stress ConditionReagent/ParameterTypical ConditionsExpected Degradation Products
Acid Hydrolysis 0.1 M HClRoom Temperature to 60°C5-iodouracil, Uracil
Base Hydrolysis 0.1 M NaOHRoom Temperature to 60°C5-iodouracil, Uracil
Oxidation 3% H₂O₂Room TemperatureOxidized derivatives
Thermal Degradation Heat60°C - 80°CVarious
Photodegradation UV Light (e.g., 254 nm)Controlled exposurePhotodegradation products

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted and optimized for your specific experimental setup and analytical instrumentation.

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or DMSO) at a concentration of approximately 1 mg/mL.[4]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Take samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Analysis: Analyze the samples by RP-HPLC to monitor the decrease in the parent compound and the formation of degradation products.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidation:

    • To an aliquot of the stock solution, add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.[4]

    • Incubate the solution at room temperature, protected from light.

    • Take samples at various time points.

  • Analysis: Analyze the samples by RP-HPLC.

Protocol 3: Forced Photodegradation
  • Sample Preparation: Prepare a solution of this compound in a quartz cuvette or other UV-transparent container.

  • Light Exposure: Expose the sample to a controlled UV light source (e.g., in a photostability chamber). A control sample should be kept in the dark under the same temperature conditions.

  • Sampling and Analysis: Take samples at various time points and analyze by RP-HPLC.

Visualizations

Hypothesized Hydrolytic Degradation Pathway of this compound

This compound This compound 5-Iodouracil 5-Iodouracil This compound->5-Iodouracil  Hydrolysis (Acid or Base) Uracil Uracil 5-Iodouracil->Uracil  Deiodination

Caption: Hypothesized hydrolytic degradation pathway of this compound.

General Experimental Workflow for Forced Degradation Studies

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Sample at\nTime Points Sample at Time Points Acid->Sample at\nTime Points Base Base Hydrolysis Base->Sample at\nTime Points Oxidation Oxidation Oxidation->Sample at\nTime Points Heat Thermal Heat->Sample at\nTime Points Light Photolytic Light->Sample at\nTime Points HPLC RP-HPLC-UV Identify & Quantify\nDegradants Identify & Quantify Degradants HPLC->Identify & Quantify\nDegradants LCMS LC-MS LCMS->Identify & Quantify\nDegradants Prepare Stock\nSolution Prepare Stock Solution Expose to Stress Expose to Stress Prepare Stock\nSolution->Expose to Stress Expose to Stress->Acid Expose to Stress->Base Expose to Stress->Oxidation Expose to Stress->Heat Expose to Stress->Light Analyze Samples Analyze Samples Sample at\nTime Points->Analyze Samples Analyze Samples->HPLC Analyze Samples->LCMS

Caption: General workflow for conducting and analyzing forced degradation studies.

References

assessing the cytotoxicity of 5-Iodo-2'-O-methyluridine in normal versus cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of 5-Iodo-2'-O-methyluridine, with a particular focus on its differential effects between normal and cancer cell lines. The information herein is curated to facilitate experimental design, execution, and troubleshooting.

Disclaimer: Direct experimental data on the cytotoxicity of this compound is limited in publicly available literature. The experimental protocols, expected outcomes, and troubleshooting advice provided are based on established methodologies for similar nucleoside analogs, such as 5-Iodo-2'-deoxyuridine (IdUrd) and 5-Iodo-4'-thio-2'-deoxyuridine (ISdU). Researchers should adapt these guidelines as necessary for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: Based on related nucleoside analogs, this compound is anticipated to function as an antimetabolite.[1] It is likely transported into the cell and then intracellularly phosphorylated to its active triphosphate form. This active metabolite can then be incorporated into DNA or RNA during replication and transcription, leading to a disruption of these processes, DNA damage, and ultimately, cell death, particularly in rapidly proliferating cancer cells.[2] Some analogs also act as radiosensitizers, enhancing the effects of radiation therapy.[2]

Q2: How is this compound expected to exhibit differential cytotoxicity between normal and cancer cells?

A2: The selectivity of many nucleoside analogs for cancer cells over normal cells often stems from the higher proliferative rate of cancer cells.[3] This leads to a greater uptake and incorporation of the analog into the nucleic acids of cancer cells. Additionally, differences in the expression of nucleoside transporters and kinases between normal and cancer cells can contribute to differential sensitivity. However, it is important to note that some studies on similar compounds have shown low cytotoxicity in both cancer and normal cell lines when used alone.[4][5]

Q3: What are the most appropriate assays to assess the cytotoxicity of this compound?

A3: A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic effects. This should include:

  • Metabolic Viability Assays: Such as the MTT or XTT assay, which measure the metabolic activity of viable cells.[3][6]

  • Membrane Integrity Assays: Like the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.

  • Cell Proliferation Assays: For instance, a clonogenic assay to determine the long-term ability of cells to form colonies after treatment.

  • Apoptosis Assays: To investigate if the compound induces programmed cell death. This can be assessed by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Q4: What should I do if I observe high background in my MTT assay?

A4: High background absorbance in an MTT assay can be due to several factors. Check the cell culture medium for components that might reduce the MTT reagent. Also, ensure that pipetting during cell seeding and reagent addition is done gently to avoid cell stress, which can lead to spontaneous MTT reduction.[7] It is also crucial to include a "no-cell" control with only medium and MTT reagent to subtract the background absorbance.

Q5: My results show low cytotoxicity for this compound in cancer cells. What could be the reason?

A5: Low intrinsic cytotoxicity is a possibility, as observed with related compounds like 5-iodo-4'-thio-2'-deoxyuridine (ISdU).[4][5] However, other factors to consider include:

  • Insufficient incubation time: The cytotoxic effects of nucleoside analogs can be time-dependent. Consider extending the treatment duration.

  • Low metabolic activation: The cell line you are using may have low levels of the necessary kinases to convert the compound to its active triphosphate form.

  • Drug efflux: The cancer cells may be expressing high levels of drug efflux pumps that remove the compound from the cell.

  • Radiosensitizing properties: The primary effect of this compound may be to sensitize cells to radiation. Consider testing its cytotoxicity in combination with ionizing radiation.

Data Presentation

As direct quantitative data for this compound is not available, the following tables are illustrative examples based on typical findings for nucleoside analogs to guide your data presentation.

Table 1: Illustrative Cytotoxicity of a Hypothetical Nucleoside Analog in Cancer vs. Normal Cell Lines (IC50 Values)

Cell LineTypeIC50 (µM) after 72h Treatment
MCF-7Breast Cancer15
A549Lung Cancer25
HCT116Colon Cancer10
MRC-5Normal Lung Fibroblast> 100
HDFaNormal Dermal Fibroblast> 100

Table 2: Illustrative Apoptosis Induction by a Hypothetical Nucleoside Analog (50 µM) after 48h

Cell Line% Apoptotic Cells (Annexin V+)
HCT11665%
MRC-58%

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard procedures for assessing the cytotoxicity of nucleoside analogs.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and treat the cells. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Troubleshooting Guides

Issue 1: Inconsistent results between replicate wells in the MTT assay.

  • Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.

    • Use a multichannel pipette for adding reagents to minimize timing differences.

    • Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity and reduce evaporation.

Issue 2: No significant difference in cytotoxicity between cancer and normal cells.

  • Possible Cause: The compound may have a narrow therapeutic window, the chosen concentrations may be too high or too low, or the incubation time may be insufficient.

  • Troubleshooting Steps:

    • Perform a broader dose-response curve, including both lower and higher concentrations.

    • Extend the incubation time to 72 or 96 hours.

    • Investigate different normal and cancer cell lines from various tissues, as sensitivity can be cell-line dependent.[2]

    • Consider that the compound may primarily act as a radiosensitizer and test its efficacy in combination with radiation.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_mechanism Mechanism of Action cluster_analysis Data Analysis cell_culture Cell Culture (Normal & Cancer Lines) mtt MTT Assay (Metabolic Activity) cell_culture->mtt Seed Cells ldh LDH Assay (Membrane Integrity) cell_culture->ldh Seed Cells clonogenic Clonogenic Assay (Proliferation) cell_culture->clonogenic Seed Cells apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis Seed Cells cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle Seed Cells compound_prep Prepare this compound Stock Solution compound_prep->mtt Treat Cells compound_prep->ldh Treat Cells compound_prep->clonogenic Treat Cells compound_prep->apoptosis Treat Cells compound_prep->cell_cycle Treat Cells ic50 IC50 Determination mtt->ic50 ldh->ic50 statistical_analysis Statistical Analysis clonogenic->statistical_analysis apoptosis->statistical_analysis cell_cycle->statistical_analysis comparison Compare Normal vs. Cancer Cells ic50->comparison statistical_analysis->comparison

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway compound This compound transporter Nucleoside Transporter compound->transporter Cellular Uptake intracellular Intracellular This compound transporter->intracellular phosphorylation Phosphorylation (Kinases) intracellular->phosphorylation active_metabolite Active Triphosphate Metabolite phosphorylation->active_metabolite incorporation Incorporation into DNA/RNA active_metabolite->incorporation dna_damage DNA Damage & Replication Stress incorporation->dna_damage cell_cycle_arrest Cell Cycle Arrest (G1/S or G2/M) dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: Protocol Optimization for 5-Iodo-2'-O-methyluridine-Mediated Radiosensitization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Published research specifically detailing the use of 5-Iodo-2'-O-methyluridine as a radiosensitizer is limited. This guide is therefore based on the well-established principles and protocols for the closely related and extensively studied radiosensitizing agent, 5-Iodo-2'-deoxyuridine (IUdR) . The underlying mechanisms and experimental considerations are expected to be highly similar. Key differences arising from the 2'-O-methyl modification will be highlighted.

The Role of 2'-O-Methylation: What to Consider

The primary difference between the requested compound and the model compound (IUdR) is the presence of a methyl group on the 2' position of the ribose sugar. This modification may influence several aspects of the compound's activity:

  • Increased Nuclease Resistance: The 2'-O-methyl group can protect the nucleoside from degradation by cellular nucleases, potentially increasing its biological half-life.

  • Altered Kinase Recognition: The initial and crucial step for activation is phosphorylation by cellular kinases (e.g., Thymidine Kinase 1). The 2'-O-methyl group may alter the affinity of these enzymes for the compound, potentially affecting the efficiency of its conversion to the active triphosphate form.

  • Impact on DNA Incorporation: While IUdR is incorporated into DNA in place of thymidine, the 2'-O-methyl modification may affect the efficiency of its incorporation by DNA polymerases.

Researchers should empirically determine the optimal concentration and incubation time for this compound in their specific cell model, as these parameters may differ from those established for IUdR.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for iodinated pyrimidine analogues like IUdR in radiosensitization?

A1: The radiosensitizing effect of IUdR is primarily attributed to its structural similarity to thymidine, allowing it to be incorporated into the DNA of proliferating cells.[1][2] When cells containing IUdR-substituted DNA are exposed to ionizing radiation, the iodine atom, which has a high atomic number, preferentially absorbs radiation energy. This leads to the release of a cascade of Auger electrons, causing highly localized and difficult-to-repair DNA double-strand breaks (DSBs).[3] The resulting uracilyl radical is also highly reactive and can lead to further DNA damage.[3] This enhancement of DNA damage at the site of the incorporated nucleoside increases the lethal effects of radiation.

Q2: Which cell lines are most susceptible to IUdR-mediated radiosensitization?

A2: Rapidly proliferating cancer cells are generally more susceptible to IUdR-mediated radiosensitization. This is because the compound is incorporated into DNA during the S-phase of the cell cycle. Therefore, tumors with a high growth fraction are better candidates. The efficacy can also depend on the expression levels of nucleoside transporters and thymidine kinase.

Q3: How is the radiosensitizing effect of a compound quantified?

A3: The most common method is the clonogenic survival assay, which assesses the ability of single cells to form colonies after treatment.[4] From the resulting cell survival curves, a Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF) can be calculated.[5][6] An SER or DEF value greater than 1 indicates a radiosensitizing effect.

Q4: What are the key molecular markers to assess the efficacy of IUdR-mediated radiosensitization?

A4: Key markers include the induction of DNA double-strand breaks, which can be visualized and quantified by staining for phosphorylated histone H2AX (γH2AX) foci.[7][8][9] Downstream effects include the activation of DNA damage response (DDR) pathways involving proteins like ATM and DNA-PKcs, cell cycle arrest (often at the G2/M phase), and induction of apoptosis or senescence.[10][11][12][13][14]

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
No significant radiosensitizing effect observed. 1. Insufficient drug incorporation: The concentration of the compound may be too low, or the incubation time too short. The 2'-O-methyl group may be hindering phosphorylation. 2. Cell line is resistant: The cell line may have a low proliferation rate, low thymidine kinase activity, or highly efficient DNA repair mechanisms. 3. Suboptimal timing: The interval between drug administration and irradiation may not be optimal.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. Increase the pre-incubation time (e.g., 24-48 hours) to ensure incorporation through at least one cell cycle. 2. Choose a rapidly dividing cell line. Confirm thymidine kinase activity if possible. 3. Conduct a time-course experiment to find the best schedule for drug incubation and irradiation.[15]
High toxicity from the compound alone. 1. Concentration is too high: The compound itself is causing significant cell death, masking any radiosensitizing effect. 2. Solvent toxicity: If using a solvent like DMSO, its final concentration in the media may be too high.1. Perform a toxicity assay (e.g., MTT or CCK-8) with the compound alone to determine a concentration that results in minimal cell death (e.g., >90% viability). 2. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Include a solvent-only control group.
Inconsistent results between experiments. 1. Variable cell conditions: Cell passage number, confluency, and cell cycle distribution can affect results. 2. Inaccurate radiation dosimetry: The delivered radiation dose may not be consistent. 3. Compound degradation: The compound may be unstable in solution or sensitive to light.1. Use cells within a consistent range of passage numbers. Seed cells at a consistent density and ensure they are in the exponential growth phase during treatment. 2. Calibrate the irradiator regularly and ensure consistent geometry during irradiation.[15] 3. Prepare fresh solutions of the compound for each experiment from a frozen stock. Protect solutions from light.
Low γH2AX signal after combined treatment. 1. Timing of analysis: The peak of γH2AX formation is transient, typically occurring 30-60 minutes post-irradiation and then declining as DNA repair proceeds.[8][16] 2. Antibody or staining issues: The primary or secondary antibody may not be working correctly, or the permeabilization step may be insufficient.1. Perform a time-course experiment (e.g., 30 min, 1h, 4h, 24h post-irradiation) to identify the peak γH2AX signal. 2. Validate antibodies with a positive control (e.g., cells treated with a known DSB-inducing agent like etoposide). Optimize antibody concentrations and incubation times.

Quantitative Data Summary

The following tables summarize representative quantitative data for radiosensitization by iodinated pyrimidine analogues from published studies. This data should be used as a reference for expected outcomes.

Table 1: Cell Survival and Sensitizer Enhancement Ratio (SER) of 5-Iodo-4-thio-2'-deoxyuridine (ISdU) in MCF-7 Cells

Radiation Dose (Gy)TreatmentSurviving Fraction (%)
0.5 Control (Radiation Only)78.4 ± 0.9
+ 10 µM ISdU67.7 ± 0.3
+ 100 µM ISdU59.8 ± 1.9
1.0 Control (Radiation Only)68.2 ± 0.8
+ 10 µM ISdU54.9 ± 0.2
+ 100 µM ISdU40.8 ± 1.4
2.0 Control (Radiation Only)48.5 ± 1.1
+ 10 µM ISdU32.1 ± 0.5
+ 100 µM ISdU19.5 ± 0.9
3.0 Control (Radiation Only)29.3 ± 1.5
+ 10 µM ISdU15.6 ± 0.8
+ 100 µM ISdU8.7 ± 0.7

Data adapted from Makurat et al., Int J Mol Sci, 2019.[1][17][18]

Table 2: Induction of DNA Damage (γH2AX Foci) by ISdU and Radiation in MCF-7 Cells

Radiation Dose (Gy)Treatment% of γH2AX Positive Cells
1.0 Control (Radiation Only)26.56 ± 1.14
+ ISdU35.15 ± 1.48
2.0 Control (Radiation Only)49.38 ± 3.8
+ ISdU60.25 ± 2.98

Data measured 1 hour post-irradiation. Adapted from Makurat et al., Int J Mol Sci, 2019.[1][17]

Table 3: Induction of Apoptosis and Necrosis by IUdR, Radiation, and Hyperthermia in U87MG Cells

Treatment GroupApoptotic Cells (%)Necrotic Cells (%)
Control 3.160.87
Radiation (2 Gy) 5.251.23
IUdR (1 µM) 4.881.12
IUdR + Radiation 8.151.89
IUdR/MNPs* + Radiation 20.1423.21
IUdR + Radiation + Hyperthermia 12.212.11
IUdR/MNPs* + Radiation + Hyperthermia 50.1161.91

*IUdR-loaded Magnetic Nanoparticles. Data adapted from Shakeri-Zadeh et al., Mol Imaging Biol, 2021.[12]

Experimental Protocols

Clonogenic Survival Assay

This assay is the gold standard for measuring the effect of ionizing radiation on cell reproductive integrity.

Methodology:

  • Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Count the cells and seed a predetermined number (e.g., 200-5000 cells, depending on the expected toxicity of the treatment) into 6-well plates. Allow cells to attach overnight.

  • Drug Incubation: Treat the cells with the desired concentrations of this compound or control media. Incubate for a period that allows for incorporation into DNA (typically 24-48 hours).

  • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

  • Colony Formation: After irradiation, remove the drug-containing media, wash the cells with PBS, and add fresh complete media. Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

  • Staining and Counting: Aspirate the media, wash with PBS, and fix the colonies with methanol for 10-15 minutes. Stain with 0.5% crystal violet solution for 15-30 minutes. Wash with water and air dry. Count the number of colonies containing ≥50 cells.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment. Plot the SF on a logarithmic scale against the radiation dose on a linear scale. From these curves, the Sensitizer Enhancement Ratio (SER) can be calculated at a specific survival level (e.g., SF=0.1).

Western Blot for γH2AX

This protocol is for detecting the induction of DNA double-strand breaks.

Methodology:

  • Cell Treatment: Seed cells in 10 cm dishes. Treat with the compound and irradiate as described for the clonogenic assay.

  • Protein Lysate Preparation: At desired time points after irradiation (e.g., 1 hour), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize the γH2AX signal to a loading control (e.g., β-actin or total H2AX).

Flow Cytometry for Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the compound and irradiate.

  • Cell Harvesting: At various time points after irradiation (e.g., 16, 24, 48 hours), harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide or FxCycle Violet) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis: Use flow cytometry analysis software (e.g., FlowJo) to gate the cell populations and determine the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the compound and irradiate.

  • Cell Harvesting: At a late time point (e.g., 48 or 72 hours post-irradiation), collect both the culture medium (containing floating cells) and the adherent cells (harvested with trypsin).

  • Staining:

    • Wash the combined cell population with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour).

  • Data Analysis:

    • Viable cells: Annexin V negative, PI negative.

    • Early apoptotic cells: Annexin V positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

    • Necrotic cells: Annexin V negative, PI positive.

Visualizations

Radiosensitization_Workflow cluster_prep Phase 1: Preparation & Treatment cluster_assays Phase 2: Endpoint Assays cluster_analysis Phase 3: Data Analysis seed Seed Cells in Multi-Well Plates incubate Incubate with This compound (24-48h) seed->incubate irradiate Irradiate Cells (0-8 Gy) incubate->irradiate cfa Clonogenic Survival Assay (10-14 days) irradiate->cfa wb Western Blot (γH2AX) (1-24h post-IR) irradiate->wb fcm_cc Flow Cytometry (Cell Cycle, 16-48h post-IR) irradiate->fcm_cc fcm_apop Flow Cytometry (Apoptosis, 48-72h post-IR) irradiate->fcm_apop calc_ser Calculate SER/DEF cfa->calc_ser quant_dd Quantify DNA Damage wb->quant_dd analyze_cc Analyze Cell Cycle Arrest fcm_cc->analyze_cc quant_apop Quantify Apoptosis fcm_apop->quant_apop

Caption: Experimental workflow for assessing radiosensitization.

Signaling_Pathway cluster_input Initial Events cluster_damage DNA Damage Induction cluster_response Cellular Response IR Ionizing Radiation (IR) DSB Increased DNA Double- Strand Breaks (DSBs) IR->DSB Drug This compound (Incorporated into DNA) Drug->DSB ATM ATM / DNA-PKcs Activation DSB->ATM gH2AX γH2AX Foci Formation ATM->gH2AX Checkpoint G2/M Cell Cycle Arrest ATM->Checkpoint Apoptosis Apoptosis Checkpoint->Apoptosis If damage is irreparable

Caption: Proposed signaling pathway for IUdR-mediated radiosensitization.

References

troubleshooting multi-wavelength anomalous dispersion (MAD) phasing with 5-Iodo-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Multi-wavelength Anomalous Dispersion (MAD) phasing using 5-Iodo-2'-O-methyluridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during crystallographic experiments with this halogenated nucleoside.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that may arise during your MAD phasing experiments with this compound.

1. Crystal Derivatization

  • Q: I am having difficulty incorporating this compound into my RNA crystals. What are the recommended methods and starting conditions?

    A: Incorporation of this compound into RNA crystals can be achieved primarily through two methods: co-crystallization and soaking.

    • Co-crystallization: This involves adding the modified nucleoside directly to the RNA sample before setting up crystallization trials. This method is often successful for smaller RNAs that are chemically synthesized, allowing for site-specific incorporation.

    • Soaking: For pre-existing crystals of your RNA, soaking is the preferred method. This involves transferring the crystals to a solution containing this compound.

    Troubleshooting Poor Incorporation:

    • Low Occupancy: If you observe low occupancy of the iodine atom, consider increasing the concentration of this compound in the soaking solution. Concentrations can range from 1 mM to 50 mM, and optimization is often required.

    • Crystal Cracking: RNA crystals can be sensitive to changes in their environment. If your crystals crack or dissolve during soaking, try a stepwise transfer to the soaking solution, gradually increasing the concentration of the heavy atom. Also, ensure that the soaking solution is as similar as possible to the mother liquor, including the precipitant and buffer concentrations.

    • Soaking Time: Soaking times can vary from a few minutes to several hours. Short soaks (10-20 seconds) are sometimes sufficient and can minimize crystal damage.[1] If incorporation is low, a longer soaking time may be necessary. It is advisable to test a range of soaking times.

  • Q: What is a suitable cryoprotectant to use after derivatization with this compound?

    A: After soaking, crystals need to be cryoprotected before flash-cooling in liquid nitrogen. The cryoprotectant should be compatible with your crystallization condition and the heavy atom solution. Common cryoprotectants for RNA crystals include glycerol, ethylene glycol, and low-molecular-weight PEGs. It is crucial to add the cryoprotectant to the heavy-atom soaking solution to avoid washing out the incorporated this compound. A stepwise increase in the cryoprotectant concentration is recommended to prevent osmotic shock to the crystal.[2] In some cases, high concentrations of salts, including the halide salt itself, can act as a cryoprotectant.[1]

2. Data Collection

  • Q: What is the optimal data collection strategy for a MAD experiment with this compound?

    A: The success of a MAD experiment relies on accurately measuring the small differences in reflection intensities at different X-ray energies around the absorption edge of the anomalous scatterer. For iodine, the LIII absorption edge is at approximately 4.558 keV (2.72 Å).

    A typical three-wavelength MAD experiment would involve collecting data at:

    • Peak (λ1): The wavelength corresponding to the maximum f'' value, to maximize the anomalous signal.

    • Inflection Point (λ2): The wavelength at the inflection point of the absorption edge, where f' is at its minimum.

    • High-Energy Remote (λ3): A wavelength far above the absorption edge with a significantly different f'.

    It is essential to perform an X-ray fluorescence scan at the synchrotron to precisely determine the absorption edge for your specific crystal. To minimize the effects of radiation damage, it is often recommended to collect the inflection point dataset last.[3]

  • Q: My anomalous signal is weak. How can I improve it?

    A: A weak anomalous signal can be due to several factors:

    • Low Occupancy: The most common reason is insufficient incorporation of the this compound. Refer to the crystal derivatization troubleshooting section to optimize incorporation.

    • Radiation Damage: The carbon-iodine bond is susceptible to cleavage by X-ray radiation, which leads to a decay of the anomalous signal over time.[4][5] To mitigate this, limit the total X-ray dose, collect data from multiple crystals, or use a higher energy remote wavelength where absorption is lower.[6]

    • Data Quality: A strong anomalous signal requires high-quality data. Aim for high redundancy (at least 4x, but higher is often better) and accurate measurements of your reflection intensities.[3]

    • Wavelength Selection: Ensure you have accurately determined the iodine absorption edge and are collecting data at the optimal wavelengths.

3. Phasing and Substructure Determination

  • Q: I am having trouble locating the iodine sites from my anomalous Patterson map. What could be the issue?

    A: The anomalous Patterson map contains peaks corresponding to vectors between the anomalous scatterers in the unit cell. Difficulty in interpreting this map can arise from:

    • Weak Anomalous Signal: If the anomalous signal is weak, the Patterson peaks will be difficult to distinguish from the noise.[7] Improving data quality and anomalous signal strength is key.

    • High Number of Sites: A large number of iodine sites can lead to a complex Patterson map that is difficult to interpret manually. Automated programs like SHELXD or hkl2map are often used to solve for the heavy atom substructure.

    • Non-Isomorphism: If collecting data from multiple crystals, even slight differences in unit cell dimensions or crystal packing can complicate phasing.

    • Incorrect Space Group Assignment: An incorrect space group will lead to an uninterpretable Patterson map. Double-check your space group assignment.

  • Q: My initial electron density map after phasing is uninterpretable. What are the next steps?

    A: An uninterpretable electron density map can be a result of several issues:

    • Incorrect Heavy Atom Substructure: If the determined iodine positions are incorrect, the resulting phases will be wrong. Try different substructure solution programs or parameters.

    • Phase Ambiguity: SAD (Single-wavelength Anomalous Dispersion) experiments result in a two-fold phase ambiguity.[8] Density modification techniques, such as solvent flattening and histogram matching, are crucial to resolve this ambiguity and improve the initial phases.

    • Low Figure of Merit: A low overall figure of merit indicates poor phase quality. This can be due to a weak anomalous signal or errors in the heavy atom model.

    • Model Bias: In cases of low resolution, be cautious of interpreting features that may be noise.

Experimental Protocols

Protocol 1: Derivatization of RNA Crystals by Soaking with this compound

This protocol provides a general guideline for derivatizing pre-grown RNA crystals. Optimization of concentrations and times will likely be necessary for your specific system.

  • Prepare Soaking Solution:

    • Start with a solution that mimics your crystal's mother liquor (same buffer, pH, and precipitant concentration).

    • Dissolve this compound to a final concentration of 10-50 mM.

  • Crystal Transfer:

    • Using a cryo-loop, carefully transfer a crystal from its growth drop to a fresh drop containing the soaking solution.

  • Soaking:

    • Incubate the crystal in the soaking solution for a period ranging from 30 minutes to 4 hours at the same temperature as crystallization.

  • Cryoprotection:

    • Prepare a cryoprotectant solution by adding a suitable cryoprotectant (e.g., 25-30% glycerol or ethylene glycol) to the soaking solution.

    • Briefly transfer the soaked crystal into the cryoprotectant solution (a few seconds to a minute).

  • Flash-Cooling:

    • Immediately loop the crystal and plunge it into liquid nitrogen.

Data Presentation

The following table summarizes typical data collection and phasing statistics for a successful SAD experiment using an iodinated nucleoside. These values can serve as a benchmark for your own experiments.

Parameter Value Description
Data Collection
Wavelength (Å)1.54 (Cu Kα) or tuned to I LIII edgeThe X-ray wavelength used for data collection.
Resolution (Å)3.5 - 1.5The level of detail observed in the diffraction data.
Space GroupP212121 (example)The symmetry of the crystal lattice.
Unit Cell (Å)a=50, b=70, c=90 (example)The dimensions of the unit cell.
Completeness (%)> 95 (> 90 in outer shell)The percentage of unique reflections measured.
Redundancy> 4The average number of times each unique reflection is measured.
I/σ(I)> 2.0 in the outer shellThe signal-to-noise ratio of the reflection intensities.
Rmerge< 0.15 (< 0.50 in outer shell)A measure of the agreement between symmetry-related reflections.
Phasing Statistics
No. of Iodine Sites1 - 10The number of iodine atoms located in the asymmetric unit.
CCanom> 0.3The correlation coefficient of anomalous differences.
Phasing Power> 1.0A measure of the strength of the anomalous signal relative to the lack of closure error.
Figure of Merit (FOM)> 0.3 (initial), > 0.7 (after density modification)A measure of the quality of the experimental phases.

Visualizations

MAD_Phasing_Workflow cluster_preparation Crystal Preparation & Derivatization cluster_data_collection Data Collection (Synchrotron) cluster_phasing Phasing & Model Building RNA_prep Prepare RNA Sample Crystallization Crystallize RNA RNA_prep->Crystallization Derivatization Derivatize with This compound (Soaking or Co-crystallization) Crystallization->Derivatization Cryoprotection Cryoprotect Crystal Derivatization->Cryoprotection Flash_Cool Flash-Cool in Liquid Nitrogen Cryoprotection->Flash_Cool Fluorescence_Scan Perform X-ray Fluorescence Scan Flash_Cool->Fluorescence_Scan Select_Wavelengths Select Wavelengths (Peak, Inflection, Remote) Fluorescence_Scan->Select_Wavelengths Data_Collection Collect Diffraction Data at Multiple Wavelengths Select_Wavelengths->Data_Collection Data_Processing Process & Scale Data Data_Collection->Data_Processing Substructure_Solution Solve Iodine Substructure (Patterson or Direct Methods) Data_Processing->Substructure_Solution Phasing Calculate Initial Phases Substructure_Solution->Phasing Density_Modification Improve Phases (Solvent Flattening, etc.) Phasing->Density_Modification Model_Building Build Atomic Model Density_Modification->Model_Building Refinement Refine Structure Model_Building->Refinement

Caption: Experimental workflow for MAD phasing with this compound.

Troubleshooting_MAD_Phasing Start Problem Encountered Weak_Signal Weak Anomalous Signal? Start->Weak_Signal Bad_Map Uninterpretable Electron Density Map? Start->Bad_Map Crystal_Damage Crystal Damage during Derivatization? Start->Crystal_Damage Check_Occupancy Low Occupancy? Weak_Signal->Check_Occupancy Yes Check_Radiation Evidence of Radiation Damage? Weak_Signal->Check_Radiation No Check_Substructure Incorrect Substructure? Bad_Map->Check_Substructure Yes Check_Phases Poor Initial Phases? Bad_Map->Check_Phases No Optimize_Deriv Optimize Derivatization: - Stepwise Transfer - Match Mother Liquor Crystal_Damage->Optimize_Deriv Yes Improve_Data Increase Redundancy Optimize Data Collection Strategy Optimize_Soaking Optimize Soaking Conditions: - Increase Concentration - Vary Soaking Time Check_Occupancy->Optimize_Soaking Yes Check_Occupancy->Check_Radiation No Check_Radiation->Improve_Data No Mitigate_Damage Mitigate Radiation Damage: - Limit Dose - Use Higher Energy Remote Check_Radiation->Mitigate_Damage Yes Rerun_Substructure Try Different Substructure Solution Programs/Parameters Check_Substructure->Rerun_Substructure Yes Check_Substructure->Check_Phases No Improve_DM Optimize Density Modification Parameters Check_Phases->Improve_DM Yes

Caption: Troubleshooting decision tree for MAD phasing experiments.

References

investigating unexpected results with 5-Iodo-2'-O-methyluridine in PCR amplification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results when using 5-Iodo-2'-O-methyluridine in PCR amplification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PCR?

A1: this compound is a modified nucleoside triphosphate. The iodine atom at the 5th position of the uracil base can be used for applications such as X-ray crystallography, cross-linking studies, and as a sensitizer for radiation therapy. The 2'-O-methyl group on the ribose sugar can increase the thermal stability of the resulting DNA duplex and may confer resistance to certain nucleases.

Q2: Can I use my standard DNA polymerase with this compound triphosphate (5-Iodo-2'-O-Me-UTP)?

A2: Not all DNA polymerases can efficiently incorporate modified nucleotides. The bulky 2'-O-methyl group may cause steric hindrance in the active site of some polymerases. It is recommended to use polymerases known for their ability to incorporate modified nucleotides, such as certain engineered Family B DNA polymerases. High-fidelity proofreading polymerases may have lower efficiency in incorporating this modified base.

Q3: How does this compound affect the melting temperature (Tm) of my PCR product?

A3: The 2'-O-methyl modification generally increases the melting temperature of the resulting DNA strand. This increased stability may require a higher denaturation temperature or longer denaturation times during PCR. The impact on primer annealing temperature should be empirically determined using a gradient PCR.

Q4: Will the incorporation of this compound affect downstream applications like sequencing?

A4: Yes, it is highly probable. The presence of a modified base can interfere with the enzymes used in sequencing reactions, potentially leading to poor quality reads or sequencing artifacts. It may be necessary to perform a PCR with natural dNTPs on the purified product containing the modification to generate a template suitable for standard sequencing methods.

Troubleshooting Guide

Issue 1: No or Low PCR Product Yield

If you are observing no amplification or a very faint band on your gel, consider the following causes and solutions.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
DNA Polymerase Inefficiency The 2'-O-methyl group may be inhibiting your polymerase. Switch to a DNA polymerase known to be compatible with modified nucleotides. Consider increasing the polymerase concentration in increments.
Suboptimal Annealing Temperature The modified nucleotide can alter the melting temperature of the template. Optimize the annealing temperature by running a gradient PCR, typically from 5°C below to 10°C above the calculated primer Tm.
Incorrect dNTP Concentration An improper ratio of 5-Iodo-2'-O-Me-UTP to dTTP can stall the polymerase. Start with a low ratio of modified to natural nucleotide and titrate upwards. See the experimental protocols for a suggested starting range.
Insufficient Extension Time The polymerase may incorporate the modified nucleotide more slowly. Increase the extension time. A general guideline is to double the standard extension time for your polymerase and amplicon length.
High Degree of Modification If you are aiming for a high level of incorporation, this can lead to PCR failure. Try reducing the ratio of 5-Iodo-2'-O-Me-UTP to dTTP.
Issue 2: Non-Specific PCR Products (Multiple Bands)

The appearance of unexpected bands in your gel electrophoresis can be due to several factors.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Annealing Temperature is Too Low Even with the stabilizing effect of the 2'-O-methyl group, a low annealing temperature can promote non-specific primer binding. Gradually increase the annealing temperature in 2°C increments.
High Magnesium Concentration Magnesium ions stabilize the primer-template duplex. While necessary, excess Mg²⁺ can lead to non-specific amplification. Titrate the MgCl₂ concentration, typically from 1.5 mM to 3.0 mM.
Poor Primer Design Primers with high GC content or internal secondary structures can lead to non-specific products.[1] Ensure your primers are designed to be specific for your target sequence.
Excessive Primer Concentration High primer concentrations can lead to the formation of primer-dimers, which may be amplified. Reduce the primer concentration, typically within the range of 0.1 to 0.5 µM.

Experimental Protocols

Protocol 1: Basic PCR with this compound

This protocol provides a starting point for setting up a PCR with 5-Iodo-2'-O-Me-UTP. Optimization will likely be required.

  • Reaction Setup:

    • On ice, prepare a master mix for the desired number of reactions.

    • Add the following components in the order listed to a final volume of 50 µL:

ComponentFinal ConcentrationVolume for 50 µL Reaction
Nuclease-Free Water-To 50 µL
10X PCR Buffer1X5 µL
dNTP Mix (10 mM each of dATP, dCTP, dGTP)200 µM each1 µL
dTTP (10 mM)150 µM0.75 µL
5-Iodo-2'-O-Me-UTP (10 mM)50 µM0.25 µL
Forward Primer (10 µM)0.5 µM2.5 µL
Reverse Primer (10 µM)0.5 µM2.5 µL
Template DNA1-100 ng1 µL
DNA Polymerase1-2.5 units0.5 µL
  • Thermal Cycling:

    • Program the thermocycler with the following conditions. Adjust the annealing temperature and extension time as needed.

StepTemperatureTimeCycles
Initial Denaturation95°C3 min1
Denaturation95°C30 sec30-35
Annealing55-65°C45 sec
Extension72°C2 min/kb
Final Extension72°C7 min1
Hold4°C
  • Analysis:

    • Analyze the PCR products by running 10 µL of the reaction on a 1-2% agarose gel.

Protocol 2: Optimizing Annealing Temperature using Gradient PCR
  • Prepare a master mix as described in Protocol 1.

  • Aliquot the master mix into 8 PCR tubes.

  • Add the template DNA to each tube.

  • Place the tubes in a gradient thermocycler.

  • Set the thermocycler to run a temperature gradient across the block for the annealing step (e.g., 55°C to 65°C).

  • Run the PCR program.

  • Analyze the results on an agarose gel to determine the optimal annealing temperature that gives the highest yield of the specific product with minimal non-specific bands.

Quantitative Data Summary

The following tables provide suggested ranges for optimizing key PCR components.

Table 1: Titration of 5-Iodo-2'-O-Me-UTP and dTTP (Total dUTP + dTTP concentration should be kept constant at 200 µM)

Ratio (5-Iodo-2'-O-Me-UTP : dTTP)[5-Iodo-2'-O-Me-UTP] (µM)[dTTP] (µM)Expected Outcome
1:350150Good starting point for initial experiments.
1:1100100Increased incorporation, may require further optimization.
3:115050High incorporation, higher risk of PCR inhibition.
1:02000Very high incorporation, likely to fail with standard polymerases.

Table 2: Optimization of MgCl₂ and Primer Concentrations

ParameterRangeNotes
MgCl₂ Concentration1.5 - 3.0 mMHigher concentrations may be needed to compensate for chelation by dNTPs, but can decrease specificity.
Primer Concentration0.1 - 0.5 µMUse the lowest concentration that gives a good yield to minimize primer-dimer formation.

Visualizations

PCR_Troubleshooting_Workflow start Start PCR with 5-Iodo-2'-O-Me-UTP gel_analysis Analyze on Agarose Gel start->gel_analysis result Expected Product? gel_analysis->result success Success! result->success Yes no_product No/Low Product result->no_product No non_specific Non-Specific Bands result->non_specific Smear/ Multiple Bands ts1_polymerase Change Polymerase no_product->ts1_polymerase ts2_gradient Increase Annealing Temp non_specific->ts2_gradient ts1_gradient Run Gradient PCR for Ta ts1_polymerase->ts1_gradient ts1_dntp Adjust dNTP Ratio ts1_gradient->ts1_dntp ts1_extension Increase Extension Time ts1_dntp->ts1_extension ts1_extension->gel_analysis ts2_mgcl2 Titrate MgCl2 ts2_gradient->ts2_mgcl2 ts2_primers Reduce Primer Conc. ts2_mgcl2->ts2_primers ts2_primers->gel_analysis

Caption: Troubleshooting workflow for PCR with this compound.

PCR_Incorporation cluster_0 PCR Cycle cluster_1 Resulting Duplex template Template DNA Strand (contains Adenine) polymerase DNA Polymerase template->polymerase primer Growing Primer Strand primer->polymerase incorporation Incorporation into new DNA strand polymerase->incorporation incorporates modified_utp 5-Iodo-2'-O-Me-UTP modified_utp->polymerase new_strand Newly Synthesized Strand with this compound incorporation->new_strand original_strand Original Template Strand new_strand->original_strand forms duplex with

References

Validation & Comparative

A Comparative Analysis of the Antiviral Potential of 5-Iodo-2'-O-methyluridine and Idoxuridine

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the antiviral activity between 5-Iodo-2'-O-methyluridine and the established antiviral drug Idoxuridine is not feasible at this time due to a lack of publicly available data on the former compound. Extensive searches for quantitative antiviral data, such as EC50 and CC50 values, for this compound have not yielded specific results.

This guide will, therefore, provide a comprehensive overview of the well-documented antiviral agent, Idoxuridine, and discuss the potential implications of the 2'-O-methyl modification on uridine nucleosides in the context of antiviral research. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this area.

Idoxuridine: A Profile of a First-Generation Antiviral Agent

Idoxuridine, also known as 5-iodo-2'-deoxyuridine, is a nucleoside analog that has been a cornerstone in antiviral therapy, particularly for the topical treatment of herpes simplex virus (HSV) infections of the eye.[1]

Mechanism of Action

Idoxuridine exerts its antiviral effect by acting as a thymidine analog.[1] Its mechanism involves several key steps:

  • Cellular Uptake and Phosphorylation: Once administered, Idoxuridine is taken up by host cells and is phosphorylated by cellular kinases to its active triphosphate form.

  • Incorporation into Viral DNA: The triphosphate form of Idoxuridine competes with the natural nucleoside, thymidine triphosphate, for incorporation into the replicating viral DNA by the viral DNA polymerase.[1]

  • Disruption of Viral Replication: The presence of the iodine atom at the 5th position of the uracil base leads to errors in base pairing during subsequent rounds of DNA replication. This results in the production of faulty viral proteins and non-infectious viral particles, thereby inhibiting viral proliferation.[1]

Antiviral Spectrum and Efficacy

Idoxuridine has demonstrated activity against a range of DNA viruses, including:

  • Herpes simplex virus (HSV) types 1 and 2

  • Varicella-zoster virus (VZV)

  • Vaccinia virus

  • Cytomegalovirus (CMV)

  • Adenovirus

One study calculated the antiviral index for Idoxuridine to be 80. The antiviral index is defined as the ratio of the minimum toxic dose to the 50% effective dose (ED50), providing a measure of the drug's selectivity for infected cells.[2][3] An IC50 value of 4.3 μM has been reported for Idoxuridine against feline herpesvirus.[4]

Experimental Protocol for Antiviral Activity Assessment of Idoxuridine (General Plaque Reduction Assay)

The following is a generalized protocol for determining the antiviral activity of a compound like Idoxuridine using a plaque reduction assay, a common method in virology.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis prep_cells Seed susceptible host cells (e.g., Vero cells) in multi-well plates infect_cells Infect cell monolayers with a standardized amount of virus prep_cells->infect_cells prep_virus Prepare serial dilutions of virus stock prep_virus->infect_cells prep_drug Prepare serial dilutions of Idoxuridine add_drug Add varying concentrations of Idoxuridine to the infected cells prep_drug->add_drug infect_cells->add_drug incubate Incubate plates to allow virus replication and plaque formation add_drug->incubate controls Include virus-only (positive control) and cell-only (negative control) wells controls->incubate fix_stain Fix cells and stain with a dye (e.g., crystal violet) to visualize plaques incubate->fix_stain count_plaques Count the number of plaques in each well fix_stain->count_plaques calculate_ec50 Calculate the EC50 value: the concentration that inhibits plaque formation by 50% count_plaques->calculate_ec50

Caption: A generalized workflow for determining the antiviral efficacy of a compound using a plaque reduction assay.

The Role of 2'-O-Methylation in Nucleosides and Antiviral Research

The 2'-O-methyl modification on the ribose sugar of a nucleoside can have significant biological implications. While specific data for this compound is unavailable, the broader context of 2'-O-methylated nucleosides offers some insights.

Evasion of Innate Immunity

One of the key roles of 2'-O-methylation in virology is as a mechanism for viruses to evade the host's innate immune system. Many viral RNAs possess a 5'-cap structure that is 2'-O-methylated, which mimics host messenger RNA. This "molecular mimicry" helps the virus avoid recognition by host pattern recognition receptors, such as RIG-I and MDA5, which would otherwise trigger an antiviral interferon response.

Impact on Antiviral Drug Design

The 2'-position of the nucleoside sugar is a critical site for modification in the design of antiviral drugs. The addition of a methyl group at this position can influence the conformation of the nucleoside and its interaction with viral polymerases. For instance, 2'-methylated nucleoside analogs have been investigated as inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. The presence of the 2'-methyl group can act as a non-obligate chain terminator, preventing the addition of subsequent nucleotides to the growing viral RNA chain.

The successful development of sofosbuvir, a 2'-fluoro and 2'-C-methyl modified uridine analog for the treatment of HCV, highlights the potential of modifications at the 2'-position to yield potent and selective antiviral agents.

Conclusion

Idoxuridine is a well-characterized antiviral compound with a clear mechanism of action and a known spectrum of activity, primarily against herpesviruses. In contrast, this compound remains an enigmatic compound in the public domain of antiviral research. While the 2'-O-methyl modification is of significant interest in virology and drug development for its role in immune evasion and as a potential site for creating polymerase inhibitors, the specific antiviral properties of this compound have not been documented in accessible literature.

Therefore, a direct and quantitative comparison of the antiviral activity of these two molecules is not possible. Future research into the synthesis and biological evaluation of this compound would be necessary to elucidate its potential as an antiviral agent and to draw any meaningful comparisons with established drugs like Idoxuridine.

References

In Vivo Validation of 5-Iodo-2'-O-methyluridine as a Radiosensitizer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo validation of 5-Iodo-2'-O-methyluridine and other radiosensitizers. Due to the limited availability of in vivo data for this compound, this document focuses on its closely related and extensively studied analogue, 5-iododeoxyuridine (IUdR), and its prodrug, ropidoxuridine (IPdR). These are compared with two standard-of-care radiosensitizers, cisplatin and gemcitabine, to offer a comprehensive overview of their performance based on available preclinical and clinical data.

Executive Summary

Radiosensitizers are agents that enhance the efficacy of radiation therapy, a cornerstone of cancer treatment. The ideal radiosensitizer would selectively augment tumor cell killing while sparing healthy tissues. Halogenated pyrimidines, such as 5-iododeoxyuridine (IUdR), represent a class of compounds that integrate into DNA, rendering it more susceptible to radiation-induced damage. While direct in vivo validation for this compound is not extensively documented in publicly available literature, the wealth of data on IUdR and its oral prodrug, ropidoxuridine (IPdR), provides valuable insights into the potential of this class of molecules. This guide compares the in vivo performance of IUdR/IPdR with established radiosensitizers, cisplatin and gemcitabine, focusing on efficacy, toxicity, and mechanisms of action.

Comparative Analysis of Radiosensitizers in Vivo

The following tables summarize quantitative data from in vivo studies, providing a basis for comparing the efficacy and toxicity of IUdR/IPdR, cisplatin, and gemcitabine as radiosensitizers.

Table 1: In Vivo Efficacy of Radiosensitizers
RadiosensitizerCancer ModelKey Efficacy MetricResultsCitation
5-iododeoxyuridine (IUdR) Human tumor xenografts in nude miceIncreased therapeutic effectiveness of radioimmunotherapyShowed regression in average tumor volume and individual cures when combined with radioimmunotherapy.[1]
Ropidoxuridine (IPdR) (IUdR prodrug) U251 human glioblastoma xenograftsSensitizer Enhancement Ratio (SER)SER of 1.31 with oral IPdR + radiation therapy.
Cisplatin (nanoliposomal) Lewis lung carcinomaSensitizer Enhancement Ratio (SER)SER of 4.92 when administered 72 hours prior to irradiation.[2]
Gemcitabine Panc-1 pancreatic cancer xenograftsTumor doubling timeFixed-dose-rate infusion resulted in a tumor doubling time of 44 ± 5 days with radiation, compared to 29 ± 3 days with bolus injection and radiation.[3]
Table 2: In Vivo Toxicity of Radiosensitizers
RadiosensitizerAnimal ModelKey Toxicity FindingsCitation
5-iododeoxyuridine (IUdR) Patients in Phase I studyDose-limiting systemic toxicity confined to bone marrow (thrombocytopenia).[4]
Ropidoxuridine (IPdR) (IUdR prodrug) Athymic miceMinimal systemic toxicity at effective doses; considered to have a more favorable therapeutic index than IUdR.[5]
Cisplatin (nanoliposomal) MiceSlightly increased injury in jejunal crypt cells (SER of 1.15 vs 1.19 for radiation alone).[2]
Gemcitabine C3H miceTwice-weekly regimen with radiation was more toxic by weight loss compared to a once-weekly schedule.[6]

Signaling Pathways and Mechanisms of Action

The radiosensitizing effects of these compounds are mediated through distinct molecular pathways.

5-Iododeoxyuridine (IUdR)

IUdR, as a thymidine analog, is incorporated into the DNA of proliferating cells. The presence of the iodine atom weakens the DNA backbone, making it more susceptible to damage from ionizing radiation. This leads to an increase in DNA single and double-strand breaks, ultimately triggering cell death.

IUdR_Mechanism cluster_0 Cellular Processes IUdR 5-Iododeoxyuridine (IUdR) DNA_Incorp DNA Incorporation IUdR->DNA_Incorp Cellular Uptake & Phosphorylation DNA_Damage Increased DNA Double-Strand Breaks Radiation Ionizing Radiation Radiation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1. Proposed mechanism of radiosensitization by 5-Iododeoxyuridine (IUdR).

Cisplatin

Cisplatin is a platinum-based chemotherapeutic agent that forms adducts with DNA, leading to cross-linking and inhibition of DNA replication and transcription. As a radiosensitizer, cisplatin is thought to inhibit the repair of sublethal radiation damage.[7] In vivo studies suggest a primary interaction involves increased oxygenation of hypoxic tumor cells.[8]

Cisplatin_Mechanism Cisplatin Cisplatin DNA_Adducts DNA Adducts & Cross-linking Cisplatin->DNA_Adducts DNA_Repair_Inhib Inhibition of DNA Repair Mechanisms DNA_Adducts->DNA_Repair_Inhib Radiation Ionizing Radiation Radiation->DNA_Repair_Inhib Synergistic Effect Cell_Death Cell Death DNA_Repair_Inhib->Cell_Death Gemcitabine_Mechanism Gemcitabine Gemcitabine RR_Inhibition Ribonucleotide Reductase Inhibition Gemcitabine->RR_Inhibition S_Phase S-Phase Arrest Gemcitabine->S_Phase dATP_Depletion dATP Pool Depletion RR_Inhibition->dATP_Depletion DNA_Incorp Incorporation into DNA dATP_Depletion->DNA_Incorp Radiosensitization Radiosensitization DNA_Incorp->Radiosensitization S_Phase->Radiosensitization Experimental_Workflow Start Tumor Cell Implantation (e.g., subcutaneous xenograft) Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Radiosensitizer +/- Radiation) Randomization->Treatment Monitoring Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Delay, Survival) Monitoring->Endpoint

References

Comparative Analysis of 5-Iodo-2'-O-methyluridine and Other Thymidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of thymidine analogs is crucial for advancing research in virology, oncology, and cell biology. This guide provides a comparative analysis of 5-Iodo-2'-O-methyluridine and other key thymidine analogs, including 5-Iodo-2'-deoxyuridine, 5-Bromo-2'-deoxyuridine (BrdU), 5-Ethynyl-2'-deoxyuridine (EdU), and (2'S)-2'-Deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU). The focus is on their mechanisms of action, antiviral and anticancer properties, and associated experimental methodologies.

Thymidine analogs are synthetic compounds structurally similar to thymidine, a natural nucleoside. This structural mimicry allows them to be incorporated into newly synthesized DNA during cellular replication or by viral polymerases. This incorporation can disrupt normal DNA function, leading to applications in antiviral and anticancer therapies, as well as in laboratory techniques for measuring cell proliferation.

Overview of Compared Thymidine Analogs

This guide focuses on the following thymidine analogs:

  • This compound: A modified nucleoside with potential as a novel antiviral and anticancer agent. The presence of the 2'-O-methyl group is known to increase the stability of RNA and can influence interactions with viral enzymes.

  • 5-Iodo-2'-deoxyuridine (Idoxuridine): An established antiviral agent, particularly used in the treatment of herpes simplex virus (HSV) infections.[1] It acts by inhibiting viral DNA polymerase and can be incorporated into viral DNA, leading to a dysfunctional genome.

  • 5-Bromo-2'-deoxyuridine (BrdU): Widely used in scientific research to label proliferating cells.[2] Its incorporation into DNA allows for detection with specific antibodies, providing a method to quantify DNA synthesis.[2] However, BrdU is known to be mutagenic and cytotoxic.[1][3]

  • 5-Ethynyl-2'-deoxyuridine (EdU): A newer generation cell proliferation marker that offers a more efficient and less harsh detection method compared to BrdU. Detection is achieved through a "click" chemistry reaction, avoiding the need for DNA denaturation. EdU also exhibits cytotoxicity at higher concentrations.

  • (2'S)-2'-Deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU): A thymidine analog designed to be less toxic than BrdU and EdU.[3][4] It is suitable for long-term cell survival studies and in vivo DNA labeling.[4]

Comparative Performance Data

Quantitative data on the antiviral and anticancer efficacy, as well as the cytotoxicity of these analogs, are crucial for their comparative evaluation. The following tables summarize available data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as cell lines, virus strains, and assay methods.

Table 1: Comparative Antiviral Activity of Thymidine Analogs

CompoundVirusCell LineAssayEC50/IC50Citation
5-Iodo-2'-deoxyuridine Feline HerpesvirusNot specifiedNot specified4.3 µM[5][6]
5-Iodo-2'-deoxyuridine Herpes Simplex Virus Type 1 (HSV-1)VeroPlaque ReductionInhibitory at 2-4 µg/mL[7]
5-Ethyl-2'-deoxyuridine Herpes Simplex Virus Type 1 (HSV-1)VeroPlaque Reduction8.6 µM[8]
5-Ethyl-2'-deoxyuridine Herpes Simplex Virus Type 2 (HSV-2)VeroPlaque Reduction7.8 µM[8]
Acyclic 5-(1-azido-2-chloroethyl)uracil derivative (12) Duck Hepatitis B Virus (DHBV)In vitroNot specified0.31-1.55 µM[9]
Acyclic 5-(1-azido-2-chloroethyl)uracil derivative (12) Human Cytomegalovirus (HCMV)In vitroNot specified3.1 µM[9]

Table 2: Comparative Anticancer Activity and Cytotoxicity of Thymidine Analogs

CompoundCell LineAssayIC50Citation
5-Iodo-2'-deoxyuridine Human Bladder Cancer (T24)Growth InhibitionPotentiates toxicity of FUra and FdUrd[10]
N1,N3-dicyclohexylmethyl-5-iodouracil (8b) HepG2 (Hepatocellular Carcinoma)Not specified16.5 µg/mL[11]
BrdU Chinese Hamster Ovary (CHO)Colony Formation15 µM[12]
BrdU DNA repair-deficient CHO cellsColony Formation0.30–0.63 µM[12]
EdU Chinese Hamster Ovary (CHO)Colony Formation88 nM[12]
Glycyrrhetic acid derivative (3a) HeLa (Cervical Cancer)MTT11.4 ± 0.2 µM[13]
Ichnocarpus frutescens chloroform extract HeLa (Cervical Cancer)MTT188.6 µg/mL[14]

Mechanism of Action and Metabolic Pathways

Thymidine analogs exert their biological effects by interfering with DNA synthesis. After entering the cell, they are phosphorylated by cellular kinases to their active triphosphate forms. These triphosphates can then be incorporated into newly synthesized DNA in place of thymidine triphosphate.

The 2'-O-methylation on this compound is a key modification. 2'-O-methylation is a common post-transcriptional modification of RNA that can enhance its stability by protecting it from nuclease degradation.[15] In the context of a nucleoside analog, this modification can influence its recognition and processing by cellular and viral enzymes, potentially altering its efficacy and cytotoxicity profile.[16]

Metabolic Pathway of Thymidine Analogs General Metabolic Pathway of Thymidine Analogs cluster_extracellular Extracellular cluster_intracellular Intracellular Analog Thymidine Analog (e.g., this compound) Analog_in Thymidine Analog Analog->Analog_in Nucleoside Transporter Analog_MP Analog Monophosphate Analog_in->Analog_MP Thymidine Kinase Analog_DP Analog Diphosphate Analog_MP->Analog_DP Thymidylate Kinase Analog_TP Analog Triphosphate Analog_DP->Analog_TP Nucleoside Diphosphate Kinase DNA DNA Incorporation Analog_TP->DNA DNA Polymerase

Figure 1: General metabolic activation pathway of thymidine analogs.

Experimental Protocols

Accurate and reproducible experimental methods are essential for the comparative evaluation of these compounds. Below are detailed protocols for key assays.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.[17]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock of known titer

  • Test compound (e.g., this compound) at various dilutions

  • Serum-free cell culture medium

  • Overlay medium (e.g., containing methylcellulose or agarose)

  • Formalin for fixation

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Seed host cells in 6-well plates and grow to a confluent monolayer.

  • Virus Dilution: Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

  • Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium.

  • Infection: Remove the growth medium from the cells and wash with PBS. Add the virus inoculum to each well, with and without the various concentrations of the test compound. Include a virus-only control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Fixation and Staining: Fix the cells with formalin and then stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value (the concentration that reduces plaques by 50%) can be determined by regression analysis.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][18]

Materials:

  • Cells seeded in a 96-well plate

  • Test compound at various dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration that reduces cell viability by 50%) can be determined from the dose-response curve.

Cell Proliferation Assay using EdU Incorporation

This assay measures DNA synthesis by detecting the incorporation of EdU.[19]

Materials:

  • Cells cultured on coverslips or in microplates

  • EdU solution (typically 10 µM)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail (containing a fluorescent azide, copper sulfate, and a reducing agent)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Fluorescence microscope

Procedure:

  • EdU Labeling: Add EdU solution to the cell culture medium and incubate for a desired period (e.g., 1-2 hours) to allow for incorporation into newly synthesized DNA.

  • Fixation: Fix the cells with the fixative solution for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature.

  • Click Reaction: Prepare the Click-iT® reaction cocktail and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells with PBS.

  • Nuclear Staining: Counterstain the cell nuclei with DAPI or Hoechst.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Data Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (as determined by the nuclear counterstain).

Experimental Workflow General Experimental Workflow for Comparing Thymidine Analogs cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Prepare Cell Cultures (Cancer or Host Cells for Virus) Antiviral Antiviral Assay (Plaque Reduction) Cell_Culture->Antiviral Anticancer Anticancer/Cytotoxicity Assay (MTT Assay) Cell_Culture->Anticancer Proliferation Cell Proliferation Assay (EdU/BrdU Incorporation) Cell_Culture->Proliferation Compound_Prep Prepare Serial Dilutions of Thymidine Analogs Compound_Prep->Antiviral Compound_Prep->Anticancer Compound_Prep->Proliferation EC50 Determine EC50 (Antiviral) Antiviral->EC50 IC50 Determine IC50 (Anticancer/Cytotoxicity) Anticancer->IC50 Prolif_Rate Quantify Proliferation Rate Proliferation->Prolif_Rate Comparison Comparative Analysis of Analogs EC50->Comparison IC50->Comparison Prolif_Rate->Comparison

Figure 2: Generalized workflow for the comparative evaluation of thymidine analogs.

Conclusion

The comparative analysis of thymidine analogs reveals a landscape of compounds with diverse applications and varying efficacy and toxicity profiles. While 5-Iodo-2'-deoxyuridine is an established antiviral, and BrdU and EdU are mainstays in cell proliferation studies, the development of newer analogs like F-ara-EdU highlights the ongoing effort to reduce cytotoxicity while maintaining efficacy.

This compound represents an intriguing but less characterized member of this family. The presence of the 2'-O-methyl group suggests potential for enhanced stability and unique interactions with viral and cellular enzymes. However, the lack of readily available quantitative data on its antiviral and anticancer activity underscores the need for further experimental investigation to fully understand its therapeutic potential and place it within the comparative landscape of thymidine analogs. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which are essential for the rational design and development of new therapeutic and research agents.

References

A Comparative Analysis of 5-Fluorouracil and 5-Iodo-2'-deoxyuridine in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of two pyrimidine analogs in synergistic anti-cancer strategies, substituting 5-Iodo-2'-deoxyuridine for the lesser-studied 5-Iodo-2'-O-methyluridine to provide data-driven insights for researchers and drug development professionals.

In the landscape of combination chemotherapy, the strategic pairing of cytotoxic agents to enhance therapeutic efficacy is a cornerstone of modern oncology. This guide provides a detailed comparison of two pyrimidine analogs: the well-established antimetabolite 5-Fluorouracil (5-FU) and the halogenated nucleoside 5-Iodo-2'-deoxyuridine (IdUrd). Due to a significant lack of published research on this compound, this analysis will focus on the more extensively studied IdUrd as a representative of iodinated pyrimidines, particularly in its synergistic relationship with 5-FU.

Executive Summary

5-Fluorouracil has long been a foundational component of various chemotherapy regimens, primarily functioning through the inhibition of thymidylate synthase and the fraudulent incorporation into RNA and DNA. 5-Iodo-2'-deoxyuridine, a thymidine analog, exerts its cytotoxic effects by being incorporated into DNA, leading to structural and functional impairments. The combination of these two agents has been shown to produce a synergistic cytotoxic effect, with 5-FU enhancing the incorporation of IdUrd into the DNA of cancer cells. This guide will delve into the experimental data supporting this synergy, provide detailed methodologies for key experiments, and illustrate the underlying molecular mechanisms and experimental workflows.

Quantitative Data on Therapeutic Efficacy

The synergistic interaction between 5-FU and IdUrd has been demonstrated in preclinical studies. The following tables summarize the key quantitative findings from a pivotal study on the human bladder cancer cell line, T24.

Drug/CombinationMetricValueReference
5-Fluorouracil (5-FU)Growth InhibitionPotentiates IdUrd's lethal effects[1]
5-Iodo-2'-deoxyuridine (IdUrd)DNA IncorporationEnhanced by 5-FU[1]
IdUrd + 5-FU DNA Incorporation Enhanced Rate [1]
IdUrd + 5-FU Cytotoxicity Potentiated Lethal Properties [1]

Table 1: Synergistic Effects of 5-FU and IdUrd in T24 Human Bladder Cancer Cells

MechanismEffect of 5-FUContribution to SynergyReference
Inhibition of Iododeoxyuridylate DehalogenationPresentAccounts for 67% of the stimulation in IdUrd incorporation[1]
Depletion of Thymidine Triphosphate (dTTP) poolsPresentContributes to increased IdUrd incorporation[1]

Table 2: Mechanisms of 5-FU-mediated Enhancement of IdUrd Efficacy

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the efficacy of the 5-FU and IdUrd combination therapy.

Cell Culture and Drug Preparation

The T24 human bladder cancer cell line is maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2. Stock solutions of 5-FU and IdUrd are prepared in sterile dimethyl sulfoxide (DMSO) and diluted to the desired concentrations in the culture medium immediately before use.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with cytotoxic agents, providing a measure of cell reproductive integrity.

  • Cell Seeding: T24 cells are seeded into 6-well plates at a density of 500 cells per well and allowed to attach overnight.

  • Drug Treatment: Cells are treated with varying concentrations of 5-FU, IdUrd, or the combination of both for a specified period (e.g., 24 hours).

  • Colony Formation: After drug exposure, the medium is replaced with fresh, drug-free medium, and the plates are incubated for 10-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction for each treatment is calculated by normalizing the number of colonies to that of the untreated control.

DNA Incorporation Assay

This assay quantifies the extent of IdUrd incorporation into the cellular DNA.

  • Radiolabeling: T24 cells are seeded in 24-well plates and treated with 5-FU for a predetermined time. Subsequently, a radiolabeled form of IdUrd (e.g., [¹²⁵I]IdUrd) is added to the culture medium.

  • Incubation: The cells are incubated for a defined period to allow for the incorporation of the radiolabeled IdUrd into the newly synthesized DNA.

  • DNA Extraction: After incubation, the cells are washed, and the DNA is extracted using a standard DNA isolation kit.

  • Quantification: The amount of radioactivity incorporated into the DNA is measured using a gamma counter.

  • Data Analysis: The rate of IdUrd incorporation is calculated and compared between cells treated with IdUrd alone and those treated with the combination of 5-FU and IdUrd.

Visualizing the Mechanisms and Workflows

To better understand the experimental processes and the molecular interactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_clonogenic_steps Clonogenic Assay Steps cluster_dna_incorp_steps DNA Incorporation Assay Steps cluster_analysis Data Analysis T24_cells T24 Human Bladder Cancer Cells Seed_clono Seed Cells T24_cells->Seed_clono Seed_dna Seed Cells T24_cells->Seed_dna Drug_prep Prepare 5-FU and IdUrd Stock Solutions Treat_clono Drug Treatment (5-FU, IdUrd, Combo) Drug_prep->Treat_clono Treat_dna Pre-treat with 5-FU Drug_prep->Treat_dna Clonogenic Clonogenic Survival Assay DNA_incorp DNA Incorporation Assay Seed_clono->Treat_clono Incubate_clono Incubate for Colony Formation Treat_clono->Incubate_clono Stain_count Stain and Count Colonies Incubate_clono->Stain_count Analyze_survival Calculate Surviving Fraction Stain_count->Analyze_survival Seed_dna->Treat_dna Radiolabel Add [¹²⁵I]IdUrd Treat_dna->Radiolabel Extract_dna Extract DNA Radiolabel->Extract_dna Quantify_dna Quantify Radioactivity Extract_dna->Quantify_dna Analyze_incorp Determine Incorporation Rate Quantify_dna->Analyze_incorp Compare Compare Efficacy and Synergy Analyze_survival->Compare Analyze_incorp->Compare

Experimental workflow for comparing 5-FU and IdUrd combination therapy.

References

Validating the Incorporation of 5-Iodo-2'-O-methyluridine into DNA by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engineering novel therapeutic and diagnostic agents with modified nucleotides, rigorous validation of their incorporation into DNA is critical. This guide provides an objective comparison of mass spectrometry-based validation of 5-Iodo-2'-O-methyluridine incorporation into DNA with two common alternatives: 5-ethynyl-2'-deoxyuridine (EdU) followed by click chemistry and biotin-dUTP labeling. This guide includes supporting experimental data, detailed methodologies for the alternative techniques, and visual workflows to inform the selection of the most suitable validation strategy.

At a Glance: Comparison of DNA Labeling and Detection Methods

The selection of a DNA labeling and validation method is contingent on experimental goals, required sensitivity, and available instrumentation. While mass spectrometry offers unparalleled specificity and quantification for direct detection of modified nucleosides, other methods provide viable alternatives.

FeatureThis compound + LC-MS/MS5-Ethynyl-2'-deoxyuridine (EdU) + Click ChemistryBiotin-dUTP + Affinity Purification
Principle Direct detection of the mass-to-charge ratio of the incorporated iodinated and methylated uridine nucleoside after DNA digestion.Covalent labeling of the incorporated alkyne-modified nucleoside with a reporter molecule (e.g., biotin or fluorophore) via copper-catalyzed click chemistry.Incorporation of a biotin-labeled dUTP analog, enabling subsequent detection or enrichment using streptavidin-based methods.
Detection Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).Fluorescence microscopy, flow cytometry, or mass spectrometry (if a mass-tagged azide is used).Western blotting (with streptavidin-HRP), ELISA, or mass spectrometry of enriched DNA fragments.
Quantification Highly quantitative, providing absolute or relative amounts of the modification.[1]Semi-quantitative to quantitative, depending on the detection method and image/flow analysis.Primarily qualitative to semi-quantitative.
Sensitivity High, with detection limits typically in the femtomole to attomole range for modified nucleosides.[1]High, with single-cell level detection possible with fluorescence-based methods.[2]High, due to the strong biotin-streptavidin interaction.
Experimental Steps DNA isolation, enzymatic digestion to nucleosides, LC separation, and MS/MS detection.Cell labeling with EdU, cell fixation and permeabilization, click reaction with a tagged azide, detection.DNA labeling (e.g., via PCR or nick translation), affinity purification on streptavidin beads, elution, and downstream analysis.
Advantages Provides definitive structural confirmation and precise quantification without the need for antibodies or secondary labeling steps.Versatile detection methods, compatible with imaging and flow cytometry for single-cell analysis. The click reaction is highly specific and efficient.[2]Strong and specific interaction allows for efficient enrichment of labeled DNA. A wide range of streptavidin conjugates are commercially available.
Limitations Requires specialized and expensive LC-MS/MS instrumentation and expertise. A specific protocol for this compound is not widely established.Indirect detection method. The click reaction components can sometimes be toxic to cells, although milder alternatives are being developed.The large biotin tag can potentially interfere with DNA polymerase efficiency and may affect DNA structure and subsequent enzymatic manipulations.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for validating the incorporation of modified nucleosides into DNA using the compared methods.

Workflow for this compound Validation by LC-MS/MS cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Cell Culture with This compound B Genomic DNA Isolation A->B C Enzymatic Digestion to Nucleosides B->C D Liquid Chromatography Separation C->D Injection E Tandem Mass Spectrometry (MS/MS) Detection D->E F Data Analysis & Quantification E->F

Caption: A generalized workflow for the validation of this compound incorporation into DNA using LC-MS/MS.

Workflow for EdU Incorporation and Detection cluster_0 Cellular Labeling cluster_1 Detection A Incubate Cells with EdU B Fix and Permeabilize Cells A->B C Click Reaction with Fluorescent or Biotin Azide B->C D Wash and Image (Microscopy/Flow Cytometry) C->D

Caption: A typical workflow for labeling newly synthesized DNA with EdU and its subsequent detection via click chemistry.

Workflow for Biotin-dUTP Labeling and Enrichment cluster_0 Labeling and Capture cluster_1 Analysis A In vitro DNA Synthesis with Biotin-dUTP (e.g., PCR, Nick Translation) B Incubate with Streptavidin-coated Beads A->B C Wash to Remove Unbound DNA B->C D Elute Biotinylated DNA C->D E Downstream Analysis (e.g., qPCR, Sequencing, MS) D->E

Caption: A general workflow for the labeling of DNA with Biotin-dUTP and subsequent enrichment for analysis.

Experimental Protocols

Detailed experimental protocols for the incorporation and validation of this compound are not widely available in the public domain. The following protocols for alternative methods are provided as a reference.

Protocol 1: EdU Incorporation and Detection for Cell Proliferation Analysis

This protocol is adapted from standard procedures for EdU-based cell proliferation assays.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU) solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent like sodium ascorbate)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and enter the desired growth phase.

  • EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for a period ranging from 30 minutes to several hours, depending on the cell cycle length.

  • Fixation: Aspirate the medium, wash the cells once with PBS, and then add the fixative solution. Incubate for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then add the permeabilization buffer. Incubate for 20 minutes at room temperature.

  • Click Reaction: Wash the cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Protect from light and incubate for 30 minutes at room temperature.

  • Staining and Imaging: Wash the cells twice with PBS. If desired, stain the nuclei with a counterstain like DAPI. The cells are now ready for visualization by fluorescence microscopy or analysis by flow cytometry.

Protocol 2: Biotin-dUTP Labeling of DNA by PCR

This protocol describes the generation of a biotin-labeled DNA probe using PCR.

Materials:

  • DNA template

  • Forward and reverse primers

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Biotin-11-dUTP

  • Taq DNA polymerase and reaction buffer

  • Thermocycler

  • Agarose gel electrophoresis system

Procedure:

  • PCR Reaction Setup: In a PCR tube, combine the following components:

    • DNA template (1-10 ng)

    • Forward primer (10 pmol)

    • Reverse primer (10 pmol)

    • dNTP mix (final concentration 200 µM of each dNTP)

    • Biotin-11-dUTP (adjust the ratio with dTTP, e.g., a 1:3 ratio of Biotin-dUTP:dTTP)

    • Taq DNA polymerase (1-2.5 units)

    • 10x PCR buffer

    • Nuclease-free water to the final volume.

  • PCR Amplification: Perform PCR using a standard thermocycling program with annealing and extension temperatures and times optimized for the specific primers and template.

  • Verification of Labeling: Analyze a small aliquot of the PCR product by agarose gel electrophoresis to confirm the amplification of the desired DNA fragment. The biotinylated DNA will have a slightly higher molecular weight than the unlabeled control.

  • Purification: Purify the biotin-labeled PCR product using a PCR purification kit to remove unincorporated primers and nucleotides. The purified probe is ready for use in downstream applications like Southern blotting or electrophoretic mobility shift assays (EMSA).

Conclusion

The validation of this compound incorporation into DNA by mass spectrometry offers a highly specific and quantitative approach. While detailed public protocols are scarce, the methodology would likely follow the general principles of LC-MS/MS analysis of modified nucleosides. For researchers without access to specialized mass spectrometry facilities, or for those requiring single-cell resolution, EdU-based click chemistry presents a versatile and sensitive alternative. Biotin-dUTP labeling remains a robust method for generating probes and enriching labeled DNA for various downstream applications. The choice of method should be carefully considered based on the specific research question, available resources, and the level of quantitative and structural detail required.

References

Comparative Analysis of Antiviral Activity: 5-Iodo-2'-deoxyuridine (Idoxuridine)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antiviral assay results of 5-Iodo-2'-deoxyuridine, a notable antiviral compound. Please note that extensive literature searches did not yield specific antiviral assay data for 5-Iodo-2'-O-methyluridine. This guide therefore focuses on the closely related and well-documented compound, 5-Iodo-2'-deoxyuridine (Idoxuridine).

Introduction

5-Iodo-2'-deoxyuridine, commonly known as Idoxuridine (IUdR), is a synthetic thymidine analog that has been a cornerstone in the development of antiviral therapies. Its structural similarity to deoxyuridine allows it to be incorporated into viral DNA, thereby disrupting viral replication. This guide provides a comparative overview of the antiviral efficacy of Idoxuridine against various viruses, juxtaposed with other antiviral agents, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Antiviral Activity

The antiviral activity of Idoxuridine has been evaluated against a range of DNA viruses, most notably Herpes Simplex Virus (HSV) and Vaccinia Virus (VV). The following tables summarize the quantitative data from various in vitro studies, comparing the efficacy of Idoxuridine with other antiviral compounds.

Compound Virus Cell Line Assay Type IC50 (µM) Selectivity Index (SI) Reference
Idoxuridine (IUdR) Vaccinia Virus (Bratislava)CEFCPE Inhibition0.58 - 0.8520.4 - 33.3 (CGIC50/IC50)[1]
Cidofovir (CDV)Vaccinia Virus (Bratislava)CEFCPE Inhibition7.1 - 8.533.3 - 124.6 (CGIC50/IC50)[1]
Idoxuridine (IUdR) Herpes Simplex Virus Type 1 (HSV-1)VeroPlaque Reduction8.6 (median)High[2]
Idoxuridine (IUdR) Herpes Simplex Virus Type 2 (HSV-2)VeroPlaque Reduction7.8 (median)High[2]
AcyclovirHerpes Simplex Virus Type 1 (HSV-1)VeroPlaque ReductionMore potent than IUdRHigh[2]
AcyclovirHerpes Simplex Virus Type 2 (HSV-2)VeroPlaque ReductionMore potent than IUdRHigh[2]

CEF: Chick Embryo Fibroblasts; CPE: Cytopathic Effect; CGIC50: 50% Cell Growth Inhibitory Concentration; IC50: 50% Inhibitory Concentration; SI: Selectivity Index (a measure of the drug's safety margin).

Clinical studies have also provided valuable comparisons, particularly in the context of herpetic keratitis. While direct IC50 comparisons from these studies are not always available, the outcomes highlight the relative efficacy.

Compound Condition Study Design Outcome Reference
Idoxuridine (1% ointment) Ulcerative Herpetic KeratitisRandomized, Double-BlindEqually effective as Acyclovir[3]
Acyclovir (2% ointment)Ulcerative Herpetic KeratitisRandomized, Double-BlindEqually effective as Idoxuridine[3]
Idoxuridine (0.1% drops) Active Herpes Simplex Corneal UlcersCoded Study75% healed within 14 days[4]
Trifluridine (1% drops)Active Herpes Simplex Corneal UlcersCoded Study96% healed within 14 days[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.

Plaque Reduction Assay for Herpes Simplex Virus (HSV)

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

  • Cell Preparation: Vero cells are seeded in 6-well plates and grown to a confluent monolayer.

  • Virus Inoculation: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a dilution of HSV-1 or HSV-2 calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). The virus is allowed to adsorb for 1-2 hours at 37°C.

  • Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of Idoxuridine or the comparator drug. The overlay medium typically contains an agent like methylcellulose to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

  • Plaque Visualization and Counting: The overlay medium is removed, and the cells are fixed with a solution like 10% formalin and then stained with a dye such as 0.5% crystal violet. Plaques, which are areas of dead or destroyed cells, appear as clear zones against a background of stained, healthy cells. The number of plaques in each well is counted.

  • Data Analysis: The concentration of the drug that reduces the number of plaques by 50% compared to the virus control (no drug) is calculated as the IC50 value.

Cytopathic Effect (CPE) Inhibition Assay for Vaccinia Virus

This assay determines the ability of an antiviral compound to protect cells from the destructive effects of a virus.

  • Cell Seeding: Chick Embryo Fibroblasts (CEF) are seeded into 96-well microtiter plates and incubated to form a monolayer.

  • Compound and Virus Addition: Serial dilutions of Idoxuridine or the comparator drug are added to the wells. Subsequently, a standardized amount of Vaccinia virus is added to each well (except for the cell control wells).

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for a period sufficient for the virus to cause a visible cytopathic effect in the untreated virus control wells (typically 2-4 days).

  • CPE Assessment: The cell monolayers are observed microscopically for the presence of CPE, which includes changes in cell morphology, rounding, and detachment.

  • Quantification: To quantify cell viability, a dye such as neutral red or an MTT assay can be used. The dye is taken up only by living cells, and the amount of dye uptake is proportional to the number of viable cells.

  • Data Analysis: The concentration of the drug that inhibits the viral CPE by 50% compared to the virus control is determined as the IC50. The 50% cytotoxic concentration (CC50) is also determined in parallel on uninfected cells to calculate the selectivity index (SI = CC50/IC50).[5]

Mechanism of Action and Signaling Pathway

Idoxuridine exerts its antiviral effect by interfering with viral DNA synthesis.[6] As a thymidine analog, it is phosphorylated by viral and cellular kinases to its triphosphate form.[6] This activated form is then incorporated into the growing viral DNA chain by viral DNA polymerase.[6] The presence of the iodine atom at the 5-position of the pyrimidine ring leads to the formation of fraudulent DNA, resulting in mis-transcription and the production of non-functional viral proteins, ultimately inhibiting viral replication.[6]

Idoxuridine Mechanism of Action cluster_cell Host Cell cluster_virus Viral Replication Idoxuridine Idoxuridine Idoxuridine_MP Idoxuridine Monophosphate Idoxuridine->Idoxuridine_MP Viral/Cellular Kinases Idoxuridine_DP Idoxuridine Diphosphate Idoxuridine_MP->Idoxuridine_DP Cellular Kinases Idoxuridine_TP Idoxuridine Triphosphate Idoxuridine_DP->Idoxuridine_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Idoxuridine_TP->Viral_DNA_Polymerase Incorporation Faulty_DNA Faulty Viral DNA Viral_DNA_Polymerase->Faulty_DNA Viral_DNA Viral DNA Inhibition Inhibition of Viral Replication Faulty_DNA->Inhibition Thymidine_TP Thymidine Triphosphate Thymidine_TP->Viral_DNA_Polymerase Competition

Caption: Mechanism of action of Idoxuridine.

Experimental Workflow

The general workflow for assessing the antiviral activity of a compound like Idoxuridine involves a series of steps from initial cell culture to final data analysis.

Antiviral Assay Workflow start Start cell_culture 1. Cell Culture (e.g., Vero, CEF) start->cell_culture infection 4. Cell Infection & Compound Treatment cell_culture->infection virus_prep 2. Virus Stock Preparation & Titration virus_prep->infection compound_prep 3. Compound Preparation (Serial Dilutions) compound_prep->infection incubation 5. Incubation (Allow for plaque/CPE formation) infection->incubation assessment 6. Assay Endpoint Assessment (e.g., Staining, Viability Dye) incubation->assessment data_analysis 7. Data Analysis (Calculate IC50, CC50, SI) assessment->data_analysis end End data_analysis->end

Caption: General workflow for in vitro antiviral assays.

References

A Comparative Guide to the Stability of 2'-O-Methyl Modified and Deoxy Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of oligonucleotide-based therapeutics and diagnostics, stability is a paramount concern. The susceptibility of unmodified deoxy oligonucleotides to nuclease degradation and their relatively lower binding affinity can limit their efficacy. The 2'-O-methyl (2'-OMe) modification of the ribose sugar has emerged as a critical tool to enhance the stability and performance of oligonucleotides. This guide provides an objective comparison of the stability of 2'-O-methyl modified oligonucleotides versus their deoxy counterparts, supported by experimental data and detailed protocols.

Enhanced Nuclease Resistance

A primary advantage of 2'-O-methyl modification is the significant increase in resistance to nuclease degradation.[1][2][3] Unmodified DNA and RNA oligonucleotides are rapidly broken down by endo- and exonucleases present in serum and within cells.[4] The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from enzymatic attack.

Nuclease_Degradation_Workflow Oligo Oligo Serum Serum Oligo->Serum Timepoints Timepoints Serum->Timepoints PAGE PAGE Timepoints->PAGE Quantification Quantification PAGE->Quantification HalfLife HalfLife Quantification->HalfLife

Figure 1: Experimental workflow for assessing oligonucleotide nuclease resistance.
Quantitative Comparison of Nuclease Resistance
Oligonucleotide TypeRelative Nuclease ResistanceTypical Half-life in Serum
Deoxy OligonucleotideLowMinutes (e.g., 15-20 min)[1]
2'-O-Methyl OligonucleotideHighHours to Days

Superior Thermal Stability and Hybridization Affinity

The 2'-O-methyl modification significantly enhances the thermal stability of duplexes formed with complementary RNA strands. This is reflected in a higher melting temperature (Tm), the temperature at which half of the duplex dissociates. The 2'-OMe modification locks the sugar pucker in an A-form geometry, which is favorable for RNA binding.[5][6]

Melting_Temperature_Analysis Oligo Oligo Hybridization Hybridization Oligo->Hybridization Spectrophotometer Spectrophotometer Hybridization->Spectrophotometer Target Target Target->Hybridization Heating Heating Spectrophotometer->Heating Absorbance Absorbance Heating->Absorbance Tm Tm Absorbance->Tm

Figure 2: Workflow for determining the melting temperature (Tm) of oligonucleotide duplexes.
Quantitative Comparison of Melting Temperatures (Tm)
DuplexDeoxy Oligonucleotide Tm (°C)2'-O-Methyl Oligonucleotide Tm (°C)ΔTm per modification (°C)
Oligo/RNA55 - 66[7]69 - >82[7]~1.4 - 1.8[6]
Oligo/DNA~61.5[1]~51.9[1]Negative

Note: Absolute Tm values are sequence-dependent. The data presented are illustrative examples from cited studies.

The stability of duplexes follows the general trend: 2'-OMe/RNA > deoxy/RNA > deoxy/DNA > 2'-OMe/DNA.[1][8] This highlights the preference of 2'-OMe oligonucleotides for RNA targets.

Hybridization Kinetics

2'-O-methyl modified oligonucleotides generally exhibit faster hybridization kinetics to RNA targets compared to their deoxy counterparts.[1][9] However, for DNA targets, deoxy oligonucleotides tend to hybridize more rapidly.[1]

Quantitative Comparison of Hybridization Rates
Hybridization PairRelative Hybridization Rate
2'-OMe Oligo to RNA TargetFaster than deoxy oligo to RNA[1][9]
Deoxy Oligo to RNA TargetSlower than 2'-OMe oligo to RNA[1]
2'-OMe Oligo to DNA TargetSlower than deoxy oligo to DNA
Deoxy Oligo to DNA TargetFastest hybridization kinetics[1]

Experimental Protocols

Nuclease Resistance Assay

Objective: To determine the half-life of oligonucleotides in a biologically relevant medium.

Materials:

  • 2'-O-methyl modified and deoxy oligonucleotides

  • Fetal Bovine Serum (FBS)

  • Nuclease-free water

  • 1.5 mL microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Prepare a stock solution of each oligonucleotide in nuclease-free water.

  • In a microcentrifuge tube, prepare a reaction by mixing the oligonucleotide to a final concentration (e.g., 1-5 µM) in 50% FBS.[10]

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot of the reaction and immediately store it at -20°C or on dry ice to stop nuclease activity.

  • Run the samples on a denaturing polyacrylamide gel (e.g., 15-20%).

  • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold).

  • Image the gel and quantify the intensity of the full-length oligonucleotide band for each time point using image analysis software.

  • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0h time point.

  • Plot the percentage of intact oligonucleotide versus time and determine the half-life (t½).

Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature of an oligonucleotide duplex.

Materials:

  • 2'-O-methyl modified and deoxy oligonucleotides

  • Complementary RNA or DNA target oligonucleotides

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes

Procedure:

  • Resuspend the oligonucleotides in the annealing buffer.

  • Mix the oligonucleotide and its complementary target in a 1:1 molar ratio to the desired final concentration (e.g., 1-5 µM).

  • Anneal the duplex by heating the solution to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Transfer the annealed duplex solution to a quartz cuvette.

  • Place the cuvette in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • The melting temperature (Tm) is the temperature at which the normalized absorbance is 0.5, which corresponds to the midpoint of the transition from double-stranded to single-stranded DNA. This is typically calculated from the first derivative of the melting curve.

RNase H Activity Assay

Objective: To assess the ability of an oligonucleotide to induce RNase H-mediated cleavage of a target RNA. It's important to note that 2'-O-methyl modifications abrogate RNase H activity.[7] Therefore, this assay is primarily used to confirm that a fully 2'-OMe modified oligo does not induce cleavage, or to test "gapmer" designs which have a central deoxy gap to recruit RNase H.

Materials:

  • Oligonucleotides (2'-OMe, deoxy, and/or gapmer)

  • Target RNA (can be 5'-end labeled with 32P for visualization)

  • RNase H enzyme (e.g., E. coli RNase H)

  • RNase H reaction buffer

  • Denaturing PAGE system

  • Phosphorimager or autoradiography film

Procedure:

  • Hybridize the oligonucleotide to the target RNA by heating to 90°C for 2 minutes and then slowly cooling to room temperature.[7]

  • Initiate the RNase H reaction by adding the enzyme to the hybridized sample in the appropriate reaction buffer.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[7]

  • Stop the reaction by adding a stop solution (e.g., EDTA-containing loading dye).

  • Analyze the reaction products on a denaturing polyacrylamide gel.

  • Visualize the RNA fragments by autoradiography or phosphorimaging. The presence of cleavage products indicates RNase H activity.

Conclusion

The 2'-O-methyl modification offers a significant advantage over unmodified deoxy oligonucleotides in terms of nuclease resistance and thermal stability, particularly when targeting RNA. While deoxy oligonucleotides may exhibit faster hybridization to DNA targets, the enhanced stability and RNA-binding affinity of 2'-OMe modified oligonucleotides make them a superior choice for many therapeutic and diagnostic applications, including antisense oligonucleotides and siRNAs. The choice between these two chemistries should be guided by the specific application, target nucleic acid, and desired pharmacokinetic properties.

References

A Head-to-Head Comparison of 5-Iodo-2'-O-methyluridine and Novel Antiviral Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral drug discovery, nucleoside analogs remain a cornerstone of therapeutic strategies. This guide provides a detailed head-to-head comparison of 5-Iodo-2'-O-methyluridine with two prominent novel antiviral nucleosides, Remdesivir and Favipiravir. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Disclaimer: Direct comparative experimental data for this compound is limited in publicly available literature. Therefore, this guide utilizes data for the closely related compound, 5-Iodo-2'-deoxyuridine (Idoxuridine), as a proxy to provide a comparative framework. The influence of the 2'-O-methyl modification will be discussed in the context of its known effects on nucleoside analog properties.

Quantitative Performance Comparison

The following table summarizes the in vitro efficacy and cytotoxicity of 5-Iodo-2'-deoxyuridine, Remdesivir, and Favipiravir against relevant viral targets. The Selectivity Index (SI), a crucial measure of a compound's therapeutic window, is calculated as the ratio of CC50 to EC50.[1] A higher SI value indicates greater selectivity for viral targets over host cells.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
5-Iodo-2'-deoxyuridine Feline Herpesvirus-4.3[2]--
Remdesivir SARS-CoV-2Vero E60.77[3]>100>130
Favipiravir SARS-CoV-2Vero E661.88[1][4][5]>400[1]>6.46[1]

Note: The data for 5-Iodo-2'-deoxyuridine is against a DNA virus (Feline Herpesvirus), while the data for Remdesivir and Favipiravir is against an RNA virus (SARS-CoV-2). This difference in viral targets should be considered when interpreting the comparative efficacy. The lack of direct comparative data against the same virus highlights a significant gap in the current research landscape.

Mechanisms of Action

The antiviral activity of these nucleoside analogs stems from their ability to interfere with viral nucleic acid synthesis.

This compound (inferred from 5-Iodo-2'-deoxyuridine): As a thymidine analog, 5-Iodo-2'-deoxyuridine is incorporated into viral DNA in place of thymidine.[6] This incorporation disrupts the normal DNA structure and function, ultimately inhibiting the replication of DNA viruses like herpes simplex virus.[2][6] The presence of a 2'-O-methyl group, as in this compound, is known to increase the stability of the nucleoside structure.

Remdesivir: This adenosine analog prodrug is metabolized within the host cell to its active triphosphate form.[7][8] It then acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[7][9][10] The incorporation of Remdesivir into the growing viral RNA chain leads to delayed chain termination, effectively halting viral replication.[8][9]

Favipiravir: This purine nucleoside analog also requires intracellular conversion to its active triphosphate form.[11][12][13] Its primary mechanism of action is the inhibition of viral RdRp.[11][13][14] Favipiravir is believed to act through two main pathways: lethal mutagenesis, where its incorporation into the viral RNA introduces a high number of mutations that render the virus non-viable, and chain termination.[14][15]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

Plaque Reduction Assay for Antiviral Activity (EC50 Determination)

This assay is a standard method for quantifying the ability of a compound to inhibit the replication of a lytic virus.[16][17][18][19]

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero E6 cells for SARS-CoV-2) in 6-well or 12-well plates and incubate until they reach 90-100% confluency.

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable cell culture medium.

  • Infection: Aspirate the culture medium from the cells and infect them with a known titer of the virus (multiplicity of infection, MOI, typically 0.01-0.1) in the presence of the various concentrations of the test compound. A virus-only control (no compound) and a cell-only control (no virus, no compound) should be included.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the cells.

  • Overlay: After the adsorption period, remove the virus-compound mixture and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution like 4% formaldehyde and then stain with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined by regression analysis.

MTT Assay for Cytotoxicity (CC50 Determination)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[20][21][22]

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a cell-only control (no compound).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated using regression analysis.

Visualizing Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Antiviral_Mechanism cluster_virus Viral Replication Cycle cluster_drug Nucleoside Analog Action Virus Virus Entry Entry Virus->Entry Uncoating Uncoating Entry->Uncoating Replication Nucleic Acid Replication (RdRp) Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Nucleoside_Analog This compound Remdesivir Favipiravir Intracellular_Activation Intracellular Activation (Phosphorylation) Nucleoside_Analog->Intracellular_Activation Inhibition Inhibition of Replication Intracellular_Activation->Inhibition Inhibition->Replication Chain Termination or Lethal Mutagenesis

Caption: Mechanism of action for nucleoside analog antivirals.

Antiviral_Workflow cluster_assays Parallel Assays Start Start: Antiviral Screening Cell_Culture 1. Prepare Host Cell Culture Start->Cell_Culture Compound_Dilution 2. Prepare Serial Dilutions of Test Compounds Cell_Culture->Compound_Dilution Infection_Treatment 3. Infect Cells and Treat with Compounds Compound_Dilution->Infection_Treatment Incubation 4. Incubate for Viral Replication Infection_Treatment->Incubation Antiviral_Assay 5a. Antiviral Assay (e.g., Plaque Reduction) Incubation->Antiviral_Assay Cytotoxicity_Assay 5b. Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay EC50 Calculate EC50 Antiviral_Assay->EC50 CC50 Calculate CC50 Cytotoxicity_Assay->CC50 Data_Analysis 6. Data Analysis SI Determine Selectivity Index (SI) Data_Analysis->SI EC50->Data_Analysis CC50->Data_Analysis End End: Identify Lead Compounds SI->End

Caption: Experimental workflow for in vitro antiviral screening.

References

validating the radiosensitizing effect of 5-Iodo-2'-O-methyluridine in different tumor models

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the radiosensitizing agent 5-Iodo-2'-O-methyluridine across different tumor models is not feasible at this time due to a lack of publicly available experimental data on this specific compound. Scientific literature extensively covers the radiosensitizing effects of similar halogenated pyrimidines, such as 5-Iodo-2'-deoxyuridine (IUdR), but data for this compound remains absent in accessible research.

For researchers interested in the general mechanisms and experimental validation of halogenated pyrimidine radiosensitizers, this guide provides an overview based on the well-studied analogue, IUdR. The methodologies and principles described can serve as a foundational template for designing and evaluating experiments for novel compounds like this compound.

Conceptual Framework for Evaluating a Novel Radiosensitizer

The primary goal of a radiosensitizer is to increase the tumor cell-killing effect of ionizing radiation without enhancing damage to normal tissues. The evaluation process typically involves in vitro cell line studies followed by in vivo animal models.

Experimental Workflow

A typical workflow for validating a novel radiosensitizer is outlined below. This process ensures a systematic evaluation from basic cellular effects to more complex in vivo responses.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Validation cluster_2 Data Analysis A Select Tumor Cell Lines (e.g., Glioma, Colon, Lung) B Determine Drug Cytotoxicity (IC50) (e.g., MTT Assay) A->B C Clonogenic Survival Assay with Drug + Radiation B->C D Analyze DNA Damage & Repair (γ-H2AX Foci Staining) C->D E Establish Xenograft Tumor Model in Mice C->E Promising In Vitro Results D->E K Calculate Sensitizer Enhancement Ratio (SER) D->K F Administer Drug & Localized Tumor Irradiation E->F G Monitor Tumor Growth Delay F->G H Assess Tissue Toxicity (e.g., Body Weight, Histology) G->H L Statistical Analysis of Tumor Growth Curves G->L M Compare Efficacy and Toxicity H->M L->M

Caption: General experimental workflow for radiosensitizer validation.

Hypothesized Mechanism of Action

The radiosensitizing effect of halogenated pyrimidines like IUdR is primarily attributed to their incorporation into the DNA of proliferating cells in place of thymidine. When irradiated, the iodine atom releases Auger electrons, leading to highly localized DNA damage, particularly double-strand breaks, which are difficult for the cell to repair. It is plausible that this compound would function via a similar mechanism.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Radiation-Induced Damage Enhancement A This compound (Drug Administration) B Cellular Transport A->B C Conversion to Triphosphate Form B->C D Incorporation into DNA during S-Phase C->D F Iodine Atom Releases Auger Electrons D->F Sensitizes DNA to Radiation E Ionizing Radiation (RT) E->F G Induction of Complex DNA Double-Strand Breaks F->G H Inhibition of DNA Repair G->H I Cell Cycle Arrest & Mitotic Catastrophe H->I J Enhanced Tumor Cell Death I->J

Caption: Hypothesized signaling pathway for a halogenated pyrimidine radiosensitizer.

Comparative Data Framework

When data becomes available, its efficacy should be compared against established standards. The key metric for radiosensitization is the Sensitizer Enhancement Ratio (SER), calculated from clonogenic survival assays. An SER greater than 1.0 indicates a radiosensitizing effect.

Table 1: Illustrative Comparison of In Vitro Radiosensitizing Effects (Note: Data is hypothetical and for illustrative purposes only.)

CompoundCell LineDrug Conc. (µM)Radiation Dose (Gy) for 10% SurvivalSER
Control (Radiation Only) U-251 MG (Glioblastoma)05.51.0
This compound U-251 MG (Glioblastoma)10(Data Needed)(Data Needed)
IUdR (Reference) U-251 MG (Glioblastoma)103.91.4
Control (Radiation Only) HT-29 (Colon Cancer)06.01.0
This compound HT-29 (Colon Cancer)10(Data Needed)(Data Needed)
IUdR (Reference) HT-29 (Colon Cancer)104.51.3

Table 2: Example Framework for In Vivo Tumor Growth Delay (Note: Data is hypothetical and for illustrative purposes only.)

Treatment GroupTumor ModelTime to Reach 4x Initial Volume (Days)Tumor Growth Delay (Days)
Control (Untreated) U-251 Xenograft12-
Radiation Only (10 Gy) U-251 Xenograft208
This compound + RT U-251 Xenograft(Data Needed)(Data Needed)
IUdR + RT U-251 Xenograft3220

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols used in the study of radiosensitizers.

Cell Culture and Drug Treatment
  • Cell Lines: Human glioma (e.g., U-251 MG) and colon adenocarcinoma (e.g., HT-29) cell lines would be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, incubated at 37°C in a 5% CO₂ atmosphere.

  • Drug Preparation: this compound would be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted in culture medium to the desired final concentrations.

  • Treatment Protocol: Cells would be seeded and allowed to attach for 24 hours. The medium would then be replaced with a medium containing the drug or vehicle control (DMSO) for a duration equivalent to at least one cell cycle (e.g., 24-48 hours) before irradiation.

Clonogenic Survival Assay
  • Objective: To determine the ability of single cells to form colonies after treatment with the drug and/or radiation, assessing long-term reproductive viability.

  • Methodology:

    • Cells are pre-treated with the radiosensitizer for a defined period.

    • Immediately after, cells are irradiated with graded doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy) using a linear accelerator.

    • Following irradiation, cells are trypsinized, counted, and seeded into new 6-well plates at low densities (e.g., 100-5000 cells/well) to allow for colony formation.

    • Plates are incubated for 10-14 days until visible colonies appear.

    • Colonies are fixed with methanol and stained with 0.5% crystal violet. Colonies containing ≥50 cells are counted.

    • The surviving fraction is calculated for each dose and treatment condition. Data are fitted to a linear-quadratic model to generate survival curves. The SER is calculated as the ratio of radiation doses required to achieve a specific survival level (e.g., 10%) with and without the drug.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the radiosensitizing effect of the compound on tumor growth in a living organism.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

    • Tumor Implantation: 2-5 million tumor cells (e.g., U-251 MG) in a matrigel suspension are injected subcutaneously into the flank of each mouse.

    • Treatment: When tumors reach a palpable volume (e.g., 100-150 mm³), mice are randomized into treatment groups (e.g., Vehicle, Drug only, Radiation only, Drug + Radiation).

    • The drug is administered (e.g., via intraperitoneal injection) for a set number of days.

    • Tumors are locally irradiated with a single or fractionated dose using a small animal irradiator, with the rest of the mouse's body shielded.

    • Monitoring: Tumor volume (measured with calipers) and mouse body weight are recorded 2-3 times per week.

    • Endpoint: The experiment is concluded when tumors reach a predetermined maximum size or at a set time point. The primary endpoint is tumor growth delay.

Safety Operating Guide

Proper Disposal of 5-Iodo-2'-O-methyluridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 5-Iodo-2'-O-methyluridine, ensuring the protection of laboratory personnel and the environment.

I. Understanding the Hazards

This compound is a nucleoside analog that requires careful handling due to its potential health risks. It is classified as an irritant and may cause skin, eye, and respiratory system irritation.[1] Furthermore, it is suspected of causing genetic defects and of damaging fertility or the unborn child.[1] Adherence to safety protocols is paramount when managing this compound.

II. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and the closely related compound 5-Iodo-2'-deoxyuridine.

PropertyThis compound5-Iodo-2'-deoxyuridine
Molecular Formula C10H13IN2O6[1]C9H11IN2O5
Molecular Weight Not specified in search results354.10 g/mol
Melting Point Not specified in search results194 °C
Appearance Not specified in search resultsPowder or crystals
Storage Temperature Not specified in search results2-8°C

III. Personal Protective Equipment (PPE) Protocol

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE_Protocol cluster_ppe Required Personal Protective Equipment ppe1 Safety Goggles or Face Shield end SAFE HANDLING ENVIRONMENT ppe1->end ppe2 Chemical-Resistant Gloves (Nitrile) ppe2->end ppe3 Laboratory Coat ppe3->end ppe4 Closed-Toe Shoes ppe4->end start START: Handling this compound start->ppe1 start->ppe2 start->ppe3 start->ppe4

Caption: Essential personal protective equipment for handling this compound.

IV. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional and regulatory guidelines. The following protocol outlines a general procedure for its safe disposal.

A. Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.

Waste_Segregation cluster_waste_streams Waste Segregation Decision Pathway start Generated Waste (this compound) decision Is the waste... - Unused/expired pure compound? - Contaminated labware? - Aqueous solution? start->decision waste_solid Solid Chemical Waste decision->waste_solid Pure Compound waste_contaminated Contaminated Solid Waste (Gloves, tubes, etc.) decision->waste_contaminated Contaminated Labware waste_liquid Aqueous Halogenated Organic Waste decision->waste_liquid Aqueous Solution

Caption: Decision pathway for segregating this compound waste streams.

Experimental Protocol for Waste Collection:

  • Pure Compound and Grossly Contaminated Items:

    • Collect unused or expired this compound powder in its original container or a designated, well-labeled, and sealed waste container.

    • Items heavily contaminated with the solid compound should also be placed in this container.

  • Contaminated Labware (Trace Amounts):

    • Disposable items such as pipette tips, centrifuge tubes, and gloves with trace contamination should be collected in a designated, puncture-resistant container lined with a heavy-duty plastic bag.

    • This container must be clearly labeled as "Contaminated Solid Waste" and specify the chemical contaminant.

  • Aqueous Solutions:

    • Aqueous solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container, typically glass or compatible plastic.

    • The container must be labeled as "Halogenated Organic Aqueous Waste" and list all chemical constituents.

    • Do not mix with other waste streams, especially strong oxidizing agents or bases, as this can cause hazardous reactions.[2]

B. Waste Container Labeling and Storage

Proper labeling and storage are mandated by regulations to ensure safety and proper handling by waste management personnel.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Suspected Mutagen").[3]

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

    • The SAA should be in a well-ventilated area, away from heat sources and incompatible chemicals.

    • Ensure all containers are tightly sealed to prevent leaks or spills.

C. Final Disposal Procedure

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Contact Environmental Health and Safety (EHS): When your waste container is approaching full, or in accordance with your institution's policies, contact your facility's EHS department to arrange for a waste pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.

  • Professional Removal: The licensed waste contractor will transport the sealed and labeled containers to an approved waste disposal plant for appropriate treatment and disposal, likely through incineration or other approved methods for halogenated organic compounds.[2]

Important Considerations:

  • NEVER dispose of this compound down the sink or in the regular trash.[5][6] This is a violation of environmental regulations and poses a significant risk of contamination.

  • Consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

  • In case of a spill, immediately alert laboratory personnel, secure the area, and follow your institution's established spill cleanup procedures. Ensure adequate ventilation and wear appropriate PPE during cleanup.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.